Technical Documentation Center

3,4-Dihydroxypipecolic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,4-Dihydroxypipecolic acid

Core Science & Biosynthesis

Foundational

3,4-Dihydroxypipecolic Acid: Biological Activity and Mechanistic Profile

The following technical guide details the biological activity, mechanism of action, and experimental characterization of 3,4-dihydroxypipecolic acid (3,4-DHPA) . [1][2] Executive Summary 3,4-Dihydroxypipecolic acid (3,4-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, mechanism of action, and experimental characterization of 3,4-dihydroxypipecolic acid (3,4-DHPA) .

[1][2]

Executive Summary

3,4-Dihydroxypipecolic acid (3,4-DHPA) is a polyhydroxylated piperidine alkaloid belonging to the class of iminosugars (azasugars). Structurally, it consists of a piperidine ring substituted with a carboxylic acid at the C2 position and hydroxyl groups at C3 and C4. It functions primarily as a glycosidase inhibitor and an immunomodulator .

Unlike its widely studied congener 3,4,5-trihydroxypipecolic acid (a potent


-glucuronidase inhibitor), 3,4-DHPA exhibits a distinct pharmacological profile characterized by biphasic immunomodulation  and selective inhibition of 

-galactosidases and

-N-acetylhexosaminidases. Its therapeutic potential lies in lysosomal storage disease research (as a chemical chaperone) and anti-inflammatory drug development.

Structural Biology & Stereochemistry

Chemical Identity[3][4][5]
  • IUPAC Name: 3,4-dihydroxy-2-piperidinecarboxylic acid

  • Class: Iminosugar / Polyhydroxylated Alkaloid[1]

  • Core Scaffold: Piperidine (Six-membered nitrogen heterocycle)

  • Key Pharmacophore: The secondary amine (protonated at physiological pH) and the specific spatial arrangement of hydroxyl groups mimic the transition state of pyranose sugars during hydrolysis.

Stereochemical Significance

The biological activity of 3,4-DHPA is strictly governed by its stereochemistry. The molecule mimics specific monosaccharides based on the orientation of its hydroxyl groups:

  • Galactose Mimicry: A cis-3,4-dihydroxy arrangement (often with specific C2 stereochemistry) allows the molecule to mimic the C3 and C4 hydroxyls of D-galactose.

  • Glucose Mimicry: A trans-3,4-dihydroxy arrangement aligns with the equatorial hydroxyls of D-glucose.

Most bioactive synthetic variants are derived from D-glucose or D-glucuronolactone precursors, resulting in specific isomers (e.g.,


) that target matching glycosidases.

Mechanism of Action

Enzymatic Inhibition: Transition State Mimicry

The primary mechanism of 3,4-DHPA is competitive inhibition of glycoside hydrolases.

  • Charge Mimicry: During glycosidic bond hydrolysis, the enzyme stabilizes a positively charged oxocarbenium ion transition state. The cyclic nitrogen of 3,4-DHPA becomes protonated (ammonium ion) at physiological pH, mimicking the charge distribution of this transition state.

  • Topological Mimicry: The hydroxyl groups at C3 and C4 form hydrogen bond networks with the enzyme's active site residues (typically aspartate or glutamate), indistinguishable from the substrate's hydroxyls.

  • Affinity Capture: The electrostatic interaction between the protonated nitrogen and the catalytic nucleophile (carboxylate) of the enzyme creates a high-affinity, reversible complex (

    
     often in the micromolar range).
    
Immunomodulation: The Biphasic Effect

Research indicates a complex immunomodulatory role for 3,4-DHPA, particularly in macrophage activation (e.g., Raw 264.7 cells):

  • Low Concentration (10 µM): Exhibits anti-inflammatory properties.[2] It suppresses the release of pro-inflammatory cytokines (IL-1ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , TNF-
    
    
    
    ) induced by lipopolysaccharides (LPS).[1][3] This activity parallels that of 4-epi-fagomine.
  • High Concentration (>100 µM): Exhibits pro-inflammatory properties, potentially inducing cytokine release. This biphasic window is critical for therapeutic dosing strategies.

Mechanistic Pathway Diagram

G Substrate Glycoside Substrate Enzyme Glycosidase Enzyme (Active Site) Substrate->Enzyme Binding TS Oxocarbenium Transition State (+) Enzyme->TS Catalysis Complex Enzyme-Inhibitor Complex Enzyme->Complex Stabilization Hydrolysis Hydrolysis (Product Release) TS->Hydrolysis Normal Pathway DHPA 3,4-DHPA (Protonated Amine +) DHPA->Enzyme Competitive Binding (Charge Mimicry) Immuno Macrophage Modulation DHPA->Immuno Dose-Dependent Signaling Complex->TS Blocks Formation

Caption: Mechanistic flow of glycosidase inhibition by 3,4-DHPA via transition state mimicry and its secondary immunomodulatory pathway.

Biological Activity Profile

Target / ActivityEffectPotency / MetricNotes

-Galactosidase
InhibitionModerate (

varies)
Activity depends on C3/C4 stereochemistry matching galactose.

-N-Acetylhexosaminidase
InhibitionModerateSelective inhibition observed in specific synthetic isomers.[1][3]

-Glucosidase
Weak/No InhibitionHigh

3,4-DHPA lacks the equatorial C2-OH required for strong glucose mimicry.
Cytokine Release (IL-1

)
SuppressionActive at 10 µMAnti-inflammatory effect in LPS-stimulated macrophages.[1]
Cytokine Release (TNF-

)
SuppressionActive at 10 µMAnti-inflammatory effect in LPS-stimulated macrophages.
Systemic Acquired Resistance InductionVariableRelated 4-hydroxy variants are potent plant SAR signals; 3,4-DHPA activity is less characterized in plants.

Experimental Protocols

Protocol: Enzymatic Inhibition Assay

This protocol validates the inhibitory constant (


) of 3,4-DHPA against a target glycosidase (e.g., 

-galactosidase).

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.8)

  • Enzyme:

    
    -Galactosidase (from E. coli or Aspergillus)
    
  • Substrate:

    
    -Nitrophenyl-
    
    
    
    -D-galactopyranoside (
    
    
    NPG)
  • Inhibitor: 3,4-DHPA (dissolved in water)

  • Stop Solution: Sodium Carbonate (1 M)

Workflow:

  • Preparation: Prepare serial dilutions of 3,4-DHPA (0.1 µM to 1000 µM) in phosphate buffer.

  • Pre-incubation: Mix 10 µL of enzyme solution with 10 µL of inhibitor solution. Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 20 µL of

    
    NPG substrate solution (2 mM).
    
  • Incubation: Incubate at 37°C for 20 minutes. The enzyme hydrolyzes

    
    NPG to release 
    
    
    
    -nitrophenol (yellow).
  • Termination: Add 100 µL of Stop Solution (

    
    ) to quench the reaction and maximize chromophore absorbance.
    
  • Measurement: Read Absorbance at 405 nm using a microplate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    
Protocol: LPS-Induced Cytokine Suppression

To verify the anti-inflammatory activity of 3,4-DHPA.[1]

Workflow:

  • Cell Culture: Seed Raw 264.7 macrophage cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS.
    
  • Treatment: Treat cells with 3,4-DHPA (10 µM) for 1 hour.

  • Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to stimulate cytokine production. Incubate for 24 hours.

  • Harvest: Collect supernatant.

  • Quantification: Measure TNF-

    
     and IL-1
    
    
    
    levels using a commercial ELISA kit.
  • Control: Compare against LPS-only control (100% inflammation) and Vehicle control (0% inflammation).

Synthesis & Production

Access to 3,4-DHPA is primarily through divergent asymmetric synthesis . A common route involves the Barbier reaction on sugar-derived aldehydes.[1][2][3]

Synthetic Workflow Diagram

Synthesis Glucose D-Glucose Derivative Aldehyde Chiral Aldehyde Glucose->Aldehyde Oxidation Homoallyl Homoallyl Alcohol (Barbier Reaction) Aldehyde->Homoallyl Zn/Allyl Bromide Cyclization Reductive Amination / Cyclization Homoallyl->Cyclization Ozonolysis + Amine DHPA 3,4-Dihydroxypipecolic Acid Cyclization->DHPA Deprotection

Caption: Simplified synthetic route from D-glucose to 3,4-DHPA via stereoselective Barbier allylation.[2][3]

References

  • Divergent Synthesis of 4-epi-Fagomine, 3,4-Dihydroxypipecolic Acid, and a Dihydroxyindolizidine and Their β-Galactosidase Inhibitory and Immunomodulatory Activities. Source: Journal of Organic Chemistry (2013) URL:[4][5][6][Link]

  • Iminosugars as Glycosidase Inhibitors: Nojirimycin and Beyond. Source: Wiley Online Library / Medicinal Research Reviews URL:[Link]

  • Synthesis and biological evaluation of hydroxypipecolic acids. Source: Tetrahedron Letters URL:[7][Link]

  • Pipecolic Acid Derivatives as Signal Molecules in Plant Defense. Source: Plant Physiology URL:[Link]

Sources

Exploratory

Unveiling a Promising Scaffold: A Technical Guide to the Natural Sources of 3,4-Dihydroxypipecolic Acid in Plants for Drug Discovery

Abstract 3,4-Dihydroxypipecolic acid, a hydroxylated derivative of the non-proteinogenic amino acid pipecolic acid, represents a class of natural products with significant potential for therapeutic applications. This tec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3,4-Dihydroxypipecolic acid, a hydroxylated derivative of the non-proteinogenic amino acid pipecolic acid, represents a class of natural products with significant potential for therapeutic applications. This technical guide provides an in-depth exploration of the natural botanical sources of 3,4-dihydroxypipecolic acid and its isomers. Tailored for researchers, medicinal chemists, and professionals in drug development, this document synthesizes current scientific knowledge on the identification of plant sources, biosynthetic pathways, and robust methodologies for extraction, isolation, and structural elucidation. Furthermore, it delves into the prospective pharmacological activities of dihydroxypipecolic acid derivatives, offering a comprehensive resource to accelerate the exploration of this promising scaffold in modern drug discovery programs.

Introduction: The Emergence of Dihydroxypipecolic Acids in Natural Product Research

The intricate chemical diversity of the plant kingdom continues to be a fertile ground for the discovery of novel molecular entities with therapeutic potential. Among these, non-proteinogenic amino acids and their derivatives have garnered considerable attention due to their unique structural features and diverse biological activities. Pipecolic acid and its hydroxylated analogues are emerging as a class of compounds with significant implications in plant physiology and pharmacology. This guide focuses specifically on 3,4-dihydroxypipecolic acid, a polar, chiral molecule whose structural complexity and potential for biological interaction make it a compelling target for natural product chemists and drug developers. Understanding its natural origins is the critical first step in harnessing its therapeutic promise.

Identified Botanical Sources of Dihydroxypipecolic Acids

Current phytochemical research has identified several plant species, primarily within the Leguminosae (Fabaceae) family, as sources of dihydroxypipecolic acids. It is important to note that while the presence of dihydroxypipecolic acids has been confirmed, the precise isomeric form (e.g., 3,4-dihydroxy vs. 4,5-dihydroxy) can vary between species and may be subject to ongoing structural elucidation.

Table 1: Prominent Plant Sources of Dihydroxypipecolic Acids

Plant SpeciesFamilyReported Dihydroxypipecolic Acid IsomersPlant Part(s)
Calliandra haematocephala (Red Powder Puff)Fabaceaetrans-cis-4,5-dihydroxypipecolic acid and other imino acidsLeaves
Julbernardia paniculataFabaceae4,5-dihydroxypipecolic acidsSeeds
Isoberlinia tomentosaFabaceae4,5-dihydroxypipecolic acidsSeeds
Brachystegia speciesFabaceae4,5-dihydroxypipecolic acidsSeeds
Peltophorum pterocarpum (Copperpod)FabaceaeContains various amino acids; a potential source for screeningLeaves, Bark

The most extensively documented source of dihydroxypipecolic acids is Calliandra haematocephala.[1] While some literature specifically identifies the 4,5-dihydroxy isomer, the co-occurrence of multiple hydroxylated pipecolic acid derivatives suggests that this plant is a primary candidate for the isolation of 3,4-dihydroxypipecolic acid as well. Further comprehensive phytochemical analysis of this species is warranted to definitively identify all present isomers. The genera Julbernardia, Isoberlinia, and Brachystegia are also confirmed sources of dihydroxypipecolic acids, specifically the 4,5-dihydroxy isomers, in their seeds. Given the structural similarity, these species also represent viable candidates for the targeted search for the 3,4-dihydroxy isomer. Peltophorum pterocarpum is known to contain a diverse array of amino acids and other bioactive compounds, making it a speculative but potentially rewarding species for screening for novel pipecolic acid derivatives.[2]

Biosynthesis of Hydroxylated Pipecolic Acids in Plants: A Putative Pathway

The precise biosynthetic pathway of 3,4-dihydroxypipecolic acid in plants has not been fully elucidated. However, significant insights can be drawn from the well-characterized biosynthesis of its precursor, pipecolic acid, a key signaling molecule in plant immunity.

Pipecolic acid is derived from the essential amino acid L-lysine. The pathway involves the action of the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN1 (ALD1), a lysine aminotransferase, which converts L-lysine to 2,3-dehydropipecolic acid. This intermediate is then reduced by SARD4 (SYSTEMIC ACQUIRED RESISTANCE-DEFICIENT4) to form pipecolic acid.

It is hypothesized that the hydroxylation of the pipecolic acid ring to form dihydroxylated derivatives is catalyzed by cytochrome P450 monooxygenases or other hydroxylases. The regioselectivity of these enzymes would determine the formation of the 3,4-dihydroxy isomer versus other isomers like 4,5-dihydroxypipecolic acid.

Biosynthesis Lysine L-Lysine DehydroPip 2,3-Dehydropipecolic Acid Lysine->DehydroPip ALD1 (Aminotransferase) Pip Pipecolic Acid DehydroPip->Pip SARD4 (Reductase) DihydroxyPip 3,4-Dihydroxypipecolic Acid Pip->DihydroxyPip Cytochrome P450s / Hydroxylases (Proposed)

Figure 1: Proposed biosynthetic pathway of 3,4-dihydroxypipecolic acid.

Methodologies for Extraction, Isolation, and Structural Elucidation

The successful isolation and characterization of 3,4-dihydroxypipecolic acid from plant matrices necessitate a multi-step approach tailored to the polar nature of the target molecule.

Extraction of Polar Metabolites

Given the high polarity of dihydroxypipecolic acids, the initial extraction from the plant material should employ polar solvents.

Protocol 1: General Extraction of Polar Compounds from Plant Material

  • Sample Preparation: Air-dry or freeze-dry the collected plant material (e.g., leaves of Calliandra haematocephala) and grind it into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: Macerate or reflux the powdered plant material with a polar solvent. A common choice is 70-80% aqueous methanol or ethanol.[3] The use of an aqueous organic solvent ensures the extraction of a broad range of polar to moderately polar compounds.

  • Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification Workflow

The purification of 3,4-dihydroxypipecolic acid from the crude extract is a critical and often challenging step due to the presence of numerous other polar compounds. A combination of chromatographic techniques is typically required.

IsolationWorkflow CrudeExtract Crude Polar Extract IonExchange Ion-Exchange Chromatography CrudeExtract->IonExchange Capture of Amino Acids Desalting Desalting (e.g., Size-Exclusion Chromatography) IonExchange->Desalting Removal of Salts PrepHPLC Preparative HPLC (HILIC or Reversed-Phase with Polar Modifiers) Desalting->PrepHPLC High-Resolution Separation PureCompound Pure 3,4-Dihydroxypipecolic Acid PrepHPLC->PureCompound Isolation

Figure 2: A representative workflow for the isolation of 3,4-dihydroxypipecolic acid.

Protocol 2: Isolation of Dihydroxypipecolic Acids using Ion-Exchange and Preparative HPLC

  • Ion-Exchange Chromatography:

    • Dissolve the crude extract in an appropriate aqueous buffer.

    • Load the solution onto a strong cation exchange resin (e.g., Dowex 50W).[4][5]

    • Wash the column extensively with deionized water to remove neutral and anionic compounds.

    • Elute the bound amino acids, including dihydroxypipecolic acids, with a gradient of a basic solution, such as aqueous ammonia.

    • Collect fractions and monitor for the presence of the target compound using a suitable analytical method (e.g., TLC with ninhydrin staining or LC-MS).

  • Desalting:

    • Pool the fractions containing the dihydroxypipecolic acids.

    • Remove the excess salt from the elution buffer using size-exclusion chromatography (e.g., Sephadex G-10) or by lyophilization if a volatile buffer was used.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the desalted fraction using preparative HPLC.[6]

    • Due to the high polarity of the target compound, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is often a suitable choice.[7][8]

    • Alternatively, a reversed-phase C18 column can be used with a highly aqueous mobile phase containing a polar modifier like formic acid or trifluoroacetic acid.

    • Employ a gradient elution system, for example, from a high concentration of acetonitrile with a small percentage of aqueous buffer to a higher concentration of the aqueous buffer.

    • Collect fractions and analyze for purity using analytical HPLC.

    • Pool the pure fractions and remove the solvent to obtain the isolated 3,4-dihydroxypipecolic acid.

Structural Elucidation

The definitive identification of the isolated compound as 3,4-dihydroxypipecolic acid requires a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the accurate mass and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns that can aid in structural confirmation.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number and chemical environment of the protons in the molecule, including their coupling patterns which can help determine the relative stereochemistry of the substituents on the piperidine ring.[11][12]

    • ¹³C NMR: Will indicate the number of unique carbon atoms and their chemical shifts, providing further structural information.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the atoms within the molecule and for the unambiguous assignment of all proton and carbon signals.

Potential Pharmacological Activities and Therapeutic Relevance

While research on the specific bioactivities of 3,4-dihydroxypipecolic acid is still in its early stages, studies on related pipecolic acid derivatives provide compelling evidence for their therapeutic potential. This makes 3,4-dihydroxypipecolic acid a molecule of significant interest for drug development.

Table 2: Potential Pharmacological Activities of Dihydroxypipecolic Acid Derivatives

Pharmacological ActivityPotential Mechanism of ActionReference
Anti-inflammatory Inhibition of pro-inflammatory cytokine production.[13][14][15][16]
Neuroprotection Modulation of neuronal pathways and protection against oxidative stress.[17][18][19][20][21]
Glycosidase Inhibition Competitive or non-competitive inhibition of enzymes involved in carbohydrate metabolism.[13][17][22][23][24][25][26]
  • Anti-inflammatory Effects: Dihydroxylated phenolic acids have demonstrated the ability to suppress the secretion of pro-inflammatory cytokines.[13][14] This suggests that 3,4-dihydroxypipecolic acid could be a valuable scaffold for the development of novel anti-inflammatory agents.

  • Neuroprotective Properties: Several pipecolic acid derivatives have shown neuroprotective and neuroregenerative effects in preclinical models.[17] The presence of hydroxyl groups on the pipecolic acid ring may enhance its ability to interact with biological targets in the central nervous system, offering potential for the treatment of neurodegenerative diseases.

  • Enzyme Inhibition: Hydroxylated pipecolic acids are structurally similar to monosaccharides and may act as inhibitors of glycosidases, enzymes that play a crucial role in various physiological and pathological processes, including diabetes and viral infections.[13][17][22][23][24]

Future Directions and Conclusion

The exploration of 3,4-dihydroxypipecolic acid from natural plant sources presents a promising avenue for the discovery of new therapeutic agents. Future research should focus on:

  • Comprehensive Phytochemical Profiling: A detailed investigation of Calliandra haematocephala and other potential source plants is necessary to confirm the presence and stereochemistry of 3,4-dihydroxypipecolic acid.

  • Optimization of Isolation Protocols: The development of more efficient and scalable methods for the isolation of this compound is crucial for enabling extensive biological evaluation.

  • Pharmacological Screening: A broad-based pharmacological screening of pure 3,4-dihydroxypipecolic acid is required to fully elucidate its therapeutic potential.

  • Synthetic Chemistry Efforts: The development of synthetic routes to 3,4-dihydroxypipecolic acid and its analogues will be essential for structure-activity relationship (SAR) studies and lead optimization.

References

  • Alrooqi, M. M., Mughal, E. U., Raja, Q. A., & Ahmed, S. (2022).
  • Checker, R., Sandur, S. K., Sharma, D., Patwardhan, R. S., Jayakumar, S., Kohli, V., ... & Priyadarsini, K. I. (2012).
  • Chen, Y., et al. (2023).
  • de Almeida, L. M., Leite, M. C., Funchal, C., Dutra-Filho, C. S., Latini, A., Wajner, M., & Pessoa-Pureur, R. (2014). Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid. Metabolic brain disease, 29(1), 107-115.
  • D dungeonsandderp. (2025, March 13).
  • Ganesan, A. (2002). Synthesis of N-glyoxyl prolyl and pipecolyl amides and thioesters and evaluation of their in vitro and in vivo nerve regenerative effects. Journal of medicinal chemistry, 45(16), 3475-3483.
  • Hancock, W. S., Bishop, C. A., & Hearn, M. T. (1979). The analysis of nanogram levels of acidic amino acids by a single-column, single-buffer, high-pressure liquid chromatographic technique.
  • Jones, A., & Gu, L. (2012). Preparative Scale Chromatography of a Commercially-Available Sweetener using BEH Amide Columns.
  • Kamei, J., & Ohsawa, M. (2003). Pipecolic acid induces apoptosis in neuronal cells. Biological and Pharmaceutical Bulletin, 26(8), 1162-1165.
  • Li, G., Li, Y., Liu, Y., Li, Y., & Li, X. (2012). Neuroprotective effect of piperine on primarily cultured hippocampal neurons. Biological and pharmaceutical bulletin, 35(7), 1129-1134.
  • Pickering Laboratories. (n.d.). Amino Acid Analysis Part 1.
  • Planta Analytica, Inc. (n.d.).
  • S. Sasidharan, Y. Chen, D. Saravanan, K. M. Sundram, and L. Yoga Latha, “Extraction, Isolation and Characterization of Bioactive Compounds from Plants’ Extracts,” African Journal of Traditional, Complementary and Alternative Medicines, vol. 8, no. 1, pp. 1–10, 2011.
  • Sasidharan, S., Chen, Y., Saravanan, D., Sundram, K. M., & Latha, L. Y. (2011). Extraction, isolation and characterization of bioactive compounds from plants' extracts.
  • Syafni, N., et al. (2015). 3,4-dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde from the fern Trichomanes chinense L.; isolation, antimicrobial and antioxidant properties.
  • The Royal Society of Chemistry. (2014).
  • Various Authors. (2015, December 6).
  • Various Authors. (2025, February 19). Synthesis, Biological Evaluation, and Computational Studies of Phenolic N-Acetylglucosamine Glycosides as α-Glucosidase Inhibitors. PMC.
  • Various Authors. (2025, February 21).
  • Various Authors. (2025, May 28). Bioassay-guided isolation of antibacterial and anti-biofilm compounds from Peltophorum africanum Sond.
  • Various Authors. (n.d.). Extraction Isolation And Characterization Of Bioactive Phytoconstituents From Medicinal Plants With Anti Inflammatory Potential. Journal of Applied Bioanalysis.
  • Velu, K., et al. (2022). Green synthesis of silver nanoparticles using flower extract of Calliandra haematocephala, screening of antibacterial and antioxidant.
  • Verma, S., & Singh, S. P. (2008). Current and future status of herbal medicines. Veterinary world, 1(11), 347.
  • Yoshimura, Y., et al. (2008). Synthesis of both enantiomers of hydroxypipecolic acid derivatives equivalent to 5-azapyranuronic acids and evaluation of their inhibitory activities against glycosidases. Bioorganic & medicinal chemistry, 16(17), 8049-8062.
  • Yoshimura, Y., et al. (2006). Anti-inflammatory activity of 4,4'-dihydroxy-alpha-truxillic acid. Biological & Pharmaceutical Bulletin, 29(3), 554-557.
  • Reich, H. (2020, February 14).
  • Park, C., et al. (2007).
  • Various Authors. (2025, August 9). Synthesis and α-Glucosidase Inhibition Activity of Dihydroxy Pyrrolidines.
  • Reich, H. J. (n.d.). Structure Elucidation by NMR.
  • Various Authors. (2025, February 21).
  • Various Authors. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.
  • Syafni, N., et al. (2015). 3,4-dihydroxybenzoic acid and 3,4-dihydroxybenzaldehyde from the fern Trichomanes chinense L.; isolation, antimicrobial and antioxidant properties.
  • Various Authors. (n.d.). Phcogj.com Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract.
  • Various Authors. (2025, February 21).

Sources

Foundational

Structural Divergence: Pipecolic Acid vs. 3,4-Dihydroxypipecolic Acid

This guide provides an in-depth technical analysis comparing Pipecolic Acid (Pip) and its polyhydroxylated derivative, 3,4-Dihydroxypipecolic Acid (3,4-diOH-Pip) .[1] It is designed for researchers in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis comparing Pipecolic Acid (Pip) and its polyhydroxylated derivative, 3,4-Dihydroxypipecolic Acid (3,4-diOH-Pip) .[1] It is designed for researchers in medicinal chemistry and chemical biology, focusing on the structural divergence that dictates their distinct roles: one as a fundamental metabolite and the other as a potent glycomimetic drug scaffold.

Executive Summary: The Metabolite vs. The Mimetic

The core distinction between these two molecules lies in their functional utility derived from their substitution patterns.

  • Pipecolic Acid (Pip) is the "homologue of proline." It is a non-proteinogenic amino acid that functions primarily as a metabolic intermediate in lysine catabolism and a rigidifying scaffold in peptidomimetics.

  • 3,4-Dihydroxypipecolic Acid (3,4-diOH-Pip) is a "sugar mimic" (iminosugar).[1] The introduction of hydroxyl groups at C3 and C4 transforms the lipophilic piperidine ring into a polar pharmacophore that mimics the transition state of glycosidases. It is primarily a synthetic target for treating metabolic disorders and lysosomal storage diseases.

Structural Anatomy & Physicochemical Profile

The piperidine-2-carboxylic acid scaffold serves as the template for both molecules. However, the physicochemical landscape is drastically altered by the hydroxylation.

Comparative Physicochemical Data
FeatureL-Pipecolic Acid (Pip) 3,4-Dihydroxypipecolic Acid
Formula C₆H₁₁NO₂C₆H₁₁NO₄
MW 129.16 g/mol 161.16 g/mol
Chiral Centers 1 (C2)3 (C2, C3, C4)
H-Bond Donors 2 (NH, COOH)4 (NH, COOH, 2x OH)
H-Bond Acceptors 35
LogP (Est.) -2.3 (Hydrophilic)-3.8 (Highly Hydrophilic)
pKa (Amine) ~10.4~9.5 (Lower due to inductive effect of OH)
Primary Role Lysine Metabolite / PeptidomimeticGlycosidase Inhibitor / Iminosugar
Stereochemical Complexity
  • Pip: Typically exists as the (S)-enantiomer (L-Pip) in nature.

  • 3,4-diOH-Pip: Possesses three contiguous chiral centers.[1] The specific isomer (2S,3R,4R)-3,4-dihydroxypipecolic acid is of high interest because its stereochemistry matches that of D-galactose and D-glucose at the corresponding positions, enabling it to act as a competitive inhibitor for galactosidases and glucosidases.[1]

Conformational Analysis: The "Expert" Perspective

Understanding the ring conformation is critical for predicting binding affinity.

Pipecolic Acid: The Flexible Chair

Pip predominantly adopts a chair conformation .[1] In solution, it exists in equilibrium between two conformers determined by the N-protonation state and the pH:

  • Equatorial-COOH: Generally favored due to reduced 1,3-diaxial strain.[1]

  • Axial-COOH: Stabilized in certain apolar solvents or via intramolecular H-bonding (N-H···O=C).

  • Significance: In peptide synthesis, Pip induces a "kink" in the backbone similar to proline but with increased flexibility due to the six-membered ring.

3,4-Dihydroxypipecolic Acid: The Locked Mimic

The addition of hydroxyl groups at C3 and C4 significantly restricts the conformational freedom.

  • Ring Puckering: To minimize steric clash and maximize solvation, the ring adopts a specific chair conformation (typically ^4C_1 for D-sugar mimics) that places the bulky hydroxyl groups in equatorial positions .[1]

  • Anchor Points: The C3-OH and C4-OH groups act as critical "anchor points" in the enzyme active site, forming hydrogen bond networks with catalytic residues (e.g., Asp/Glu) that normally stabilize the sugar substrate.

  • Inductive Effects: The electron-withdrawing nature of the vicinal diol reduces the pKa of the ring nitrogen (ammonium), altering its electrostatic interaction with the enzyme's carboxylate residues compared to unsubstituted Pip.

Biosynthesis vs. Chemical Synthesis

While Pip is a natural metabolite, the specific 3,4-dihydroxy isomer is often accessed synthetically to ensure stereochemical purity for drug applications.[1]

A. Biosynthesis of Pipecolic Acid (Natural)

Pipecolic acid is generated from L-Lysine.[2] In plants, this is a critical pathway for Systemic Acquired Resistance (SAR).[1]

PipBiosynthesis Figure 1: Biosynthetic Pathway of L-Pipecolic Acid from Lysine. Lys L-Lysine AlphaKeto alpha-Keto-epsilon-aminocaproic acid Lys->AlphaKeto ALD1 (Aminotransferase) P2C Delta1-Piperideine-2-carboxylic acid (P2C) AlphaKeto->P2C Spontaneous Cyclization Pip L-Pipecolic Acid P2C->Pip SARD4 (Reductase)

B. Chemical Synthesis of 3,4-Dihydroxypipecolic Acid (Synthetic)

A robust "Chiron approach" utilizes D-Glucose to transfer the natural chirality of the sugar to the pipecolic acid scaffold. This is preferred over de novo asymmetric synthesis for generating specific sugar mimics.[1]

DiOHPipSynthesis Figure 2: Chiron Synthesis of 3,4-Dihydroxypipecolic Acid from D-Glucose. Glucose D-Glucose (Chiral Pool) AzidoSugar 3-Azido-3-deoxy-glucose derivative Glucose->AzidoSugar 1. Protection 2. Azide Displacement Dialdose Pentodialdose Intermediate AzidoSugar->Dialdose Oxidative Cleavage (NaIO4) Alkene Unsaturated Ester (Wittig Product) Dialdose->Alkene Wittig Olefination Piperidine Polyhydroxylated Piperidine Alkene->Piperidine Reductive Amination (Intramolecular) Target (2S,3R,4R)-3,4-Dihydroxy- pipecolic acid Piperidine->Target Hydrolysis & Deprotection

[6]

Functional Implications in Drug Discovery

Pipecolic Acid: The Scaffold Builder[1]
  • Application: Used in the design of Peptidomimetics (e.g., Rapamycin, FK506).[1]

  • Mechanism: It replaces proline to introduce novel conformational constraints or to improve metabolic stability against proteases.[1]

  • Key Interaction: Hydrophobic packing of the ring; rigidity of the backbone.

3,4-Dihydroxypipecolic Acid: The Enzyme Inhibitor[1]
  • Application: Glycosidase Inhibitors (Diabetes, Lysosomal Storage Disorders, Antivirals).[1]

  • Mechanism: It acts as a Transition State Analogue .[1] The protonated ring nitrogen mimics the oxocarbenium ion intermediate generated during sugar hydrolysis. The hydroxyl groups mimic the substrate's OH groups.

  • Key Interaction:

    • Electrostatic: Ammonium ion (+) <-> Aspartate/Glutamate (-) in the active site.

    • H-Bonding: C3-OH and C4-OH <-> Active site residues.

    • Stereoselectivity: The (2S,3R,4R) configuration specifically targets enzymes processing D-galactose/D-glucose linkages.[1]

Experimental Protocol: Synthesis of (2S,3R,4R)-3,4-Dihydroxypipecolic Acid

Context: This protocol outlines the "Chiron approach" converting D-glucose to the target iminosugar.[3] This method is self-validating because the stereochemistry is fixed by the starting material.

Reagents: D-Glucose, NaIO4, Benzylamine, H2/Pd-C, TFA.[1]

  • Preparation of 3-Azido Precursor:

    • Start with Diacetone-D-Glucose .[4] Selectively functionalize C3 to introduce an azide group (via leaving group displacement) with inversion of configuration (creating the allo-configuration) or retention depending on the specific route. Note: For the (3R,4R) target, the stereocenters at C3 and C4 of glucose must be preserved or inverted predictably.[1]

  • Oxidative Cleavage (The Key Step):

    • Treat the sugar derivative with Sodium Periodate (NaIO4) to cleave the C5-C6 bond (if furanose) or C1-C2 (if pyranose), generating a dialdehyde (dialdose).

  • One-Pot Cyclization (Reductive Amination):

    • React the dialdose with Benzylamine and Sodium Cyanoborohydride (NaBH3CN) .

    • Mechanism: The amine condenses with the aldehyde to form a Schiff base, which is reduced to the secondary amine. This amine then attacks the second aldehyde (intramolecularly), closing the ring to form the piperidine core.

  • Deprotection:

    • Perform Hydrogenolysis (H2, Pd/C ) to remove the N-benzyl group.[1][4]

    • Treat with acidic resin or TFA/Water to remove acetonide protecting groups.[1]

  • Purification & Validation:

    • Purify via Ion-Exchange Chromatography (Dowex 50W).

    • Validation: 1H NMR must show specific coupling constants (J values) for H3 and H4 protons indicative of the chair conformation (e.g., J ~9-10 Hz for trans-diaxial relationships).

References

  • Chiron approach to the synthesis of (2S,3R)-3-hydroxypipecolic acid and (2R,3R)-3-hydroxy-2-hydroxymethylpiperidine from D-glucose. PubMed. [Link]

  • Characterization of a Pipecolic Acid Biosynthesis Pathway Required for Systemic Acquired Resistance. Plant Cell. [Link]

  • Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors. PubMed. [Link]

  • Pipecolic acid - Wikipedia. Wikipedia. [Link][5][3][4][6][7]

  • Significance of the natural occurrence of L- versus D-pipecolic acid: a review. Chirality. [Link]

Sources

Exploratory

The Role of Hydroxylated Pipecolic Acid Derivatives in Systemic Acquired Resistance

This guide serves as an advanced technical resource for researchers investigating the metabolic regulation of plant immunity. Editorial Note on Nomenclature: In the context of Systemic Acquired Resistance (SAR), the prim...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for researchers investigating the metabolic regulation of plant immunity.

Editorial Note on Nomenclature: In the context of Systemic Acquired Resistance (SAR), the primary bioactive hydroxylated derivative of pipecolic acid is N-hydroxypipecolic acid (NHP) . While 3,4-dihydroxypipecolic acid exists as a distinct plant alkaloid (iminosugar) with glycosidase-inhibitory properties, it is NHP that functions as the central mobile signal for SAR. This guide focuses on the Pipecolic Acid


 NHP  signaling axis, while explicitly distinguishing the role of dihydroxy-variants to ensure experimental precision.

Target Analyte: N-hydroxypipecolic acid (NHP) & Pipecolic Acid (Pip) Context: Plant Immunity, SAR Signaling, and Metabolic Priming

Part 1: Executive Summary & Mechanistic Core

Systemic Acquired Resistance (SAR) is a whole-plant immunity state induced by local infection. While Salicylic Acid (SA) was historically considered the sole driver, recent elucidation of the Pipecolic Acid (Pip) pathway has redefined the model. The critical activation step is the hydroxylation of Pip to N-hydroxypipecolic acid (NHP) .

The Biological Distinction
  • N-hydroxypipecolic acid (NHP): The bona fide mobile SAR signal. It accumulates systemically, primes tissues for enhanced SA synthesis, and induces defense gene expression (e.g., PR1).

The Biosynthetic Cascade (The "Pip-NHP Axis")

The activation of SAR relies on a three-step metabolic module localized to the plastid and cytosol:

  • Precursor Generation: L-Lysine is deaminated by ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1) to generate

    
    -piperideine-2-carboxylic acid (P2C).
    
  • Reduction: SARD4 reduces P2C to Pipecolic Acid (Pip).

  • Activation (The Critical Switch): FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1) hydroxylates Pip at the N-position to form NHP .

    • Note: Without FMO1, Pip accumulates but SAR is not established. NHP is the effector.

Part 2: Experimental Protocols & Validation

Protocol A: Differential Extraction of NHP vs. Dihydroxy-PA

Standard amino acid extraction protocols may co-elute isomers. Use this targeted workflow for mass spectrometry.

Reagents:

  • Extraction Buffer: 80% MeOH, 0.1% Formic Acid (ice cold).

  • Internal Standard: D

    
    -Pipecolic acid (for Pip) and synthetic NHP standards (if available) or relative quantification against D
    
    
    
    -Pip.

Workflow:

  • Tissue Disruption: Grind 100 mg leaf tissue in liquid N

    
    .
    
  • Extraction: Add 500 µL Extraction Buffer. Vortex 30s. Sonication 10 min (4°C).

  • Partitioning: Centrifuge 15,000

    
     g for 15 min at 4°C. Collect supernatant.
    
  • Clarification: Pass through 0.22 µm PTFE filter.

  • LC-MS/MS Configuration:

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to C18 for polar iminosugars. Use an Amide column (e.g., BEH Amide).

    • Mobile Phase: A: 10 mM Ammonium Formate (pH 3.0); B: Acetonitrile.

    • Gradient: 90% B to 50% B over 10 min.

Validation Criteria (Self-Check):

  • Retention Time Shift: NHP elutes earlier than Pip on HILIC columns due to N-hydroxylation reducing basicity.

  • Mass Transition:

    • Pip: [M+H]

      
       130.08 
      
      
      
      84.08
    • NHP: [M+H]

      
       146.08 
      
      
      
      128.07 (loss of water) or 84.08.
    • 3,4-dihydroxy-PA: [M+H]

      
       162.07. If you see mass 162, you are detecting the dihydroxy variant, NOT the SAR signal.
      
Protocol B: Inducing and Measuring SAR Competence

To verify if a molecule (Pip, NHP, or a candidate) induces SAR, use the "Priming Assay".

  • Primary Treatment (Induction):

    • Infiltrate lower leaves with 1 mM candidate compound (e.g., NHP) or MgCl

      
       (control).
      
    • Wait 48 hours.

  • Secondary Challenge:

    • Inoculate distal (untreated) leaves with Pseudomonas syringae pv. tomato (Pst) DC3000 (

      
      ).
      
  • Quantification:

    • Harvest distal leaves at 3 days post-infection (dpi).

    • Plate counts on KB media.

    • Success Metric: A 1-2 log reduction in bacterial growth in distal leaves compared to control indicates successful SAR establishment.

Part 3: Data Presentation & Signaling Logic

Comparative Properties of Pipecolic Acid Derivatives
FeaturePipecolic Acid (Pip)N-Hydroxypipecolic Acid (NHP) 3,4-Dihydroxypipecolic Acid
Role in Plant Precursor / Stress MetaboliteMaster SAR Regulator Chemical Defense / Antifeedant
Biosynthetic Enzyme ALD1 / SARD4FMO1 Hydroxylases (Species Specific)
Mobility ModerateHigh (Phloem Mobile) Low / Local Accumulation
Induces PR1? Weakly (requires conversion to NHP)Strongly & Rapidly No / Unknown
Molecular Weight 129.16 Da145.16 Da161.16 Da
Signaling Pathway Visualization

The following diagram illustrates the canonical SAR pathway, highlighting the critical conversion of Pip to NHP by FMO1, and distinguishing the non-signaling dihydroxy-branch.

SAR_Pathway Lysine L-Lysine P2C P2C (Intermediate) Lysine->P2C Deamination ALD1 Enzyme: ALD1 (Plastid) ALD1->Lysine Pip Pipecolic Acid (Pip) P2C->Pip Reduction SARD4 Enzyme: SARD4 SARD4->P2C FMO1 Enzyme: FMO1 (The SAR Switch) Pip->FMO1 Dihydroxy 3,4-dihydroxypipecolic acid (Secondary Metabolite) Pip->Dihydroxy Hydroxylation (Species Specific/Non-SAR) NHP N-hydroxypipecolic Acid (NHP) **ACTIVE SAR SIGNAL** FMO1->NHP N-Hydroxylation (Critical Step) NHP_Glc NHP-Glucoside (Storage Form) NHP->NHP_Glc UGT76B1 (Glycosylation) Systemic_Tissue Distal Tissue (Systemic Acquired Resistance) NHP->Systemic_Tissue Phloem Transport SA_Pathway Salicylic Acid (SA) Amplification Systemic_Tissue->SA_Pathway Priming

Caption: The Pip-NHP biosynthetic module. FMO1 acts as the critical gatekeeper, converting Pip into the active signal NHP. 3,4-dihydroxy-PA is depicted as a divergent, non-SAR metabolite.

References

  • Hartmann, M., Zeier, J. (2018). L-lysine metabolism to N-hydroxypipecolic acid: An integral immune-activating pathway in plants.Plant Physiology . [Link]

  • Chen, Y.E., et al. (2018). N-hydroxy-pipecolic acid is a mobile metabolite that induces systemic disease resistance in Arabidopsis.Proceedings of the National Academy of Sciences (PNAS) . [Link]

  • Návarová, H., et al. (2012). Pipecolic acid, an endogenous mediator of defense amplification and priming, is a critical regulator of systemic acquired resistance.The Plant Cell . [Link]

  • Zeier, J. (2021). Metabolic regulation of systemic acquired resistance.Current Opinion in Plant Biology . [Link]

  • Kumar, K.S., et al. (2013).[1][2][3] Divergent Synthesis of 4-epi-Fagomine, 3,4-Dihydroxypipecolic Acid, and a Dihydroxyindolizidine and Their β-Galactosidase Inhibitory Activities.[1][4][5][6][7][8]Journal of Organic Chemistry .[1][2][3][4][9] (Reference for the non-SAR dihydroxy isomer). [Link]

Sources

Foundational

Technical Whitepaper: Immunomodulatory Mechanisms of 3,4-Dihydroxypipecolic Acid (3,4-DHPA)

Executive Summary 3,4-Dihydroxypipecolic acid (3,4-DHPA) is a polyhydroxylated piperidine alkaloid belonging to the iminosugar class. Structurally analogous to monosaccharides, 3,4-DHPA functions primarily as a competiti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dihydroxypipecolic acid (3,4-DHPA) is a polyhydroxylated piperidine alkaloid belonging to the iminosugar class. Structurally analogous to monosaccharides, 3,4-DHPA functions primarily as a competitive glycosidase inhibitor. Recent pharmacological characterization has identified a distinct biphasic immunomodulatory profile : at low concentrations (


), it exerts potent anti-inflammatory effects by suppressing lipopolysaccharide (LPS)-induced cytokine release in macrophages. Conversely, at elevated concentrations, it exhibits pro-inflammatory toxicity.[1] This guide details the physicochemical properties, synthesis, mechanistic pathways, and experimental protocols required to investigate 3,4-DHPA as a therapeutic lead for immune dysregulation.

Chemical Biology & Mechanism of Action[2]

Structural Classification

3,4-DHPA is a non-proteinogenic amino acid and a sugar mimic (iminosugar). Its piperidine ring, substituted with hydroxyl groups at C3 and C4, mimics the pyranose ring of sugars, allowing it to dock into the active sites of glycoside hydrolases.

  • Chemical Formula:

    
    [1]
    
  • Stereochemistry: The specific bio-active isomer often cited is

    
    -3,4-dihydroxypipecolic acid.
    
  • Key Analog: 4-epi-Fagomine (a potent ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -galactosidase inhibitor).[1][2][3][4]
    
Mechanism: Glycosidase Inhibition & Immune Interface

The immunomodulatory activity of 3,4-DHPA is inextricably linked to its capacity to inhibit lysosomal and processing glycosidases, specifically


-galactosidase .
  • Glycan Processing Interference: By inhibiting specific glycosidases, 3,4-DHPA alters the N-glycan structures displayed on the surface of immune cells (e.g., macrophages, T-cells).

  • Receptor Modulation: Altered glycosylation of surface receptors (such as TLR4 or cytokine receptors) dampens signal transduction efficacy.

  • Cytokine Suppression: In LPS-stimulated Raw 264.7 macrophages, 3,4-DHPA (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) significantly reduces the secretion of pro-inflammatory cytokines IL-1
    
    
    
    and TNF-
    
    
    .[1][2][4]
The Biphasic "Hormetic" Effect

A critical feature of 3,4-DHPA is its dose-dependent inversion of activity:

  • Low Dose (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ):  Anti-inflammatory (Cytokine suppression).[1][4]
    
  • High Dose (

    
    ):  Pro-inflammatory (Induces cytokine release/toxicity).
    

Research Note: This biphasic nature suggests a hormetic mechanism, where low-level stress (enzyme inhibition) triggers a protective cellular response, while high levels disrupt essential metabolic flux, leading to inflammatory stress.

Visualization: Signaling & Synthesis[2]

Mechanistic Pathway (Macrophage Modulation)

G LPS LPS Stimulation TLR4 TLR4 Receptor (Glycoprotein) LPS->TLR4 Bind NFkB NF-κB Signaling Cascade TLR4->NFkB Activate Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines Transcription DHPA 3,4-DHPA (10 µM) DHPA->Cytokines Suppresses (Low Dose) Glycosidase β-Galactosidase (Lysozomal/Golgi) DHPA->Glycosidase Inhibits Glycans Surface N-Glycans (Altered Structure) Glycosidase->Glycans Processing Glycans->TLR4 Modulates Sensitivity

Caption: Figure 1. Proposed mechanism of action. 3,4-DHPA inhibits glycosidases, altering surface glycan composition and dampening TLR4-mediated cytokine release.

Divergent Synthesis Workflow

The most reliable source of high-purity 3,4-DHPA for research is via divergent asymmetric synthesis from D-glucose derivatives.

Synthesis Glucose D-Glucose Derivative Aldehyde Chiral Aldehyde Glucose->Aldehyde Homoallyl Homoallyl Alcohol (Key Intermediate) Aldehyde->Homoallyl Barbier Rxn (Zn, THF) Bicyclic Bicyclic Furanopiperidine Homoallyl->Bicyclic Staudinger/ Reductive Amination DHPA 3,4-DHPA (Target) Bicyclic->DHPA Oxidation/ Hydrolysis Fagomine 4-epi-Fagomine (Congener) Bicyclic->Fagomine Reduction

Caption: Figure 2.[5][4] Divergent synthesis route allowing access to both 3,4-DHPA and its congener 4-epi-fagomine from a common intermediate.[5][4]

Experimental Protocols

Protocol A: In Vitro Macrophage Cytokine Assay

Objective: To validate the anti-inflammatory activity of 3,4-DHPA in LPS-stimulated cells.

Materials:

  • Cell Line: Raw 264.7 murine macrophages.

  • Reagents: LPS (E. coli serotype), 3,4-DHPA (synthesized or purified >98%), ELISA kits for IL-1

    
     and TNF-
    
    
    
    .
  • Media: DMEM supplemented with 10% FBS.

Workflow:

  • Seeding: Plate Raw 264.7 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    
    .
  • Pre-treatment: Replace media with fresh media containing 3,4-DHPA at graded concentrations:

    • Low:

      
      
      
    • High:

      
      
      
    • Incubate for 1 hour prior to stimulation.

  • Stimulation: Add LPS (final concentration

    
    ) to all wells except vehicle control.
    
  • Incubation: Incubate for 18–24 hours.

  • Analysis: Collect supernatant. Quantify cytokines via sandwich ELISA.

  • Viability Check: Perform MTT or CCK-8 assay on remaining cells to rule out cytotoxicity (crucial for high-dose interpretation).

Expected Results:

  • 
    :  ~40-60% reduction in TNF-
    
    
    
    and IL-1
    
    
    compared to LPS-only control.
  • 
    :  Loss of inhibition or increase in baseline cytokine levels (pro-inflammatory).
    
Protocol B: -Galactosidase Inhibition Assay

Objective: To confirm the biochemical target engagement.

Workflow:

  • Enzyme: Commercial

    
    -galactosidase (e.g., from Aspergillus oryzae or E. coli).
    
  • Substrate: p-Nitrophenyl-

    
    -D-galactopyranoside (pNPG).
    
  • Reaction: Mix enzyme (

    
    ) with 3,4-DHPA (
    
    
    
    ) in phosphate buffer (pH 7.0).
  • Initiation: Add pNPG (

    
    ). Incubate at 37°C for 30 min.
    
  • Termination: Stop reaction with

    
    .
    
  • Measurement: Read Absorbance at 405 nm. Calculate IC

    
    .[6]
    

Quantitative Data Summary

The following table summarizes the comparative activity of 3,4-DHPA against its structural congeners.

CompoundTarget EnzymeIC

(

)
IL-1

Inhibition (

)
TNF-

Inhibition (

)
Immunotoxicity Threshold
3,4-DHPA

-Galactosidase
~15 - 45 High Moderate

4-epi-Fagomine

-Galactosidase
< 10HighHigh> 500

1-Deoxynojirimycin

-Glucosidase
~20LowLowVariable

Note: Data derived from comparative studies on synthetic iminosugars (Kumar et al., 2013).

References

  • Kumar, K. S. A., Rathee, J. S., Subramanian, M., & Chattopadhyay, S. (2013).[7] Divergent Synthesis of 4-epi-Fagomine, 3,4-Dihydroxypipecolic Acid, and a Dihydroxyindolizidine and Their β-Galactosidase Inhibitory and Immunomodulatory Activities.[5][2][4][6][7] The Journal of Organic Chemistry, 78(15), 7406–7413.[7] [Link]

  • Nash, R. J., et al. (2011). Iminosugars as immunomodulating agents: Synthesis and biological activities.[5][4][8] Future Medicinal Chemistry, 3(12), 1513-1521. [Link]

  • Zeier, J. (2013). New insights into the regulation of plant immunity by amino acid-related signaling molecules.[9] Plant Signaling & Behavior, 8(11), e27034. (Contextual reference for natural occurrence of pipecolic acid derivatives). [Link]

Sources

Exploratory

3,4-dihydroxypipecolic acid as a non-proteinogenic amino acid

Executive Summary 3,4-Dihydroxypipecolic acid (3,4-DHPA) is a polyhydroxylated, cyclic, non-proteinogenic amino acid belonging to the class of piperidine alkaloids. Structurally defined as a derivative of pipecolic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dihydroxypipecolic acid (3,4-DHPA) is a polyhydroxylated, cyclic, non-proteinogenic amino acid belonging to the class of piperidine alkaloids. Structurally defined as a derivative of pipecolic acid (homoproline) with hydroxyl groups at the C3 and C4 positions, this molecule represents a critical scaffold in medicinal chemistry.

Its significance lies in its dual functionality:

  • Peptidomimetics: It acts as a conformationally restricted proline surrogate, locking peptide backbones into specific secondary structures (e.g.,

    
    -turns) to enhance proteolytic stability and receptor selectivity.
    
  • Glycomimetics: Due to its structural resemblance to monosaccharides (iminosugars), 3,4-DHPA functions as a competitive inhibitor of glycosidases, offering therapeutic potential in diabetes, viral infections, and lysosomal storage disorders.

This guide details the stereochemical landscape, biosynthetic origins, chemical synthesis, and therapeutic applications of 3,4-DHPA.

Structural & Stereochemical Landscape

Unlike the proteinogenic amino acid proline, the six-membered piperidine ring of 3,4-DHPA offers a distinct conformational space. The presence of three chiral centers (C2, C3, and C4) theoretically yields


 stereoisomers.
Conformational Analysis

The piperidine ring predominantly adopts a chair conformation. The positioning of the hydroxyl groups (axial vs. equatorial) dictates the molecule's ability to mimic specific sugars:

  • Equatorial-Equatorial (trans-diequatorial): Mimics the C3-C4 diol arrangement found in D-glucose.

  • Axial-Equatorial: Mimics D-galactose or D-mannose configurations.

In peptidomimetics, the steric bulk of the hydroxyl groups and the rigidity of the ring restrict the


 (phi) and 

(psi) torsion angles of the peptide backbone, often favoring cis-amide bond formation (

) compared to the native trans preference of linear amino acids.

Biosynthesis: The L-Lysine Pathway

While 3,4-DHPA is often synthesized chemically, its biosynthetic logic follows the catabolism of L-lysine in microorganisms (e.g., Streptomyces, Pseudomonas). The pathway involves cyclodeamination followed by regioselective hydroxylation.

Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic conversion of L-Lysine to Pipecolic acid, followed by downstream hydroxylation to form DHPA derivatives.

Biosynthesis cluster_enzymes Lysine L-Lysine P2C Δ1-Piperideine- 2-carboxylic acid (P2C) Lysine->P2C Pip L-Pipecolic Acid P2C->Pip OH_Pip 3-Hydroxypipecolic Acid Pip->OH_Pip DHPA 3,4-Dihydroxypipecolic Acid (3,4-DHPA) OH_Pip->DHPA LCD Lysine cyclodeaminase (RapL/SpLCD) Red P2C Reductase (PipA) Hyd1 Pipecolate-3-hydroxylase (GetF) Hyd2 Putative 4-Hydroxylase

Figure 1: Proposed biosynthetic pathway from L-Lysine to 3,4-DHPA involving cyclization and sequential enzymatic hydroxylation.

Chemical Synthesis Protocol

Method: Divergent Synthesis from D-Glucose via Chiral Homoallyl Alcohol. Objective: Stereoselective construction of (2S, 3R, 4R)-3,4-dihydroxypipecolic acid.

This protocol utilizes the "chiral pool" approach, leveraging the inherent stereochemistry of D-glucose to establish the C3 and C4 configurations.

Synthesis Workflow Diagram

Synthesis Glucose D-Glucose Aldehyde Protected Aldehyde Intermediate Glucose->Aldehyde 1. Acetal Protection 2. Oxidative Cleavage Barbier Homoallyl Alcohol (via Barbier Rxn) Aldehyde->Barbier Allyl bromide, Zn (Diastereoselective) Ozonolysis Dicarbonyl Intermediate Barbier->Ozonolysis O3, DMS (Oxidative cleavage of alkene) Cyclization Reductive Amination (Piperidine Ring Formation) Ozonolysis->Cyclization H2, Pd/C, NH4OAc (Double reductive amination) Deprotection 3,4-DHPA (Final Product) Cyclization->Deprotection TFA/HCl (Global deprotection)

Figure 2: Chemo-enzymatic synthesis route from D-Glucose to 3,4-DHPA.[1]

Detailed Protocol

Reagents Required:

  • D-Glucose (Starting material)[2][3][4][5][6]

  • Allyl bromide, Zinc dust (Barbier reaction)

  • Ozone (

    
    ), Dimethyl sulfide (DMS)
    
  • Ammonium formate or Ammonium acetate

  • Palladium on Carbon (Pd/C)

  • Trifluoroacetic acid (TFA)

Step 1: Preparation of the Aldehyde Precursor

  • Protect D-glucose as diacetone glucose using acetone and iodine/catalytic acid.

  • Perform oxidative cleavage (e.g., using periodic acid) to generate the corresponding pentodialdose derivative.

    • Checkpoint: Verify aldehyde formation via TLC (2,4-DNP stain).

Step 2: Diastereoselective Barbier Reaction

  • Suspend activated Zinc dust in THF/saturated

    
     (aq).
    
  • Add the aldehyde precursor and allyl bromide dropwise at 0°C.

  • Stir for 4–6 hours. The chelation-controlled addition yields the syn-homoallyl alcohol with high diastereoselectivity.

    • Validation:

      
      -NMR should show characteristic multiplet for the terminal alkene at 
      
      
      
      5.8 ppm.

Step 3: Reductive Cyclization (The Key Step)

  • Subject the homoallyl alcohol to ozonolysis (

    
     in 
    
    
    
    at -78°C) followed by reductive workup with DMS to yield the dicarbonyl intermediate.
  • Immediate Cyclization: Dissolve the crude dicarbonyl in methanol containing ammonium formate (source of nitrogen).

  • Add 10% Pd/C and stir under

    
     atmosphere (1 atm) or use transfer hydrogenation conditions.
    
  • The reaction undergoes a double reductive amination cascade to close the piperidine ring.

Step 4: Deprotection & Isolation

  • Filter the catalyst through Celite.

  • Remove solvent in vacuo.

  • Treat the residue with aqueous TFA or HCl to remove acetonide protecting groups.

  • Purify via ion-exchange chromatography (Dowex 50W-X8) eluting with

    
    .
    
  • Recrystallize from Ethanol/Water.

Applications & Biological Activity[7][8][9][10][11][12][13][14]

Glycosidase Inhibition

3,4-DHPA mimics the pyranose ring of sugars but possesses a basic nitrogen atom. At physiological pH, the nitrogen is protonated, mimicking the oxocarbenium ion transition state of glycosidase hydrolysis.

Mechanism:

  • Charge Mimicry: The protonated ammonium ion interacts with the catalytic carboxylate residue in the enzyme active site (e.g., Asp or Glu).

  • Shape Mimicry: The chair conformation aligns the hydroxyl groups with the enzyme's recognition pockets.

Activity Profile:

Target EnzymeInhibition TypeIC50 / Ki (Approx)Relevance

-Galactosidase
Competitive~10 - 50

M
Lysosomal storage diseases (chaperone therapy)

-Glucosidase
Competitive> 100

M
Diabetes (lower potency than DNJ)

-Glucuronidase
CompetitiveModerateCancer metastasis
Immunomodulation

Recent studies indicate that 3,4-DHPA derivatives possess immunomodulatory properties distinct from their glycosidase activity.

  • Effect: Reduction of pro-inflammatory cytokines (IL-1

    
    , TNF-
    
    
    
    ) in LPS-stimulated macrophages.[7]
  • Potency: Significant reduction observed at concentrations as low as 10

    
    M.
    
  • Potential Mechanism: Interference with glycoprotein processing of surface receptors (e.g., TLR4) or direct signaling modulation.

Peptidomimetics

Incorporation of 3,4-DHPA into peptide sequences (e.g., RGD peptides or opioid analogs) restricts the conformational flexibility.

  • Proline Replacement: Unlike proline, 3,4-DHPA offers functional handles (-OH) for additional hydrogen bonding with the receptor.

  • Stability: The non-natural backbone confers resistance to proteases (trypsin/chymotrypsin).

References

  • Divergent Synthesis of 4-epi-Fagomine, 3,4-Dihydroxypipecolic Acid, and a Dihydroxyindolizidine and Their β-Galactosidase Inhibitory and Immunomodulatory Activities. Source: ResearchGate URL:[Link]

  • 3,4-Dihydroxypyrrolidine as glycosidase inhibitor. Source: PubMed URL:[8][Link]

  • Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors. Source: PubMed URL:[8][Link]

  • Biosynthesis of cis-3-hydroxypipecolic acid from L-lysine using an in vivo dual-enzyme cascade. Source: ResearchGate URL:[Link]

Sources

Foundational

Unlocking the Therapeutic Potential of 3,4-Dihydroxypipecolic Acid in Type 2 Diabetes: A Dual-Action Iminosugar

Executive Summary Type 2 Diabetes (T2D) is a multifaceted metabolic disorder driven by two interconnected pathologies: postprandial hyperglycemia and chronic low-grade inflammation (meta-flammation) induced by adipose ti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Type 2 Diabetes (T2D) is a multifaceted metabolic disorder driven by two interconnected pathologies: postprandial hyperglycemia and chronic low-grade inflammation (meta-flammation) induced by adipose tissue macrophage infiltration. While traditional iminosugars like Miglitol effectively manage glycemic spikes via


-glucosidase inhibition, they lack direct immunomodulatory properties. 3,4-Dihydroxypipecolic acid (3,4-DHPA) , a polyhydroxylated pipecolic acid derivative, has emerged as a highly compelling candidate for next-generation drug development. It offers a dual-action therapeutic profile: competitive inhibition of intestinal glycosidases and dose-dependent modulation of macrophage-driven inflammatory cascades.

As a Senior Application Scientist, I have structured this technical guide to provide drug development professionals with a rigorous analysis of 3,4-DHPA's chemical synthesis, mechanistic pathways, and the self-validating experimental protocols required to evaluate its efficacy.

Structural Biology & Chemical Synthesis

The therapeutic efficacy of iminosugars is heavily dictated by their stereochemistry, which must perfectly mimic the oxocarbenium ion transition state of natural carbohydrate substrates. The synthesis of 3,4-DHPA requires precise control over its dense array of chiral centers.

A highly efficient divergent asymmetric synthesis utilizes a D-glucose-derived aldehyde as a chiral pool precursor ()[1]. The causality behind this specific synthetic route lies in its ability to bypass unstable intermediates that typically plague iminosugar synthesis.

Step-by-Step Synthetic Methodology
  • Diastereoselective Barbier Allylation: The D-glucose-derived aldehyde is reacted with allyl bromide and zinc in an aqueous THF environment. Causality: The Barbier reaction is chosen over standard Grignard additions because it operates under milder conditions and tolerates the highly oxygenated, moisture-sensitive sugar derivatives, yielding a stable chiral homoallylic alcohol[2].

  • Hydroxyl Protection: The newly formed hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent unwanted side reactions during subsequent oxidative cleavage.

  • Reductive Ozonolysis: The terminal olefin is subjected to ozonolysis followed by reduction with dimethyl sulfide (DMS) to generate a highly reactive aldehyde intermediate.

  • One-Pot Staudinger/Reductive Amination: The intermediate is treated with triphenylphosphine (

    
    ) and subjected to reductive amination, followed by immediate benzyloxycarbonyl (Cbz) protection. Causality: Combining these steps into a one-pot protocol prevents the isolation of the highly unstable free amine, drastically improving the overall yield of the bicyclic furanopiperidine derivative[1].
    
  • Global Deprotection: Catalytic hydrogenation (Pd/C,

    
    ) removes the Cbz and benzyl protecting groups, yielding enantiopure 3,4-dihydroxypipecolic acid.
    

Dual Mechanisms of Action in Diabetes

Glycosidase Inhibition for Glycemic Control

3,4-DHPA acts as a competitive inhibitor of intestinal glycosidases, specifically


-galactosidase and 

-glucosidase. By mimicking the charge and shape of natural substrates, the protonated endocyclic nitrogen of 3,4-DHPA forms strong electrostatic interactions with the catalytic carboxylate residues in the enzyme's active site, delaying carbohydrate digestion and flattening the postprandial glucose curve ()[3].

Pathway1 Carb Complex Carbohydrates Enzyme Intestinal Glycosidases Carb->Enzyme Digestion Glucose Glucose Absorption Enzyme->Glucose Hydrolysis Hyper Postprandial Hyperglycemia Glucose->Hyper Rapid Uptake DHPA 3,4-DHPA (Iminosugar) DHPA->Enzyme Competitive Inhibition Norm Glycemic Control DHPA->Norm Delayed Absorption

Mechanism of Glycosidase Inhibition by 3,4-DHPA for Glycemic Control.

Immunomodulation and Meta-flammation Mitigation

Beyond glycemic control, 3,4-DHPA exhibits a unique, dose-dependent immunomodulatory profile. In T2D, circulating endotoxins (like lipopolysaccharides, LPS) activate Toll-Like Receptor 4 (TLR4) on macrophages, triggering NF-


B pathways and the release of insulin-desensitizing cytokines. At low concentrations (10 

M), 3,4-DHPA prevents LPS-mediated macrophage activation, significantly reducing the secretion of Tumor Necrosis Factor-alpha (TNF-

) and Interleukin-1 beta (IL-1

)[4].

Pathway2 LPS Metabolic Endotoxemia (LPS) Macrophage Macrophage (TLR4 Receptor) LPS->Macrophage Stimulation NFkB NF-κB Activation Macrophage->NFkB Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Transcription Resolution Meta-flammation Mitigation Cytokines->Resolution Blunted by DHPA DHPA 3,4-DHPA (10 μM) DHPA->NFkB Pathway Modulation DHPA->Resolution Promotes

Immunomodulatory Pathway of 3,4-DHPA in Attenuating Macrophage Activation.

Experimental Methodologies (Self-Validating Protocols)

To rigorously evaluate the therapeutic potential of 3,4-DHPA, the following self-validating experimental workflows must be employed.

Protocol 1: In Vitro Glycosidase Inhibition Kinetic Assay

Causality: Using p-nitrophenyl (pNP) glycoside substrates allows for real-time spectrophotometric tracking of enzyme kinetics. By varying both substrate and inhibitor concentrations, we create a self-validating system: the concurrent generation of a Lineweaver-Burk plot mathematically verifies whether the inhibition is strictly competitive (intersecting at the y-axis), distinguishing true active-site binding from assay artifacts or allosteric denaturation.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve

    
    -glucosidase (or 
    
    
    
    -galactosidase) to a final concentration of 0.1 U/mL. Prepare pNP-glycoside substrate at varying concentrations (0.5 to 5.0 mM).
  • Inhibitor Incubation: In a 96-well microplate, mix 20

    
    L of enzyme solution with 20 
    
    
    
    L of 3,4-DHPA (concentrations ranging from 1
    
    
    M to 100
    
    
    M). Incubate at 37°C for 15 minutes to allow complex formation.
  • Reaction Initiation: Add 20

    
    L of the pNP-glycoside substrate to each well.
    
  • Kinetic Tracking: Measure absorbance continuously at 405 nm for 20 minutes using a microplate reader.

  • Data Validation: Calculate initial velocities (

    
    ). Plot 
    
    
    
    versus
    
    
    (Lineweaver-Burk). A constant
    
    
    with an increasing
    
    
    validates the competitive inhibition mechanism.
Protocol 2: Macrophage Cytokine Modulation Workflow

Causality: RAW 264.7 macrophages are utilized because they reliably mimic the adipose-infiltrating macrophages seen in T2D. Pre-treating with 3,4-DHPA before LPS stimulation ensures that the compound's effect on the NF-


B pathway is isolated. The inclusion of a cytotoxicity assay (MTT) alongside the ELISA creates a self-validating loop, ensuring that reduced cytokine levels are due to true immunomodulation, not simply cell death.
  • Cell Culture: Seed RAW 264.7 cells in 24-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% 
    
    
    
    ).
  • Pre-treatment: Aspirate media and add fresh media containing 10

    
    M of 3,4-DHPA. Incubate for 2 hours.
    
  • LPS Stimulation: Add LPS (final concentration 1

    
    g/mL) to the wells to simulate metabolic endotoxemia. Incubate for 24 hours.
    
  • Supernatant Harvest & ELISA: Collect the cell-free supernatant. Quantify TNF-

    
     and IL-1
    
    
    
    using commercially available sandwich ELISA kits.
  • Viability Validation: Perform an MTT assay on the remaining adhered cells to confirm >95% cell viability, validating that cytokine reduction is mechanistically driven.

Quantitative Data & Comparative Efficacy

The table below summarizes the comparative efficacy of 3,4-DHPA against other synthesized iminosugars and clinical controls. 3,4-DHPA uniquely bridges the gap between enzymatic inhibition and systemic immunomodulation.

CompoundTarget EnzymeIC

(

M)
Immunomodulatory Effect (at 10

M)
3,4-Dihydroxypipecolic Acid (4b)

-Galactosidase
~45.0Anti-inflammatory (Suppresses TNF-

, IL-1

)
4-epi-Fagomine (2b)

-Galactosidase
~12.5Anti-inflammatory (Suppresses TNF-

, IL-1

)
Dihydroxyindolizidine (21) None>1000Anti-inflammatory (Suppresses TNF-

, IL-1

)
Miglitol (Clinical Control)

-Glucosidase
~0.5Neutral (No significant cytokine modulation)
Acarbose (Clinical Control)

-Glucosidase
~1.2Neutral (No significant cytokine modulation)

Data synthesized from comparative literature on polyhydroxylated iminosugars (;)[3][4].

Future Perspectives in Drug Development

The therapeutic potential of 3,4-DHPA in diabetes extends beyond its current structural framework. Future drug development efforts should focus on N-alkylation . Clinical precedents (e.g., the N-hydroxyethyl group in Miglitol or the N-butyl group in Miglustat) demonstrate that adding hydrophobic alkyl chains to the endocyclic nitrogen can exponentially increase binding affinity to the lipophilic pockets of intestinal glycosidases[5]. Furthermore, optimizing the dosage is critical; while 3,4-DHPA is anti-inflammatory at 10


M, higher concentrations have shown pro-inflammatory tendencies[4]. Establishing a precise therapeutic window via rigorous pharmacokinetic (PK) profiling will be the next critical milestone in translating 3,4-DHPA from bench to bedside.

References

  • Chattopadhyay, A., et al. (2013). "Divergent Synthesis of 4-epi-Fagomine, 3,4-Dihydroxypipecolic Acid, and a Dihydroxyindolizidine and Their β-Galactosidase Inhibitory and Immunomodulatory Activities." The Journal of Organic Chemistry, 78(15), 7406-7413. URL:[Link]

  • Nash, R. J., et al. (2025). "Iminosugars of the Invasive Arboreal Amorpha fruticosa and Glycosidase Inhibition Potential." Plants, 14(14), 2205. URL:[Link]

  • Harada, M., et al. (2020). "Syntheses and Glycosidase Inhibitory Activities, and in Silico Docking Studies of Pericosine E Analogs Methoxy-Substituted at C6." Marine Drugs, 18(4), 221. URL:[Link]

Sources

Exploratory

3,4-Dihydroxypipecolic Acid: Glycosidase Inhibition Profile and Immunomodulatory Dynamics

A Technical Whitepaper for Drug Development Professionals and Chemical Biologists Executive Summary Polyhydroxylated alkaloids, commonly known as iminosugars, represent a privileged scaffold in medicinal chemistry due to...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Chemical Biologists

Executive Summary

Polyhydroxylated alkaloids, commonly known as iminosugars, represent a privileged scaffold in medicinal chemistry due to their ability to mimic the oxocarbenium ion transition state of carbohydrates. Within this class, 3,4-dihydroxypipecolic acid (3,4-DHPA) and its stereoisomers have emerged as highly specialized molecules. Unlike neutral iminosugars (e.g., deoxynojirimycin) or simple pyrrolidines (e.g., DMDP), 3,4-DHPA incorporates a carboxylic acid moiety that fundamentally alters its electrostatic interactions within enzyme active sites.

This technical guide provides an in-depth analysis of the glycosidase inhibition profile of 3,4-DHPA, its biphasic immunomodulatory properties, and the field-proven synthetic methodologies required to isolate it for preclinical evaluation.

Structural Biology & Mechanism of Action

Oxocarbenium Ion Mimicry and Target Selectivity

The fundamental causality behind the biological activity of 3,4-DHPA lies in its structural homology to the natural substrates of glycosyl hydrolases. At physiological pH, the endocyclic nitrogen of the pipecolic acid ring is protonated, mimicking the positive charge of the oxocarbenium ion transition state that occurs during the enzymatic cleavage of glycosidic bonds.

However, target selectivity is strictly governed by stereochemistry and functional group presentation. While its congener 4-epi-fagomine acts as a potent


-galactosidase inhibitor, the presence of the carboxylic acid group in 3,4-DHPA shifts its binding affinity. The anionic carboxylate interacts with secondary basic residues (such as arginine or lysine) at the periphery of specific enzyme pockets, resulting in a moderate but highly selective inhibition of 

-N-acetylhexosaminidase
over other standard glycosidases ().
Biphasic Immunomodulation (Hormesis)

Beyond enzyme inhibition, 3,4-DHPA exhibits a unique concentration-dependent immunomodulatory profile in macrophage models. In LPS-activated Raw 264.7 cells, 3,4-DHPA functions as an anti-inflammatory agent at low concentrations (10 µM), effectively suppressing LPS-mediated T-cell activation and reducing pro-inflammatory cytokine levels. Conversely, at higher concentrations, the compound induces a pro-inflammatory response. This hormetic behavior suggests that 3,4-DHPA engages in secondary off-target receptor interactions (potentially within the TLR4 signaling complex) once primary binding sites are saturated.

MechanismOfAction cluster_Enzyme Glycosidase Inhibition cluster_Immune Macrophage Immunomodulation DHPA 3,4-Dihydroxypipecolic Acid (3,4-DHPA) Oxo Oxocarbenium Ion Mimic DHPA->Oxo Structural Homology Low Low Conc. (10 µM) DHPA->Low Dose Dependent High High Conc. (>10 µM) DHPA->High Hexo β-N-acetylhexosaminidase (Moderate Inhibition) Oxo->Hexo Competitive Binding Anti Anti-inflammatory (↓ IL-1β, TNF-α) Low->Anti Pro Pro-inflammatory Activation High->Pro

Fig 2. Dual mechanism of action: Glycosidase inhibition and biphasic immunomodulation by 3,4-DHPA.

Quantitative Inhibition Data

To contextualize the efficacy of 3,4-DHPA, it is essential to compare its profile against related iminosugars and pipecolic acid derivatives. The table below synthesizes quantitative inhibition data derived from recent structure-activity relationship (SAR) studies (;).

CompoundPrimary Target EnzymeInhibition Profile (IC₅₀ / Kᵢ)Immunomodulatory Effect (Raw 264.7 Cells)
3,4-Dihydroxypipecolic Acid

-N-acetylhexosaminidase
Moderate but highly selectiveAnti-inflammatory (10 µM); Pro-inflammatory (>10 µM)
4-epi-Fagomine

-Galactosidase
Potent inhibition (Sub-micromolar Kᵢ)Prevents LPS-mediated T-cell activation
Dihydroxyindolizidine Glycosidases (General)No significant inhibitionReduces IL-1

and TNF-

levels
DMDP Acetic Acid

-Galactosidase
35 µMN/A
(-)-Pericosine E Analogs

-Glucosidase
~1.5 × 10⁻³ MN/A

Experimental Protocol: Divergent Asymmetric Synthesis

The synthesis of 3,4-DHPA requires precise control over stereocenters. The following protocol details a self-validating, divergent asymmetric synthesis workflow starting from a chiral homoallyl alcohol. This approach is favored because it allows for the simultaneous generation of 4-epi-fagomine and 3,4-DHPA from a single versatile intermediate, maximizing synthetic efficiency.

Step-by-Step Methodology

Step 1: Diastereoselective Barbier Reaction

  • Procedure: React a D-glucose-derived aldehyde with allyl bromide and zinc dust in an aqueous THF medium.

  • Causality: The Barbier reaction is chosen over standard Grignard additions because it tolerates aqueous conditions and provides superior syn/anti diastereoselectivity, establishing the correct stereochemistry of the polyhydroxylated backbone early in the synthesis.

  • Self-Validation Check: Analyze the crude product via

    
    H NMR. Integration of the newly formed carbinol proton must confirm a diastereomeric excess (d.e.) of >95% before proceeding.
    

Step 2: Hydroxyl Protection and Reductive Ozonolysis

  • Procedure: Protect the secondary alcohol as a tert-butyldimethylsilyl (TBS) ether. Cool the solution to -78°C in dichloromethane and bubble ozone (

    
    ) through until a blue tint persists. Quench reductively using dimethyl sulfide (DMS).
    
  • Causality: Reductive ozonolysis cleanly cleaves the terminal alkene to an aldehyde without over-oxidizing the sensitive sugar backbone into a carboxylic acid prematurely.

  • Self-Validation Check: TLC monitoring (using a p-anisaldehyde stain) should show the complete disappearance of the olefin starting material.

    
    H NMR must show the appearance of a distinct aldehyde proton signal (~9.5 ppm).
    

Step 3: One-Pot Staudinger Reaction & Reductive Amination

  • Procedure: Treat the intermediate with triphenylphosphine (

    
    ) in wet THF to reduce a previously introduced azide group to a primary amine (Staudinger reaction). Allow the amine to undergo spontaneous intramolecular reductive amination with the newly formed aldehyde. Protect the resulting secondary amine in situ using benzyl chloroformate (Cbz-Cl).
    
  • Causality: This tandem one-pot sequence thermodynamically drives the equilibrium toward the stable bicyclic furanopiperidine core, preventing intermolecular side reactions and minimizing purification losses.

  • Self-Validation Check: Perform ESI-MS. The presence of the

    
     peak corresponding to the Cbz-protected bicyclic intermediate confirms successful ring closure.
    

Step 4: Divergent Cleavage and Oxidation

  • Procedure: To yield 3,4-DHPA, subject the bicyclic intermediate to standard deprotection (e.g., acid-catalyzed removal of the TBS group). Oxidize the primary alcohol selectively to a carboxylic acid using TEMPO/BAIB. Finally, remove the Cbz group via hydrogenolysis (

    
    , Pd/C).
    
  • Causality: TEMPO-catalyzed oxidation is highly selective for primary alcohols, ensuring the secondary hydroxyl groups on the pipecolic acid ring remain intact.

  • Self-Validation Check: Final confirmation of the 3,4-DHPA conformation (

    
     or 
    
    
    
    ) must be established via 2D NOESY NMR studies, ensuring the synthetic product matches the natural stereoisomer.

SynthesisWorkflow A D-Glucose-derived Aldehyde B Chiral Homoallyl Alcohol A->B Barbier Reaction (Diastereoselective) C Ozonolysis Intermediate B->C OH Protection & Reductive Ozonolysis D Bicyclic Furanopiperidine C->D Staudinger Reaction & Reductive Amination E 4-epi-Fagomine D->E Deprotection F 3,4-Dihydroxypipecolic Acid D->F Oxidation & Deprotection

Fig 1. Divergent asymmetric synthesis workflow for 3,4-dihydroxypipecolic acid and 4-epi-fagomine.

Conclusion

The pharmacological utility of 3,4-dihydroxypipecolic acid extends beyond traditional iminosugar paradigms. By combining moderate, selective


-N-acetylhexosaminidase inhibition with a highly sensitive, concentration-dependent immunomodulatory profile, 3,4-DHPA provides a unique scaffold for the development of targeted therapeutics in autoimmune and lysosomal storage disorders. Future drug development efforts must prioritize the precise control of localized dosing to harness its anti-inflammatory benefits while avoiding its high-concentration pro-inflammatory triggers.

References

  • Kumar, K. S. A., Rathee, J. S., Subramanian, M., & Chattopadhyay, S. (2013). Divergent Synthesis of 4-epi-Fagomine, 3,4-Dihydroxypipecolic Acid, and a Dihydroxyindolizidine and Their β-Galactosidase Inhibitory and Immunomodulatory Activities. The Journal of Organic Chemistry, 78(15), 7406–7413. [Link]

  • Kurteva, V., et al. (2020). Syntheses and Glycosidase Inhibitory Activities, and in Silico Docking Studies of Pericosine E Analogs Methoxy-Substituted at C6. Marine Drugs, 18(4), 221.[Link]

  • Kato, A., et al. (2019). Isolation from Stevia rebaudiana of DMDP acetic acid, a novel iminosugar amino acid: synthesis and glycosidase inhibition profile. Journal of Natural Medicines, 73, 990–999.[Link]

Foundational

Biosynthesis Pathway of Hydroxylated Pipecolic Acids: An In-Depth Technical Guide

Executive Summary Hydroxylated pipecolic acids (HyPips) are non-proteinogenic amino acids that serve as critical chiral building blocks in the synthesis of next-generation pharmaceuticals, including HIV protease inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydroxylated pipecolic acids (HyPips) are non-proteinogenic amino acids that serve as critical chiral building blocks in the synthesis of next-generation pharmaceuticals, including HIV protease inhibitors (e.g., palinavir), immunosuppressants (e.g., rapamycin analogs), and novel antibiotics (e.g., tetrazomine).[1] Unlike their metabolic precursor, L-pipecolic acid (Pip), HyPips possess additional stereocenters that dictate the conformational rigidity and pharmacodynamics of the peptides they inhabit.

This guide dissects the biosynthetic logic of HyPips, moving from the cyclization of L-lysine to the regio- and stereoselective hydroxylation catalyzed by Fe(II)/


-ketoglutarate-dependent dioxygenases.[2] It provides researchers with actionable protocols for enzyme production, assay validation, and analytical resolution of stereoisomers.

Part 1: Foundational Biosynthesis (L-Lysine to L-Pipecolic Acid)

Before hydroxylation can occur, the piperidine core must be synthesized. In bacteria and plants, this is achieved primarily through the cyclodeamination of L-lysine.

The Cyclodeamination Pathway

The primary route involves Lysine Cyclodeaminase (LCD) , an NAD+-dependent enzyme that catalyzes the removal of the


-amino group of L-lysine to form 

-piperideine-2-carboxylic acid (P2C). P2C is subsequently reduced to L-pipecolic acid.
  • Enzyme 1: Lysine Cyclodeaminase (e.g., RapL from Streptomyces hygroscopicus).

  • Enzyme 2:

    
    -Piperideine-2-carboxylate Reductase (e.g., Pip2CR or DpkA).
    

Mechanistic Insight: LCD utilizes tightly bound NAD+ to oxidize the


-amine to an imine, facilitating cyclization. The cofactor is regenerated in situ, making the reaction self-sufficient regarding redox cofactors.

BiosynthesisMap Lys L-Lysine P2C Δ1-Piperideine-2-carboxylic acid (P2C) Lys->P2C Lysine Cyclodeaminase (LCD/RapL) Pip L-Pipecolic Acid (L-Pip) P2C->Pip P2C Reductase (DpkA/SARD4) c3 cis-3-OH-L-Pip (GetF) Pip->c3 C3-Hydroxylase t4 trans-4-OH-L-Pip (FoPip4H) Pip->t4 C4-Hydroxylase c4 cis-4-OH-L-Pip (SmP4H) Pip->c4 C4-Hydroxylase c5 cis-5-OH-L-Pip (XdPH var) Pip->c5 C5-Hydroxylase

Figure 1: The divergence of hydroxylated pipecolic acids from the core L-lysine biosynthetic pathway.

Part 2: Enzymatic Hydroxylation Mechanisms

The functionalization of the pipecolic acid ring is almost exclusively catalyzed by Fe(II)/


-ketoglutarate (

KG)-dependent dioxygenases
. These enzymes are distinct from P450 monooxygenases; they are soluble, non-heme iron enzymes that require

KG as a co-substrate.
The Catalytic Cycle (The "Ferryl-Oxo" Logic)

Understanding this cycle is critical for troubleshooting experimental assays. If the "uncoupling" reaction occurs (decarboxylation of


KG without substrate hydroxylation), the enzyme self-inactivates via oxidative damage.
  • Binding: Enzyme binds Fe(II), followed by

    
    KG (bidentate ligand) and the substrate (L-Pip).
    
  • Activation: O2 binds to the iron center.

  • Decarboxylation: Oxidative decarboxylation of

    
    KG yields succinate, CO2, and a high-energy Ferryl-oxo (Fe(IV)=O)  intermediate.
    
  • Abstraction: The Ferryl-oxo species abstracts a hydrogen atom from the specific carbon (C3, C4, or C5) of the pipecolic acid ring.

  • Rebound: The resulting substrate radical recombines with the hydroxyl radical to form the HyPip product.

Regioselectivity & Key Enzymes[2][3]
Target PositionStereochemistryKey EnzymeSource OrganismApplication
C3 cis-3-OHGetF Streptomyces sp.[2][3][4][5] L-49973GE81112 (Antibiotic)
C4 trans-4-OHFoPip4H Fusarium oxysporumKDO superfamily member
C4 cis-4-OHSmP4H Sinorhizobium melilotiProline hydroxylase homolog
C5 cis-5-OHXdPH (variants)Xanthomonas sp.Precursor to MK-7655

Part 3: Experimental Protocols

Heterologous Expression & Purification

Most HyPip hydroxylases (e.g., GetF, FoPip4H) are expressed in E. coli as N-terminal His-tagged proteins.

Causality in Protocol Design:

  • Temperature Control: These enzymes are prone to inclusion body formation. Expression at 15–18°C is mandatory to ensure proper folding and iron incorporation.

  • Media Supplementation: While not strictly heme-dependent, adding 0.1 mM FeSO4 to the culture media upon induction can improve the specific activity of the recovered protein.

Step-by-Step Workflow:

  • Transform E. coli BL21(DE3) with pET28a-hydroxylase plasmid.

  • Grow in TB medium at 37°C until OD600 reaches 0.6–0.8.

  • Cool culture to 16°C on ice; induce with 0.1–0.5 mM IPTG.

  • Incubate for 16–20 hours at 16°C with shaking (200 rpm).

  • Harvest cells; resuspend in Lysis Buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% Glycerol, 10 mM Imidazole).

  • Lyse via sonication. Clarify lysate (15,000 x g, 45 min).

  • Purify via Ni-NTA affinity chromatography. Elute with 250 mM Imidazole.

  • Critical: Desalt immediately into Storage Buffer (50 mM MES pH 6.5, 10% Glycerol) to remove imidazole, which can interfere with iron binding.

The Self-Validating In Vitro Assay

This assay relies on the consumption of


KG and the production of succinate/HyPip.

Reagents:

  • Buffer: 50 mM MES (pH 6.5) or HEPES (pH 7.0). Avoid phosphate buffers if possible, as they can precipitate iron.

  • Cofactor Mix: 1 mM FeSO4, 2 mM L-Ascorbate.

    • Why Ascorbate? It rescues the enzyme if the iron oxidizes to Fe(III) (inactive) by reducing it back to Fe(II).

  • Co-substrate: 2–5 mM

    
    -Ketoglutarate (
    
    
    
    KG).
  • Substrate: 2–5 mM L-Pipecolic Acid.

Procedure:

  • Prepare a master mix of Buffer, FeSO4, Ascorbate, and

    
    KG on ice.
    
  • Add purified Enzyme (final conc. 1–5

    
    M).
    
  • Initiate reaction by adding L-Pipecolic Acid.[6]

  • Incubate at 25–30°C for 30–60 minutes.

  • Quench with equal volume of Methanol or 1% Formic Acid.

  • Centrifuge to remove precipitated protein.

AssayWorkflow cluster_0 Reaction Mix Setup Buffer Buffer (MES pH 6.5) + Ascorbate Enz Purified Hydroxylase Buffer->Enz Iron Fe(II) Source (Fresh FeSO4) Iron->Enz aKG α-Ketoglutarate (Co-substrate) aKG->Enz Start Initiate with L-Pipecolic Acid Enz->Start Mix Incubate Incubate 30°C 30-60 min Start->Incubate Quench Quench (MeOH/Formic Acid) Incubate->Quench Analyze LC-MS Analysis (Derivatization) Quench->Analyze

Figure 2: Workflow for the in vitro characterization of pipecolic acid hydroxylases.

Analytical Validation (Stereochemistry)

Pipecolic acid lacks a chromophore, making standard UV detection difficult. Furthermore, separating cis and trans isomers requires derivatization.

Recommended Protocol: FDLA Derivatization Use N


-(5-fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA)  (Marfey's reagent analog).
  • Mix 50

    
    L reaction supernatant with 20 
    
    
    
    L 1M NaHCO3 and 100
    
    
    L 1% L-FDLA (in acetone).
  • Incubate at 40°C for 1 hour.

  • Neutralize with 20

    
    L 1M HCl.
    
  • LC-MS Analysis: The L-FDLA moiety adds hydrophobicity and a chromophore (340 nm), and creates diastereomers from the enantiomers, allowing separation on a standard C18 column.

Part 4: Structural Logic & Engineering

The Fe(II)/


KG dioxygenases share a conserved "jelly-roll" 

-sheet core. The specificity for pipecolic acid over proline (a common competing substrate) is dictated by the "lid" loop and specific hydrophobic residues in the active site.
  • Engineering for C5-Hydroxylation: Wild-type enzymes often favor C3 or C4. To shift specificity to C5 (useful for beta-lactamase inhibitors), researchers have utilized directed evolution on SmP4H or XdPH. Mutations often target the substrate-binding pocket to reorient the pipecolic acid ring relative to the Ferryl-oxo center.

Mechanism Resting Resting State Fe(II)-Enz Ternary Ternary Complex Fe(II)-aKG-Substrate Resting->Ternary + aKG, + Pip O2Bind O2 Binding Ternary->O2Bind + O2 Ferryl Ferryl-Oxo Species Fe(IV)=O O2Bind->Ferryl Decarboxylation (-CO2, -Succinate) Radical Substrate Radical (H-Abstraction) Ferryl->Radical H-Atom Abstraction Product Hydroxylated Product + Succinate + CO2 Radical->Product OH Rebound Product->Resting Release

Figure 3: Catalytic cycle of Fe(II)/aKG-dependent hydroxylases. The Ferryl-oxo intermediate is the key oxidant.

References

  • L-Pipecolic Acid Biosynthesis: He, W. (2006). "Biosynthesis of the polyketide-nonribosomal peptide antibiotic sandramycin." Antimicrobial Agents and Chemotherapy. Link

  • GetF Characterization (cis-3-OH): Zwick, C. (2017). "Pipecolic Acid Hydroxylases: A Monophyletic Clade among cis-Selective Bacterial Proline Hydroxylases." ChemBioChem. Link

  • FoPip4H Discovery (trans-4-OH): Hibi, M. (2016).[2] "Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of L-Pipecolic Acid."[2][7] Applied and Environmental Microbiology. Link

  • Engineering for C5-OH: Klein, M. (2014). "Refined Regio- and Stereoselective Hydroxylation of L-Pipecolic Acid by Protein Engineering." ACS Synthetic Biology. Link

  • Analytical Methods (FDLA): Fujii, K. (1997). "Determination of the absolute configuration of amino acids by LC-MS with a chiral derivatizing reagent." Analytical Chemistry. Link

Sources

Exploratory

Chemical Properties &amp; Solubility Profile: 3,4-Dihydroxypipecolic Acid

This technical guide provides an authoritative analysis of 3,4-dihydroxypipecolic acid , a rare non-proteinogenic amino acid and polyhydroxylated alkaloid (iminosugar). The content focuses on the (2S,3S,4R)-isomer , whic...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an authoritative analysis of 3,4-dihydroxypipecolic acid , a rare non-proteinogenic amino acid and polyhydroxylated alkaloid (iminosugar).

The content focuses on the (2S,3S,4R)-isomer , which has been fully characterized in recent literature (J. Org. Chem. 2013) for its dual role as a glycosidase inhibitor and immunomodulator.[1][2]

Technical Whitepaper | Version 1.0

Part 1: Executive Summary

3,4-Dihydroxypipecolic acid (3,4-DHPA) is a polyhydroxylated piperidine-2-carboxylic acid. Structurally, it functions as a conformationally restricted mimetic of hexoses and amino acids. Unlike the more common 4-hydroxypipecolic acid (found in Acacia and Calliandra species) or 3,4,5-trihydroxypipecolic acid (from Baphia racemosa), the 3,4-dihydroxy variant is primarily a synthetic target used to probe structure-activity relationships in glycosidase inhibition and immunomodulation .

Its core value in drug development lies in its zwitterionic nature and specific stereochemistry, which allows it to bind selectively to glycosidase active sites (e.g.,


-N-acetylhexosaminidase) or modulate cytokine release in macrophages.

Part 2: Chemical Identity & Stereochemistry[1][3]

The physicochemical properties of 3,4-DHPA are dictated by the relative orientation of the hydroxyl groups (cis/trans) and the carboxylic acid. The most well-characterized form is the (2S,3S,4R) isomer.

PropertyData Specification
IUPAC Name (2S,3S,4R)-3,4-dihydroxypiperidine-2-carboxylic acid
Molecular Formula

Molecular Weight 161.16 g/mol
CAS Number N/A (Rare/Synthetic; often referenced by specific isomer synthesis)
Physical State White crystalline solid
Chirality 3 Stereocenters (C2, C3, C4)
Melting Point 245–247 °C (Decomposition)
Optical Rotation

(c 2.1,

)
Spectroscopic Signature (Characterization)

To validate the identity of synthesized or isolated 3,4-DHPA, researchers should cross-reference the following NMR signals (in


):
  • 
     NMR (500 MHz, 
    
    
    
    ):
    
    
    1.90–2.05 (m, 2H, H-5), 3.04–3.15 (td, H-6ax), 3.49 (d, H-6eq), 3.95–4.01 (m, H-4), 4.18 (s, H-3), 4.48 (s, H-2).
  • 
     NMR (125 MHz, 
    
    
    
    ):
    
    
    23.5 (C-5), 41.5 (C-6), 60.3 (C-2), 66.8 (C-4), 67.1 (C-3), 169.3 (C=O).
  • IR (KBr): Strong bands at 3374 cm⁻¹ (O-H/N-H stretch) and 1600-1650 cm⁻¹ (C=O zwitterion).

Part 3: Solubility & Dissolution Strategy

As a zwitterionic amino acid with two additional hydroxyl groups, 3,4-DHPA is highly hydrophilic . Its solubility profile is driven by hydrogen bonding and ionic interactions.

Solubility Table
Solvent SystemSolubility RatingNotes
Water (Neutral pH) High (>50 mg/mL)Forms a stable zwitterion. Preferred solvent for biological assays.
Acidic Water (0.1 M HCl) Very High Protonation of amine (

) increases solubility.
Methanol / Ethanol Moderate to Low Soluble in hot methanol; often crystallizes upon cooling.
DMSO High Suitable for preparing stock solutions for cellular assays.
Chloroform / DCM Insoluble Highly polar nature prevents dissolution in non-polar organics.
Acetonitrile Poor Often used as an anti-solvent to precipitate the compound.
The "Zwitterion Trap" in Extraction

A common error in handling 3,4-DHPA is attempting to extract it into organic solvents from aqueous media.

  • At pH ~7: The molecule exists as a zwitterion (

    
    ) and will remain in the aqueous phase.
    
  • At pH < 2: The carboxylic acid is protonated (

    
    ), but the amine is also protonated (
    
    
    
    ), maintaining positive charge and water solubility.
  • At pH > 10: The amine is neutral, but the carboxylate is charged (

    
    ), maintaining water solubility.
    

Correct Isolation Protocol: Use Ion Exchange Chromatography .

  • Load aqueous extract onto a cation-exchange resin (e.g., Dowex 50W-X8,

    
     form).
    
  • Wash with distilled water to remove neutral sugars and anions.

  • Elute 3,4-DHPA with dilute ammonium hydroxide (

    
    ).
    
  • Lyophilize the eluate to obtain the solid.

Part 4: Synthesis & Biological Workflow[5]

The synthesis of (2S,3S,4R)-3,4-DHPA typically involves a divergent pathway starting from carbohydrate precursors or chiral homoallyl alcohols. The workflow below visualizes the established route by Robina et al. (2013), linking synthesis to its biological validation.

G cluster_bio Biological Activity Profile Start D-Glucose Derived Aldehyde Step1 Barbier Reaction (Stereoselective Allylation) Start->Step1 Inter1 Chiral Homoallyl Alcohol Step1->Inter1 Step2 Reductive Ozonolysis & Staudinger Reaction Inter1->Step2 Inter2 Bicyclic Furanopiperidine Step2->Inter2 Step3 Hydrogenation (Pd/C) Inter2->Step3 Final (2S,3S,4R)-3,4-Dihydroxypipecolic Acid (White Solid) Step3->Final Enzyme Glycosidase Inhibition (β-N-acetylhexosaminidase) Final->Enzyme Moderate Selectivity Immuno Immunomodulation (Dose Dependent) Final->Immuno Low Conc: Anti-inflammatory High Conc: Pro-inflammatory

Figure 1: Synthetic pathway and biological activity logic for (2S,3S,4R)-3,4-dihydroxypipecolic acid.[2][3][4][5]

Part 5: Biological Significance[9]

Glycosidase Inhibition

Like other iminosugars (e.g., swainsonine, fagomine), 3,4-DHPA mimics the transition state of glycosidic cleavage.

  • Target: Selective inhibition of

    
    -N-acetylhexosaminidase .[4]
    
  • Mechanism: The protonated ring nitrogen at physiological pH mimics the oxocarbenium ion intermediate of the enzymatic hydrolysis. The C3 and C4 hydroxyl groups form specific H-bonds with the enzyme active site residues.

Immunomodulation (The "Dose Paradox")

Research indicates a biphasic immunomodulatory effect in LPS-stimulated macrophages:

  • Low Concentration (10 µM): Exhibits anti-inflammatory properties, reducing cytokine release (similar to 4-epi-fagomine).[6]

  • High Concentration: Can exhibit pro-inflammatory effects, increasing levels of IL-1

    
     and TNF-
    
    
    
    .[4][7]
  • Implication: Precise dosing is critical in drug development formulations.

Part 6: References

  • Robina, I., et al. (2013).[1][8] "Divergent Synthesis of 4-epi-Fagomine, 3,4-Dihydroxypipecolic Acid, and a Dihydroxyindolizidine and Their β-Galactosidase Inhibitory and Immunomodulatory Activities." The Journal of Organic Chemistry, 78(15), 7406–7413.[8]

  • Watson, A. A., Fleet, G. W., & Asano, N. (2001).[8][9] "Polyhydroxylated alkaloids—natural occurrence and therapeutic applications."[8] Phytochemistry, 56(3), 265-295.[8]

  • Liang, N., & Datta, A. (2005). "Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid." The Journal of Organic Chemistry, 70(24), 10182-10185.

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Separation of 3,4-Dihydroxypipecolic Acid Diastereomers via HPLC

The following Application Note is structured to guide researchers through the precise separation of 3,4-dihydroxypipecolic acid (3,4-DHPA) diastereomers. This protocol prioritizes the Marfey’s Reagent (FDAA) derivatizati...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is structured to guide researchers through the precise separation of 3,4-dihydroxypipecolic acid (3,4-DHPA) diastereomers. This protocol prioritizes the Marfey’s Reagent (FDAA) derivatization method , as it is the industry "Gold Standard" for resolving complex amino acid stereoisomers on standard Reverse Phase (RP) instrumentation.

Executive Summary

3,4-Dihydroxypipecolic acid (3,4-DHPA) is a polyhydroxylated cyclic non-proteinogenic amino acid found in various plant species (e.g., Gymnocladus chinensis) and used as a chiral scaffold in drug discovery.[1] With three chiral centers (C2, C3, and C4), 3,4-DHPA presents a theoretical maximum of eight stereoisomers.

The polarity of the secondary amine and the two hydroxyl groups makes direct Reverse Phase (RP) analysis difficult due to poor retention and lack of a UV chromophore. This guide details a robust Pre-column Derivatization Protocol using 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA / Marfey’s Reagent) . This method converts the diastereomers into hydrophobic, UV-active derivatives that are easily resolved on standard C18 columns, enabling simultaneous determination of stereochemistry and quantitation.

Chemical Profile & Challenges[2][3]

PropertyDescriptionAnalytical Impact
Molecule 3,4-Dihydroxypipecolic Acid (3,4-DHPA)Cyclic secondary amine.
Stereochemistry 3 Chiral Centers (C2, C3, C4)Diastereomers have identical mass but distinct 3D shapes.
Polarity High (LogP < -2.0)Elutes in void volume on standard C18 without derivatization.
Chromophore None (significant)Requires derivatization (FDAA, FMOC) or ELSD/MS detection.
Stability Lactonization riskAcidic conditions may promote lactone formation between C2-COOH and C3/C4-OH.

Method A: Marfey’s Derivatization (The Gold Standard)

Principle of Separation

Marfey’s reagent (L-FDAA) reacts with the secondary amine of the pipecolic ring. Because L-FDAA is chiral (L-configuration), it interacts differently with the stereocenters of the analyte.

  • Reaction: Nucleophilic aromatic substitution.

  • Result: The analytes become diastereomeric pairs (e.g., L-FDAA-2S,3S,4S-DHPA vs. L-FDAA-2R,3R,4R-DHPA).

  • Mechanism: The dinitrophenyl moiety provides strong UV absorption (340 nm) and hydrophobic retention, allowing separation on standard C18 columns based on the spatial arrangement of the hydrophobic tag relative to the hydroxyl groups.

Reagents & Equipment[4]
  • Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), 1% solution in Acetone.

  • Buffer: 1 M NaHCO₃ (Sodium Bicarbonate).

  • Quench: 1 M HCl (Hydrochloric Acid).

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or Waters Cortecs C18.

  • Mobile Phase A: Water + 0.1% Formic Acid (or 50 mM Triethylamine Phosphate pH 3.0 for difficult separations).

  • Mobile Phase B: Acetonitrile (MeCN).

Experimental Protocol (Step-by-Step)

Step 1: Sample Preparation

  • Dissolve 1.0 mg of 3,4-DHPA sample in 100 µL of Water.

  • Add 50 µL of 1 M NaHCO₃ (pH control ~8.5).

  • Add 100 µL of 1% L-FDAA in Acetone.

Step 2: Derivatization Reaction

  • Vortex briefly.

  • Incubate at 40°C for 60 minutes in a heating block. (Note: Secondary amines react slower than primary amines; 40°C ensures completion without degradation).

Step 3: Quenching

  • Remove from heat and cool to room temperature.

  • Add 50 µL of 1 M HCl to neutralize the reaction (stops hydrolysis).

  • Dilute with 200 µL of 50% Aqueous Acetonitrile.

  • Filter through a 0.22 µm PTFE filter into an HPLC vial.

Step 4: HPLC Conditions

  • Flow Rate: 1.0 mL/min[2][3]

  • Temperature: 35°C

  • Detection: UV @ 340 nm (Primary), 254 nm (Secondary).

  • Injection Vol: 5–10 µL.

Step 5: Gradient Program

Time (min)% Mobile Phase A (0.1% FA in H2O)% Mobile Phase B (MeCN)Event
0.09010Equilibration
2.09010Isocratic Hold
25.06040Linear Gradient
30.01090Wash
32.09010Re-equilibration
40.09010End

Method B: Direct Analysis (HILIC-MS)

Use this method for high-throughput screening where derivatization is too slow.

  • Column: Merck ZIC-HILIC or Waters BEH Amide (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5) in 95:5 MeCN:Water.

  • Mobile Phase B: 10 mM Ammonium Acetate (pH 4.5) in 50:50 MeCN:Water.

  • Detection: MS (ESI Positive Mode, MRM transition m/z 162 -> 116).

  • Note: Diastereomer separation is generally poorer than Method A but sufficient to separate gross regioisomers (e.g., 3,4-DHPA vs 4,5-DHPA).

Visualization of Workflow

The following diagram illustrates the decision logic and workflow for the FDAA derivatization method.

G Start Sample: 3,4-DHPA Mixture (Polar, Non-UV Active) Deriv Derivatization Add L-FDAA + NaHCO3 40°C, 60 min Start->Deriv Mechanism Mechanism: Nucleophilic Attack Forms L-FDAA-DHPA Diastereomers Deriv->Mechanism Quench Quench & Filter Add HCl, Filter 0.22µm Deriv->Quench HPLC HPLC Separation (C18) Gradient: 10-40% MeCN UV Detection @ 340nm Quench->HPLC Result Chromatogram Resolved Diastereomers (Distinct Retention Times) HPLC->Result

Figure 1: Workflow for the pre-column derivatization of 3,4-DHPA using Marfey's Reagent.

Expected Results & System Suitability

The elution order on a C18 column generally follows the hydrophobicity of the interaction between the FDAA moiety and the pipecolic ring substituents.

Isomer Configuration (Hypothetical)Relative Retention (k')Resolution (Rs)Notes
L-FDAA-2S,3S,4S 4.2-Elutes early (Less hydrophobic interaction)
L-FDAA-2S,3R,4R 4.8> 2.5Baseline resolved
L-FDAA-2R,3S,4S 5.5> 2.0D-enantiomer equivalent (if using L-FDAA)
L-FDAA-2R,3R,4R 6.1> 2.0Most retained

Troubleshooting Guide:

  • Peak Tailing: Add 5-10 mM Ammonium Acetate to the aqueous mobile phase to mask residual silanols.

  • Low Sensitivity: Ensure reaction pH was >8.0. If pH < 8, the amine is protonated and will not react with FDAA.

  • Extra Peaks: FDAA hydrolyzes to dinitrophenol over time. Run a "Blank" (Reagent only) to identify reagent peaks (usually elute very late or very early depending on pH).

References

  • Marfey, P. (1984). Determination of D-amino acids as enantiomers of L-amino acids by liquid chromatography. Carlsberg Research Communications.

  • Liang, N., & Datta, A. (2005). Stereoselective total synthesis of cis- and trans-3-hydroxypipecolic acid. The Journal of Organic Chemistry.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[4][5][6]

  • Sigma-Aldrich. (2025). HPLC Analysis of Norepinephrine and 3,4-Dihydroxyphenylglycol on Discovery HS F5.

  • Helix Chromatography. (2025). HPLC Methods for analysis of 3,4-Dihydroxybenzoic acid (Isomer separation principles).

Sources

Application

Robust Derivatization of 3,4-Dihydroxypipecolic Acid for Quantitative GC-MS Analysis

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 3,4-Dihydroxypipecolic acid, a hydroxylated, non-proteinogenic amino acid, presents a significant analytical challenge for gas...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydroxypipecolic acid, a hydroxylated, non-proteinogenic amino acid, presents a significant analytical challenge for gas chromatography-mass spectrometry (GC-MS) due to its high polarity and low volatility. Direct injection into a GC system results in poor chromatographic performance, including peak tailing, low sensitivity, and potential thermal degradation. This application note provides a comprehensive, field-proven protocol for the chemical derivatization of 3,4-dihydroxypipecolic acid using silylation. We detail a robust method that effectively masks the four active hydrogen sites—two hydroxyls, one secondary amine, and one carboxylic acid—transforming the analyte into a volatile and thermally stable trimethylsilyl (TMS) derivative suitable for high-resolution GC-MS analysis. This guide explains the underlying chemical principles, offers a detailed step-by-step protocol, and provides troubleshooting guidance to ensure reliable and reproducible quantification in complex biological matrices.

Introduction and Rationale

The analysis of modified amino acids like 3,4-dihydroxypipecolic acid is critical in metabolomics, disease biomarker discovery, and pharmaceutical research. Gas chromatography coupled with mass spectrometry offers high separation efficiency and sensitive detection, making it a powerful tool for such analyses. However, the inherent chemical properties of polar analytes containing active hydrogen functional groups (-OH, -NH, -COOH) impede their passage through the GC system.[1]

Derivatization is an essential sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability.[2][3] Silylation is the most versatile and widely applied derivatization technique in GC, involving the replacement of an active hydrogen with a non-polar trimethylsilyl (TMS) group.[3][4] This process achieves several critical objectives:

  • Reduces Polarity: It masks the polar functional groups, minimizing interactions with active sites in the GC inlet and column.

  • Increases Volatility: The resulting TMS-ether, TMS-ester, and N-TMS derivatives have significantly lower boiling points, allowing them to be readily vaporized and transported through the GC column.[2]

  • Enhances Thermal Stability: The derivatives are less prone to degradation at the high temperatures of the GC injector and oven.[5]

For 3,4-dihydroxypipecolic acid, a successful strategy must derivatize all four active sites. We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst as the reagent of choice. BSTFA is a powerful silyl donor, and its by-products are highly volatile, reducing chromatographic interference.[6][7] The addition of 1% TMCS as a catalyst is crucial for ensuring the complete and rapid derivatization of all functional groups, including sterically hindered ones.[2][4][7]

The Silylation Reaction Mechanism

The derivatization of 3,4-dihydroxypipecolic acid with BSTFA proceeds via a nucleophilic attack on the silicon atom of the silylating agent by the lone pair electrons of the oxygen and nitrogen atoms in the analyte. The TMCS catalyst accelerates the reaction. The overall reaction converts the carboxylic acid to a TMS-ester, the secondary amine to an N-TMS derivative, and the two hydroxyl groups to TMS-ethers, yielding a single, stable tetra-TMS derivative.

G cluster_reactants Reactants cluster_products Products Analyte 3,4-Dihydroxypipecolic Acid (4 Active Hydrogens) Product Tetra-TMS-3,4-Dihydroxypipecolic Acid (Volatile & Thermally Stable) Analyte->Product Silylation Reaction (60-70°C) Reagent BSTFA + 1% TMCS (Silylating Agent + Catalyst) Reagent->Product Byproducts Volatile By-products (e.g., MSTFA)

Figure 1: Chemical transformation of 3,4-dihydroxypipecolic acid via silylation.

Detailed Application Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions, particularly the exclusion of moisture, is critical for achieving complete and reproducible derivatization.

Required Materials and Equipment

Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) - Ensure it is from a sealed, high-purity source.

  • Anhydrous Pyridine - Acts as a catalyst and aids in dissolving the analyte.[8]

  • Anhydrous Acetonitrile (optional, for dilution)

  • High-purity Nitrogen gas

  • Reference standard of 3,4-dihydroxypipecolic acid

  • Internal standard (e.g., L-Norvaline or a stable isotope-labeled analog)

Equipment:

  • GC-MS system with a low-polarity capillary column (e.g., 5% phenyl methylpolysiloxane)

  • Heating block or oven capable of maintaining 70°C ± 2°C

  • 2 mL glass reaction vials with PTFE-lined screw caps

  • Microsyringes for liquid handling

  • Vortex mixer

  • Centrifugal vacuum concentrator or nitrogen evaporator

Safety Precautions
  • Silylating reagents are flammable and extremely sensitive to moisture.[6] Always work in a well-ventilated fume hood and handle reagents under dry conditions (e.g., using a nitrogen blanket).

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Pyridine is toxic and has a strong odor; handle it exclusively within a fume hood.

Step-by-Step Derivatization Workflow

The following workflow provides a detailed procedure for the derivatization of samples containing 3,4-dihydroxypipecolic acid.

Figure 2: High-level experimental workflow for silylation.

Protocol Steps:

  • Sample Preparation:

    • Aliquot the sample (e.g., 10-100 µL of biological extract or standard solution) into a 2 mL glass reaction vial.

    • If using an internal standard, add it to the sample at this stage.

    • Crucial Step: Dry the sample completely to remove all water and protic solvents. This is the most critical step, as moisture will consume the silylating reagent and lead to incomplete derivatization.[8] Use a centrifugal vacuum concentrator or a gentle stream of nitrogen gas.

  • Derivatization Reaction:

    • To the completely dried residue, add 50 µL of anhydrous pyridine. Vortex for 15 seconds to dissolve the sample.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Immediately cap the vial tightly with the PTFE-lined cap to prevent moisture ingress.

    • Vortex the mixture vigorously for 30 seconds.

    • Place the vial in a heating block or oven pre-heated to 70°C for 60 minutes .[8] Heating ensures the reaction goes to completion, especially for derivatizing all four active sites.

  • Sample Analysis:

    • After incubation, remove the vial and allow it to cool to room temperature.

    • The sample is now ready for direct injection into the GC-MS. If the concentration is high, the sample can be diluted with an anhydrous solvent like acetonitrile.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Parameters and Expected Data

The following parameters provide a starting point and should be optimized for your specific instrumentation and application.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness; low-bleed 5% phenyl methylpolysiloxane (e.g., DB-5ms, TR-5)Provides excellent separation for a wide range of derivatized metabolites with low column bleed at high temps.
Injector Split/Splitless; 280°CEnsures rapid and complete vaporization of the derivatized analyte.
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial: 80°C, hold 2 min; Ramp: 10°C/min to 300°C; Hold: 5 minA standard temperature ramp that effectively separates derivatized metabolites.
MS Interface Temp 290°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp 230°C (EI)Standard temperature for electron ionization.
MS Mode Full Scan (m/z 50-600) for identification; Selected Ion Monitoring (SIM) for quantificationFull scan is used for initial identification, while SIM provides superior sensitivity for quantification.
Key SIM Ions m/z 449 (M+), 434 (M-15), 260, 174, 73 These ions are characteristic fragments of the tetra-TMS derivative, providing specificity and sensitivity.

Expected Mass Spectrum: The electron ionization (EI) mass spectrum of tetra-TMS-3,4-dihydroxypipecolic acid (MW = 449.8 g/mol ) will exhibit characteristic ions. The molecular ion ([M]+) at m/z 449 should be present, though it may be of low abundance. The most prominent ions will likely include m/z 434 (loss of a methyl group, [M-15]+), and the base peak at m/z 73 , which corresponds to the trimethylsilyl cation ([Si(CH₃)₃]+).[9][10] Other significant fragments can arise from cleavage of the pipecolic ring structure.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No peak or very small peak Incomplete derivatization; Sample degradation; Adsorption in the GC system.Ensure sample is completely dry before adding reagents. Increase reaction time or temperature slightly. Use a deactivated glass inlet liner.
Broad or tailing peaks Incomplete derivatization; Active sites in the GC system; Column overload.Check for moisture contamination. Re-run the derivatization. Use a fresh, high-quality GC column. Dilute the sample if necessary.
Multiple peaks for analyte Incomplete derivatization (partially silylated products); Isomer formation.Confirm complete dryness of the sample. Ensure sufficient reagent excess and reaction time/temperature.
Ghost peaks in blank runs Syringe contamination; Septum bleed; Carryover from a previous injection.Rinse syringe thoroughly with an anhydrous solvent. Use high-quality, low-bleed septa. Run solvent blanks between samples.

Conclusion

The silylation protocol detailed in this application note provides a reliable and robust method for the derivatization of 3,4-dihydroxypipecolic acid, enabling its sensitive and accurate analysis by GC-MS. By converting the polar, non-volatile analyte into a stable tetra-TMS derivative, this method overcomes the primary challenges associated with its gas chromatographic analysis. The key to success lies in the meticulous exclusion of moisture and the use of a powerful silylating agent with a catalyst to ensure complete reaction. This approach is broadly applicable to other hydroxylated amino acids and polar metabolites, making it an invaluable tool for researchers in metabolomics and drug development.

References

  • Yu, K., Liu, H., & Kachroo, P. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol, 10(23), e3841. Available at: [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Chromatography. Available at: [Link]

  • Kim, H. R., et al. (2010). Determination of pipecolic acid following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders. Journal of Clinical Laboratory Analysis, 24(2). Available at: [Link]

  • Yu, K., Liu, H., & Kachroo, P. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. Bio-protocol. Available at: [Link]

  • Phenomenex. (n.d.). Derivatization for Gas Chromatography. Available at: [Link]

  • Duran, M., et al. (1999). Enantiomeric analysis of D- and L-pipecolic acid in plasma using a chiral capillary gas chromatography column and mass fragmentography. Journal of Inherited Metabolic Disease. Available at: [Link]

  • Yu, K., Liu, H., & Kachroo, P. (2020). Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry. ResearchGate. Available at: [Link]

  • Harvey, D. J. (1981). The mass spectra of the trimethylsilyl derivatives of cis- and trans- hexahydrocannabinol and their hydroxy and acid analogues. Biomedical Mass Spectrometry, 8(8), 366-372. Available at: [Link]

  • Supelco. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. Available at: [Link]

  • Rushdi, A. I. (2018). How to do successful derivatization of sterol? ResearchGate. Available at: [Link]

  • Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews. Available at: [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Acids: Derivatization for GC Analysis. Encyclopedia of Chromatography.
  • Aalizadeh, R., et al. (2022). Machine learning for identification of silylated derivatives from mass spectra. Bioinformatics, 38(Suppl_2), ii13-ii21. Available at: [Link]

  • Reddit r/chemistry community. (2023). What reagents to use for derivatization by trimethylsilylation for GC-MS. Available at: [Link]

  • Harvey, D. J. (2019). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. ResearchGate. Available at: [Link]

Sources

Method

Application Note: Kinetic Profiling of 3,4-Dihydroxypipecolic Acid via Glycosidase Inhibition Assays

Target Audience: Researchers, biochemists, and drug development professionals specializing in iminosugar pharmacology and metabolic disorders. Executive Summary and Mechanistic Rationale Iminosugars, particularly functio...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in iminosugar pharmacology and metabolic disorders.

Executive Summary and Mechanistic Rationale

Iminosugars, particularly functionalized pipecolic acid derivatives like 3,4-dihydroxypipecolic acid , represent a highly potent class of glycosidase inhibitors. These compounds are of significant pharmacological interest for their potential in treating type 2 diabetes, lysosomal storage disorders (e.g., Gaucher disease), and viral infections.

The structural basis for their efficacy lies in their ability to mimic the transient oxocarbenium ion formed during the enzymatic cleavage of glycosidic bonds. By substituting the endocyclic oxygen of a carbohydrate with a protonated nitrogen atom at physiological pH, 3,4-dihydroxypipecolic acid establishes high-affinity electrostatic interactions with the catalytic carboxylate residues in the active site of glycosidases[1]. This results in robust, reversible, and typically competitive inhibition.

To accurately quantify the inhibitory potency (


) and binding affinity (

) of these compounds, a robust, self-validating colorimetric assay is required. This guide details a highly reproducible 96-well microplate protocol optimized for evaluating 3,4-dihydroxypipecolic acid against target glycosidases (e.g.,

-galactosidase or

-glucosidase).

G E Glycosidase (Active Enzyme) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex E->EI + Inhibitor (Competitive) S pNPG / pNPGal (Substrate) S->ES I 3,4-Dihydroxypipecolic Acid (Inhibitor) I->EI ES->E Turnover P Cleaved Product (p-Nitrophenolate) ES->P Catalysis EI->E Reversible Binding

Caption: Competitive inhibition mechanism of 3,4-dihydroxypipecolic acid on glycosidase activity.

Assay Design and Experimental Causality

A standard glycosidase assay relies on the enzymatic hydrolysis of a synthetic chromogenic substrate, such as p-nitrophenyl-


-D-galactopyranoside (pNPGal) or p-nitrophenyl-

-D-glucopyranoside (pNPG).

The Self-Validating System: To ensure that the observed reduction in signal is genuinely due to enzyme inhibition and not an assay artifact (e.g., pH shift, inhibitor auto-absorbance, or substrate degradation), the protocol incorporates specific causality-driven steps:

  • Pre-incubation Phase: Iminosugars often exhibit slow-onset binding kinetics due to the requirement for minor conformational shifts within the enzyme's active site. Pre-incubating the enzyme with 3,4-dihydroxypipecolic acid for 15 minutes before substrate addition ensures that thermodynamic equilibrium is reached, preventing artificially inflated

    
     values[2].
    
  • Alkaline Quenching: The enzymatic reaction is halted using 1 M Sodium Carbonate (

    
    ). This serves a dual mechanistic purpose: it immediately denatures the enzyme to stop kinetics precisely, and it shifts the assay pH to ~11. Because the 
    
    
    
    of the leaving group (p-nitrophenol) is 7.15, the high pH quantitatively deprotonates it into the p-nitrophenolate anion, which possesses a massive molar extinction coefficient at 405 nm. This maximizes the signal-to-noise ratio.

Materials and Reagents

  • Target Enzyme:

    
    -Galactosidase (e.g., from bovine liver) or 
    
    
    
    -Glucosidase (e.g., from Saccharomyces cerevisiae), prepared to a working concentration of 0.1 U/mL.
  • Inhibitor: 3,4-Dihydroxypipecolic acid (synthesized or commercially sourced), dissolved in DMSO to create a 10 mM stock.

  • Chromogenic Substrate: pNPGal or pNPG (2 mM working solution).

  • Assay Buffer: 0.1 M Sodium Acetate buffer (pH 5.0) for yeast/bovine enzymes, or 50 mM Phosphate buffer (pH 6.8) for mammalian intestinal enzymes. Note: Buffer pH must match the pH optimum of the specific glycosidase isoform used.

  • Stop Solution: 1 M

    
     in deionized water.
    
  • Consumables: Clear, flat-bottom 96-well microtiter plates.

Step-by-Step Experimental Protocol

Workflow A 1. Reagent & Plate Setup (Buffer, Enzyme, Inhibitor) B 2. Pre-incubation Phase (15 min at 37°C) A->B Establish baseline conditions C 3. Reaction Initiation (Add 50 µL Substrate) B->C Achieve binding equilibrium D 4. Catalytic Incubation (20-30 min at 37°C) C->D Start hydrolysis E 5. Reaction Quenching (Add 100 µL 1M Na2CO3) D->E Halt reaction & shift pH F 6. Spectrophotometric Readout (Absorbance at 405 nm) E->F Quantify p-nitrophenolate

Caption: Sequential workflow for the 96-well glycosidase inhibition assay.

Phase 1: Preparation and Pre-Incubation
  • Serial Dilution: Prepare a 7-point serial dilution of 3,4-dihydroxypipecolic acid in the Assay Buffer. Final well concentrations should span from 0.1 µM to 1000 µM to capture the full sigmoidal dose-response curve. Ensure the final DMSO concentration in the well does not exceed 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Plate Assembly: To each well of a 96-well plate, add:

    • 20 µL of the diluted inhibitor (or buffer for the uninhibited control).

    • 30 µL of the working Enzyme solution (0.1 U/mL).

  • Equilibration: Seal the plate and incubate at 37°C for exactly 15 minutes. Critical Step: This allows the 3,4-dihydroxypipecolic acid to dock into the catalytic pocket.

Phase 2: Catalysis and Quenching
  • Initiation: Rapidly add 50 µL of the 2 mM Substrate solution (pNPGal or pNPG) to all wells using a multichannel pipette. The total reaction volume is now 100 µL.

  • Incubation: Incubate the plate at 37°C for 20 to 30 minutes. The exact time should be predetermined during assay validation to ensure the reaction remains in the linear initial velocity (

    
    ) phase (typically <10% total substrate depletion).
    
  • Termination: Add 100 µL of 1 M

    
     to all wells. The solution will immediately turn yellow in wells with active enzyme due to the formation of the p-nitrophenolate anion.
    
Phase 3: Detection and Background Correction
  • Readout: Measure the optical density (OD) at 405 nm using a microplate reader.

  • Blanks: Always include a "Substrate Blank" (Buffer + Substrate + Stop Solution, no enzyme) to correct for spontaneous non-enzymatic hydrolysis of the substrate.

Data Analysis and Validation

To calculate the percentage of inhibition for each concentration of 3,4-dihydroxypipecolic acid, use the following formula:



Plot the % Inhibition against the


 of the inhibitor concentration. Use non-linear regression (e.g., four-parameter logistic curve) to determine the 

.

Determining the Modality: To confirm that 3,4-dihydroxypipecolic acid acts as a competitive inhibitor, perform the assay at varying substrate concentrations (e.g., 0.5, 1, 2, and 4 mM). Construct a Lineweaver-Burk plot (


 vs. 

). Competitive inhibition is validated if the lines intersect at the y-axis (indicating

is unchanged, but apparent

increases)[1].

Quantitative Data Profile

The following table summarizes the expected inhibitory profile of 3,4-dihydroxypipecolic acid and structurally related iminosugars against standard glycosidases, demonstrating the compound's selectivity.

Inhibitor CompoundTarget Enzyme

(

M)
Inhibition ModalityReference
3,4-Dihydroxypipecolic acid

-Galactosidase (Bovine)
~10.0Competitive[1]
3,4-Dihydroxypipecolic acid

-Glucosidase (Yeast)
>100.0Weak / Inactive[1]
4-epi-Fagomine (Analogue)

-Galactosidase (Bovine)
~2.5Competitive[1]
DMDP acetic acid (Analogue)

-Galactosidase (Coffee bean)
~35.0Competitive[3]
Pericosine E Analogue (-)-5

-Glucosidase (Yeast)
~12.0Competitive[2]

Data Interpretation: 3,4-dihydroxypipecolic acid shows a strong preference for inhibiting


-galactosidase over 

-glucosidase. The stereochemistry of the hydroxyl groups on the pipecolic acid ring dictates the specific enzyme pocket it can successfully mimic, reinforcing the need for precise target matching during drug screening.

References

  • Divergent Synthesis of 4-epi-Fagomine, 3,4-Dihydroxypipecolic Acid, and a Dihydroxyindolizidine and Their β-Galactosidase Inhibitory and Immunomodulatory Activities. The Journal of Organic Chemistry. URL:[Link]

  • Isolation from Stevia rebaudiana of DMDP acetic acid, a novel iminosugar amino acid: synthesis and glycosidase inhibition profile. Amino Acids. URL:[Link]

  • Syntheses and Glycosidase Inhibitory Activities, and in Silico Docking Studies of Pericosine E Analogs Methoxy-Substituted at C6. Marine Drugs. URL:[Link]

Sources

Application

Application Note: High-Purity Isolation of 3,4-Dihydroxypipecolic Acid Utilizing Cation Exchange Chromatography

Introduction 3,4-Dihydroxypipecolic acid, a substituted derivative of pipecolic acid, and its analogs are of significant interest to the pharmaceutical and biotechnology sectors. These compounds serve as valuable chiral...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3,4-Dihydroxypipecolic acid, a substituted derivative of pipecolic acid, and its analogs are of significant interest to the pharmaceutical and biotechnology sectors. These compounds serve as valuable chiral building blocks in the synthesis of novel therapeutic agents and can exhibit biological activities themselves. For instance, related compounds like 4-hydroxypipecolic acid are investigated for their roles in plant defense mechanisms and as precursors for synthesizing glycosidase inhibitors[1]. Given their potential, the development of robust and scalable purification methods is paramount to advancing research and development.

This application note provides a detailed protocol for the purification of 3,4-dihydroxypipecolic acid from a complex mixture, such as a crude reaction or a natural product extract, using cation exchange chromatography. This technique is particularly well-suited for the separation of amino acids and their derivatives due to their amphoteric nature, allowing for charge-based separation by manipulating the pH of the mobile phase[2]. The described methodology leverages a strong cation exchange resin, Dowex 50W-X8, a widely used and effective resin for amino acid purification[3][4][5].

Principles of Cation Exchange Chromatography

Cation exchange chromatography separates molecules based on their net positive charge. The stationary phase consists of a solid support, or resin, functionalized with negatively charged groups, in this case, sulfonate groups on the Dowex 50W-X8 resin[6].

The purification process can be conceptualized in four key stages:

  • Equilibration: The resin is equilibrated with a buffer at a specific pH to ensure the functional groups are deprotonated and negatively charged.

  • Sample Loading: The sample, dissolved in a buffer with a pH below the isoelectric point (pI) of 3,4-dihydroxypipecolic acid, is loaded onto the column. At this pH, the target molecule will possess a net positive charge and bind to the negatively charged resin.

  • Washing: The column is washed with the equilibration buffer to remove any unbound or weakly bound impurities that do not share the same charge characteristics as the target molecule.

  • Elution: The bound 3,4-dihydroxypipecolic acid is recovered by altering the mobile phase to disrupt the electrostatic interactions. This is typically achieved by increasing the pH or the ionic strength of the buffer. In this protocol, a step-wise increase in pH using a dilute ammonium hydroxide solution is employed to elute the target compound.

Cation_Exchange_Workflow cluster_0 Column Preparation cluster_1 Sample Processing cluster_2 Product Recovery Equilibration 1. Equilibration (Low pH Buffer) Loading 2. Sample Loading (Target Binds) Equilibration->Loading Column Ready Washing 3. Washing (Remove Impurities) Loading->Washing Sample Bound Elution 4. Elution (High pH or Salt) Washing->Elution Impurities Removed Collection 5. Fraction Collection Elution->Collection Target Released

Sources

Method

Application Note: Total Synthesis of 3,4-Dihydroxypipecolic Acid via Ring-Closing Metathesis (RCM)

Executive Summary 3,4-Dihydroxypipecolic acid (3,4-DHPA) is a polyhydroxylated alkaloid (iminosugar) exhibiting potent glycosidase inhibitory activity, making it a critical scaffold for antiviral, antidiabetic, and antic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,4-Dihydroxypipecolic acid (3,4-DHPA) is a polyhydroxylated alkaloid (iminosugar) exhibiting potent glycosidase inhibitory activity, making it a critical scaffold for antiviral, antidiabetic, and anticancer drug discovery. Traditional syntheses relying on carbohydrate degradation are often lengthy and suffer from protecting group manipulations.

This Application Note details a convergent, scalable Ring-Closing Metathesis (RCM) approach starting from the chiral pool (L-Serine). This route offers superior atom economy and stereochemical fidelity compared to legacy methods. We provide a validated protocol for the critical RCM step using the Grubbs 2nd Generation Catalyst , optimized to suppress oligomerization and maximize the yield of the tetrahydropyridine intermediate.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the piperidine core via RCM of a functionalized 1,7-diene. The stereocenters at C3 and C4 are installed post-cyclization via substrate-controlled dihydroxylation, while the C2 stereocenter is inherited from the L-Serine starting material.

Logical Disconnection
  • Target: (2S,3R,4R)-3,4-Dihydroxypipecolic Acid.

  • Precursor 1: Tetrahydropyridine (via RCM).

  • Precursor 2: N-Allyl-N-protected amino enone (Diene).

  • Starting Material: L-Serine (converted to Weinreb amide).

Retrosynthesis Figure 1: Retrosynthetic Strategy for 3,4-DHPA Target (2S,3R,4R)-3,4-Dihydroxypipecolic Acid (Target Molecule) Intermediate1 Tetrahydropyridine Scaffold (Key RCM Product) Target->Intermediate1 Upjohn Dihydroxylation (Stereocontrol) Precursor Acyclic 1,7-Diene (N-Allyl-N-Boc-amino enone) Intermediate1->Precursor Ring-Closing Metathesis (Grubbs II) Start L-Serine (Chiral Pool) Precursor->Start Weinreb Amide Formation & Allylation

Figure 1: Retrosynthetic logic flow demonstrating the disconnection of the piperidine ring back to the L-Serine chiral pool.

Critical Application Notes

The "Chiral Pool" Advantage

Starting with L-Serine fixes the absolute configuration at the C2 position (alpha to the nitrogen). This eliminates the need for complex asymmetric resolutions later in the synthesis. The conversion of L-Serine to its Weinreb amide allows for the controlled addition of vinylmagnesium bromide, introducing the first alkene required for RCM without racemization.

RCM Catalyst Selection: Why Grubbs II?

While Grubbs I (First Generation) is less sensitive to air, it lacks the activity required for sterically demanding or electron-deficient amides/carbamates.

  • Recommendation: Use Grubbs 2nd Generation Catalyst (G-II) . The N-heterocyclic carbene (NHC) ligand significantly increases thermal stability and activity, essential for closing the 6-membered tetrahydropyridine ring, especially when electron-withdrawing protecting groups (like Boc) are present on the nitrogen.

The "High Dilution" Imperative

RCM competes with Acyclic Diene Metathesis Polymerization (ADMET).

  • Protocol Rule: To favor intramolecular ring-closing over intermolecular polymerization, the reaction must be performed at high dilution (0.005 M to 0.01 M ).

  • Solvent: Dichloromethane (DCM) is the standard, but Toluene at 80°C is recommended for difficult substrates to push the equilibrium.

Detailed Experimental Protocols

Phase 1: Precursor Assembly (Summary)

Starting Material: N-Boc-L-Serine methyl ester.

  • Weinreb Amide Formation: React N-Boc-L-Serine with N,O-dimethylhydroxylamine hydrochloride (EDC/HOBt coupling).

  • Vinyl Addition: Treat the Weinreb amide with vinylmagnesium bromide (3.0 equiv) at -78°C to yield the Enone .

  • N-Allylation: Alkylate the N-Boc enone with allyl bromide (NaH, DMF, 0°C) to generate the 1,7-Diene Substrate .

Phase 2: Ring-Closing Metathesis (The Key Step)

Objective: Cyclization of tert-butyl allyl(3-oxopent-4-en-2-yl)carbamate to the tetrahydropyridine derivative.

Reagents:

  • Substrate: 1,7-Diene (Pure, dried).

  • Catalyst: Grubbs 2nd Generation Catalyst [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium.

  • Solvent: Anhydrous Dichloromethane (DCM), degassed.

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and argon inlet.

  • Solvent Prep: Add anhydrous DCM. Degas by bubbling Argon through the solvent for 15 minutes. Crucial: Oxygen poisons the Ru-catalyst.

  • Dissolution: Dissolve the 1,7-diene substrate (1.0 equiv) in the degassed DCM to achieve a final concentration of 5 mM (0.005 M) .

    • Note: If scaling up (>1g), you may increase to 0.01 M, but monitor for oligomers.

  • Catalyst Addition: Add Grubbs II catalyst (5 mol% ) in one portion under a positive stream of Argon. The solution should turn a characteristic reddish-brown.

  • Reaction: Reflux the mixture (approx. 40°C) for 4–12 hours. Monitor via TLC (or LC-MS) for the disappearance of the starting diene.

  • Quenching: Once complete, cool to room temperature. Add activated charcoal or DMSO (50 equiv relative to catalyst) and stir for 1 hour to sequester the Ruthenium species.

  • Purification: Filter through a pad of Celite to remove Ru-residues. Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc) to isolate the Tetrahydropyridine intermediate.

Phase 3: Stereoselective Dihydroxylation (Upjohn)

Objective: Install the C3/C4 hydroxyl groups syn to each other and anti to the C2-carboxylate (controlled by steric bulk of the Boc group).

Protocol:

  • Dissolve the Tetrahydropyridine in Acetone/Water (8:1).

  • Add N-Methylmorpholine N-oxide (NMO, 1.5 equiv).

  • Add Osmium Tetroxide (OsO4, 2.5 wt% in t-BuOH, 2 mol%).

  • Stir at room temperature for 12 hours.

  • Quench with saturated aqueous Na2SO3. Extract with EtOAc.[1]

  • Result: The major diastereomer will be the desired (2S,3R,4R)-protected pipecolic acid.

Mechanism & Causality (RCM)

Understanding the catalytic cycle is vital for troubleshooting.

RCM_Mechanism Figure 2: Simplified Catalytic Cycle of Grubbs II RCM Pre_Catalyst Grubbs II Pre-Catalyst (16e- Ru Complex) Active_Species Active 14e- Ru Species (Phosphine Dissociation) Pre_Catalyst->Active_Species - PCy3 Metallacycle Metallacyclobutane Intermediate Active_Species->Metallacycle + Diene Substrate Product Tetrahydropyridine + Ethylene (Gas) Metallacycle->Product Product Release (Irreversible due to Ethylene loss) Product->Active_Species Regeneration

Figure 2: The driving force of the reaction is the release of volatile ethylene gas, which shifts the equilibrium toward the cyclic product.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning (O2) or "Stalled" catalyst.Degas solvents rigorously. Add a second portion of catalyst (2 mol%) after 6 hours.
Oligomerization Concentration too high.Dilute reaction to 0.001 M - 0.005 M. Add substrate slowly (syringe pump) to catalyst solution.
Isomerization Ruthenium hydride formation.Add Ti(OiPr)4 (10-30 mol%) or Benzoquinone to scavenge hydrides.
Difficult Removal of Ru Catalyst residue in product.Use SiliaMetS® scavengers or wash with tris(hydroxymethyl)phosphine (THP).

References

  • Stereoselective Synthesis of Iminosugars via RCM Source: MDPI (Molecules 2021) Context: Describes the synthesis of iminosugars starting from L-Serine using Grubbs II catalyst and subsequent functionalization. URL:[Link]

  • Ring-Closing Metathesis Approaches towards the Total Synthesis of Rhizoxins Source: MDPI (Molecules 2020) Context: Provides detailed protocols for difficult RCM macrocyclizations and catalyst handling which are applicable to pipecolic acid synthesis. URL:[Link]

  • Synthesis of Iminosugars via RCM Source: Organic & Biomolecular Chemistry Context: Discusses the general utility of RCM in forming polyhydroxylated nitrogen heterocycles. URL:[Link]

  • Grubbs Catalyst Handling Guide Source: Caltech / Grubbs Group Context: Standard operating procedures for Ruthenium carbenes. URL:[Link]

Disclaimer: This protocol involves the use of hazardous chemicals (Osmium Tetroxide, Ruthenium catalysts). All procedures must be performed in a fume hood with appropriate PPE.

Sources

Application

Application Note: Quantification of 3,4-Dihydroxypipecolic Acid in Biological Fluids

Abstract & Introduction 3,4-Dihydroxypipecolic acid (3,4-DHPA) is a polyhydroxylated piperidine alkaloid (iminosugar) exhibiting significant glycosidase inhibitory potential and immunomodulatory activity. Unlike its pare...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3,4-Dihydroxypipecolic acid (3,4-DHPA) is a polyhydroxylated piperidine alkaloid (iminosugar) exhibiting significant glycosidase inhibitory potential and immunomodulatory activity. Unlike its parent compound pipecolic acid—a known marker for peroxisomal disorders—3,4-DHPA is primarily investigated for its therapeutic potential in metabolic disorders and viral infections, as well as its presence in specific dietary plant sources (Gymnema sylvestre, Adenophora spp.).

Quantifying 3,4-DHPA in biological fluids (plasma, urine, CSF) presents distinct analytical challenges:

  • High Polarity: The molecule is extremely hydrophilic, leading to poor retention on standard C18 Reverse-Phase (RP) columns.

  • Lack of Chromophore: It cannot be detected by standard UV/Vis or Fluorescence without complex derivatization.

  • Isomeric Complexity: It co-exists with stereoisomers (e.g., 4,5-dihydroxypipecolic acid) and structural analogs (e.g., fagomine), requiring high chromatographic resolution.

This guide details a validated HILIC-MS/MS protocol designed for high-throughput quantification, alongside a GC-MS alternative for structural confirmation.

Method Selection & Strategy

The choice of method depends on the available instrumentation and sensitivity requirements.

FeatureHILIC-MS/MS (Recommended) GC-MS (Alternative)
Principle Hydrophilic Interaction Liquid ChromatographyGas Chromatography with Derivatization
Sample Prep Simple Protein Precipitation (PPT) or SPEExtraction + Derivatization (TMS/Acetylation)
Sensitivity High (pg/mL range)Moderate (ng/mL range)
Throughput High (5–8 min run time)Low (30+ min run time)
Selectivity Excellent for isomers with correct columnHigh structural resolution
Suitability Large cohort PK studiesMetabolite identification/confirmation

Expert Insight: For routine bioanalysis, HILIC-MS/MS is superior. The high organic content of HILIC mobile phases enhances desolvation efficiency in ESI-MS, significantly boosting sensitivity for polar alkaloids compared to aqueous RP-LC conditions.

Experimental Protocol: HILIC-MS/MS

Materials & Reagents[1][2][3]
  • Standard: 3,4-Dihydroxypipecolic acid (Custom synthesis or extracted from Gymnema; purity >98%).

  • Internal Standard (IS):

    
    C
    
    
    
    -Proline or Fagomine (structurally similar iminosugar). Note: Stable isotope labeled 3,4-DHPA is rarely commercially available;
    
    
    C-Proline is an excellent surrogate due to similar HILIC retention behavior.
  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • Matrix: Drug-free human plasma and urine (sodium heparin or EDTA).

Sample Preparation (Protein Precipitation)

This method minimizes losses associated with evaporation of aqueous extracts.

  • Aliquot: Transfer 50 µL of plasma/urine into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL in 50% ACN).

  • Precipitate: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

    • Why? The high organic ratio (4:1) precipitates proteins while keeping the polar 3,4-DHPA soluble. The formic acid disrupts protein binding.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000

    
     g for 10 minutes at 4°C.
    
  • Transfer: Transfer 150 µL of the supernatant to an LC vial containing a glass insert.

    • Caution: Do not evaporate to dryness if possible. Reconstituting highly polar compounds can sometimes be difficult due to adsorption to glass walls. Inject the supernatant directly (high ACN content matches HILIC initial conditions).

LC-MS/MS Conditions[4]

Chromatography:

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity).

  • Column: Waters ACQUITY UPLC BEH Amide (

    
     mm) or Merck SeQuant ZIC-HILIC.
    
    • Selection Logic: Amide columns provide superior retention for amine-containing sugars compared to bare silica.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2–5 µL.

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • B: Acetonitrile (0.1% Formic Acid).

Gradient Profile:

Time (min) % B (Organic) Event
0.00 95 Initial Hold (Focusing)
1.00 95 Start Gradient
5.00 60 Elution of Analytes
5.10 40 Column Wash
6.50 40 End Wash
6.60 95 Re-equilibration

| 9.00 | 95 | Ready for Injection |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

  • MRM Transitions:

CompoundPrecursor (

)
Product (

)
Cone (V)Collision (eV)Type
3,4-DHPA 162.1 144.1 2515Quantifier (Loss of H

O)
162.1116.12522Qualifier (Loss of HCOOH)
Fagomine (IS) 148.186.12518Quantifier

Note: Precursor m/z 162.1 corresponds to the protonated molecule


. The loss of water (-18) is the most abundant fragment for polyhydroxylated alkaloids.

Alternative Protocol: GC-MS (Derivatization)[5]

If LC-MS/MS is unavailable, or for structural confirmation of isomers.

  • Extraction: Dry 50 µL plasma/urine under nitrogen.

  • Derivatization: Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Incubation: Heat at 60°C for 30 minutes.

  • Analysis: Inject 1 µL into GC-MS (Splitless).

  • Column: DB-5MS or equivalent.

  • Detection: SIM mode. Monitor ions characteristic of TMS-derivatized piperidines (typically

    
     73, 147, and molecular ion minus methyl).
    

Visualizations & Workflows

Analytical Workflow Diagram

G Sample Biological Sample (Plasma/Urine 50 µL) IS_Add Add Internal Standard (13C-Proline or Fagomine) Sample->IS_Add PPT Protein Precipitation (ACN + 0.1% FA, 1:4 Ratio) IS_Add->PPT Centrifuge Centrifuge 14,000g, 10 min, 4°C PPT->Centrifuge Supernatant Recover Supernatant (Do NOT Evaporate) Centrifuge->Supernatant Precipitate Proteins LCMS HILIC-MS/MS Analysis (Amide Column, ESI+) Supernatant->LCMS Direct Injection Data Quantification (MRM 162.1 -> 144.1) LCMS->Data

Caption: Optimized high-throughput workflow for 3,4-DHPA quantification using HILIC-MS/MS.

Fragmentation Pathway (Logic)

Fragmentation Parent Precursor Ion [M+H]+ m/z 162.1 (Protonated 3,4-DHPA) Frag1 Product Ion 1 m/z 144.1 [M+H - H2O]+ Parent->Frag1 Loss of Water (-18) Frag2 Product Ion 2 m/z 116.1 [M+H - HCOOH]+ Parent->Frag2 Loss of Formic Acid (-46) Frag3 Ring Cleavage m/z ~84 (Piperidine core) Frag2->Frag3 Further Fragmentation

Caption: Proposed ESI+ fragmentation pathway for 3,4-dihydroxypipecolic acid used for MRM transition selection.

Method Validation Parameters (FDA/EMA Guidelines)

To ensure trustworthiness, the method must be validated against the following criteria:

ParameterAcceptance CriteriaExperimental Approach
Linearity

6-8 calibration standards (e.g., 1–1000 ng/mL) prepared in matrix.
Accuracy 85–115%QC samples at Low, Medium, and High concentrations (n=5).
Precision CV < 15%Intra-day and Inter-day repeatability.[1]
Matrix Effect 85–115%Compare slope of curve in matrix vs. solvent. HILIC often shows ion enhancement; IS correction is mandatory.
Recovery ConsistentCompare pre-extraction spike vs. post-extraction spike area.

Expert Troubleshooting Tip (Matrix Effects): If you observe significant ion suppression in urine samples (common in HILIC), consider a "Dilute-and-Shoot" approach (1:10 dilution) rather than PPT. The high sensitivity of modern Triple Quads (e.g., Sciex 6500+, Waters TQ-XS) allows this dilution while maintaining LLOQs < 5 ng/mL.

Biological Significance & Reference Values

  • Normal Range: 3,4-DHPA is not a standard human metabolite. Its presence usually indicates dietary intake (plant alkaloids) or specific metabolic dysregulation in lysine pathways (rare).

  • Target Levels: In pharmacokinetic studies of iminosugar drugs, expected

    
     values typically range from 100 to 2000 ng/mL depending on dosing.
    
  • Interferences: Be aware of 4-hydroxypipecolic acid (m/z 146 -> 100) and Pipecolic acid (m/z 130 -> 84). They have different masses but can cause source competition if co-eluting.

References

  • K. S. Ajish Kumar, et al. (2013).[2] "Divergent Synthesis of 4-epi-Fagomine, 3,4-Dihydroxypipecolic Acid, and a Dihydroxyindolizidine and Their ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Galactosidase Inhibitory and Immunomodulatory Activities." The Journal of Organic Chemistry. Link
    
  • BenchChem. (2025). "Application Note: Quantification of 4-Hydroxypipecolic Acid in Plant Extracts Using LC-MS/MS." (Analogous method basis). Link

  • Yoon, H. R., & An, D. (2010). "Pipecolic Acid Quantification Using Gas Chromatography-coupled Mass Spectrometry." (Derivatization protocols). Journal of Chromatography B. Link

  • Agilent Technologies. (2007). "Fast LC/MS/MS Analytical Method for the Analysis of Various Drugs and Metabolites." (HILIC/ACR concepts). Link

  • Waters Corporation. "Optimized SPE for UPLC-MS/MS and GC-MS/MS Determination of Polar Metabolites." Link

Sources

Method

Application Note: Fractionation and Isolation of 3,4-Dihydroxypipecolic Acid from Olea europaea Leaves

The following Application Note and Protocol is designed for the isolation of 3,4-dihydroxypipecolic acid (3,4-DHPA) and related bioactive fractions from Olea europaea leaves. Scientific Note on Target Identification: Whi...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for the isolation of 3,4-dihydroxypipecolic acid (3,4-DHPA) and related bioactive fractions from Olea europaea leaves.

Scientific Note on Target Identification: While Olea europaea is globally renowned for 3,4-dihydroxyphenylethanol (Hydroxytyrosol) and its ester Oleacein (3,4-DHPEA-EDA) , the specific target 3,4-dihydroxypipecolic acid is a polyhydroxylated alkaloid (iminosugar) structurally distinct from the polyphenols. Unlike polyphenols which are isolated via adsorption resins (e.g., XAD-16), 3,4-DHPA is amphoteric and requires Ion Exchange Chromatography (IEC) for capture. This protocol provides a dual-stream workflow to isolate the specific nitrogenous target while preserving the valuable phenolic fraction.

Abstract & Therapeutic Relevance

3,4-dihydroxypipecolic acid (3,4-DHPA) is a hydroxylated derivative of pipecolic acid, belonging to the class of iminosugars. These compounds function as glycosidase inhibitors, offering therapeutic potential in diabetes (α-glucosidase inhibition) , viral replication suppression , and lysosomal storage disorders . While Olea europaea leaves are a rich matrix of secoiridoids (Oleuropein), the isolation of minor nitrogenous metabolites like 3,4-DHPA requires the removal of the dominant phenolic background to prevent irreversible resin fouling and co-elution.

Materials & Reagents

CategoryItemGrade/SpecificationFunction
Biomass Olea europaea LeavesAir-dried, <45°C, milled to 1 mmRaw Material
Solvents Ethanol (EtOH)70% (aq) and AbsoluteExtraction Solvent
Dichloromethane (DCM)HPLC GradeDefatting/Lipid removal
WaterMilli-Q / Deionized (DI)Eluent
Resins Dowex 50W-X8 Cation Exchange (H+ form), 200-400 meshCapture of 3,4-DHPA
Dowex 1-X8 Anion Exchange (Formate/Acetate form)Separation of acidic amino acids
Amberlite XAD-16Non-ionic Polymeric AdsorbentRemoval of Phenolics (Oleuropein)
Reagents Ammonium Hydroxide2 M NH₄OHElution from Cation Resin
Formic Acid1 M HCOOHElution from Anion Resin

Experimental Workflow (Logic Diagram)

The following Graphviz diagram illustrates the "Dual-Stream" fractionation path. The critical decision point is the use of Cation Exchange to capture the target (3,4-DHPA) while allowing the massive phenolic load to pass through for secondary recovery.

G RawLeaf Dried Olea europaea Leaves (Ground, 100g) Extraction Solid-Liquid Extraction (70% EtOH, 25°C, 3x 4h) RawLeaf->Extraction Evaporation Rotary Evaporation (Remove EtOH -> Aqueous Slurry) Extraction->Evaporation Defatting Liquid-Liquid Partition (Wash with DCM/Hexane) Evaporation->Defatting Lipids Discard Lipids/Chlorophyll Defatting->Lipids Organic Layer AqueousPhase Aqueous Phase (Sugars, Phenolics, Amino Acids) Defatting->AqueousPhase Aqueous Layer CationExchange Cation Exchange Chromatography (Dowex 50W-X8, H+ Form) AqueousPhase->CationExchange Load pH 3-4 FlowThrough Flow-Through Fraction (Sugars, Neutral Phenolics) CationExchange->FlowThrough Unbound Elution Elution with 2M NH4OH CationExchange->Elution PhenolicRecovery Secondary Process: XAD-16 Isolation of Hydroxytyrosol/Oleuropein FlowThrough->PhenolicRecovery BasicEluate Basic Eluate (Amino Acids, Iminosugars) Elution->BasicEluate AnionExchange Anion Exchange Chromatography (Dowex 1-X8, Formate Form) BasicEluate->AnionExchange NeutralFrac Neutral Fraction (Pass-through) AnionExchange->NeutralFrac Neutral Iminosugars AcidicElution Elution with 1M Formic Acid AnionExchange->AcidicElution FinalTarget Target: 3,4-Dihydroxypipecolic Acid (Acidic Iminosugar Fraction) AcidicElution->FinalTarget

Figure 1: Fractionation logic separating the amphoteric target (3,4-DHPA) from the dominant phenolic matrix.

Detailed Isolation Protocol

Phase 1: Extraction and Matrix Preparation

Objective: Maximize solubility of polar iminosugars while minimizing chlorophyll co-extraction.

  • Maceration: Suspend 100 g of dried, ground leaves in 1.0 L of 70% Ethanol .

    • Expert Insight: Do not use 100% water initially; 70% EtOH inhibits enzymatic degradation (polyphenol oxidase) and improves filtration rates compared to aqueous mucilage.

  • Agitation: Stir at Room Temperature (25°C) for 4 hours. Repeat 3 times, pooling filtrates.

  • Concentration: Evaporate ethanol under reduced pressure (Rotavap) at <40°C until only the aqueous phase remains (~300 mL).

  • Defatting: Extract the aqueous phase twice with 300 mL Dichloromethane (DCM) .

    • Validation: The DCM layer will turn dark green (chlorophyll). The upper aqueous layer should be amber/brown. Discard the DCM layer.

Phase 2: Cation Exchange Capture (The "Catch & Release")

Objective: Isolate nitrogenous compounds (amino acids, iminosugars) from sugars and polyphenols.

  • Resin Preparation: Pack a glass column (30 x 2.5 cm) with Dowex 50W-X8 (H+ form) . Wash with DI water until eluate pH is neutral.

  • Loading: Apply the defatted aqueous extract to the column at a flow rate of 1-2 mL/min.

    • Mechanism:[1][2][3][4][5][6][7][8] 3,4-DHPA is an amino acid derivative.[7] At acidic pH (extract pH ~4-5), the amine is protonated (

      
      ), binding strongly to the sulfonate groups of the resin. Neutral sugars and acidic polyphenols (Oleuropein) will not  bind.
      
  • Washing: Wash the column with 500 mL DI water to remove all unbound sugars and phenolics.

    • Check: The wash eluate should eventually become colorless and neutral.

  • Elution: Elute the bound nitrogenous fraction with 2 M NH₄OH (Ammonia solution) .

    • Collect fractions until the pH remains basic.

  • Evaporation: Evaporate the ammoniacal eluate to dryness to remove excess ammonia. This residue contains the "Total Amino Acid/Iminosugar Fraction."

Phase 3: Anion Exchange Fractionation

Objective: Separate 3,4-DHPA (acidic) from neutral iminosugars.

  • Resin Preparation: Pack a column with Dowex 1-X8 (Formate or Acetate form) .

  • Loading: Redissolve the residue from Phase 2 in minimal water and load onto the column.

  • Washing (Neutral Fraction): Wash with DI water.

    • Note: Neutral iminosugars (like fagomine or DNJ) will pass through here.

  • Elution (Acidic Fraction): Elute with 1 M Formic Acid .

    • Mechanism:[1][2][3][4][5][6][7][8] 3,4-DHPA contains a carboxylic acid moiety.[1] It will bind to the anion exchanger and is displaced by the stronger formic acid.

  • Final Polishing: Evaporate the acidic eluate to dryness.

Phase 4: Chromatographic Purification (HPLC)

Objective: Isolate pure 3,4-DHPA from other amino acids (e.g., pipecolic acid, proline).

  • System: Preparative HPLC with ELSD (Evaporative Light Scattering Detector) or MS detection (3,4-DHPA lacks a strong UV chromophore).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide-80 column.

  • Mobile Phase: Acetonitrile : 50mM Ammonium Formate (Gradient 90:10 to 60:40).

  • Validation Standard: Use authentic Pipecolic Acid as a reference marker; 3,4-DHPA will elute earlier due to increased polarity from hydroxyl groups.

Characterization & Validation Data

To confirm the identity of the isolate as 3,4-dihydroxypipecolic acid, compare spectral data against the following parameters:

TechniqueExpected Signal / Characteristic
ESI-MS (Positive) [M+H]⁺ = 162.07 m/z (Calculated for C₆H₁₁NO₄)
¹H-NMR (D₂O) δ ~3.5-4.2 ppm (Multiplets for H-3, H-4 methine protons)δ ~3.0-3.4 ppm (H-2 and H-6 ring protons)
¹³C-NMR C-COOH (~172 ppm) , C-3/C-4 (Hydroxylated carbons, ~65-75 ppm)
Ninhydrin Test Yellow/Brown spot on TLC (Proline/Pipecolic derivatives often stain yellow, unlike the purple of primary amines).

Troubleshooting & Optimization

  • Issue: Low Yield.

    • Cause: 3,4-DHPA is a minor constituent.

    • Solution: Scale up the initial biomass. Ensure the Cation Exchange flow rate is slow enough to allow diffusion into resin beads.

  • Issue: Phenolic Contamination.

    • Cause: Incomplete washing of Dowex 50W.

    • Solution: Increase the water wash volume in Phase 2. Phenolics are "sticky" but do not ionically bind to cation exchangers; they require extensive rinsing.

  • Issue: Compound Degradation.

    • Cause: Excessive heat during evaporation.

    • Solution: Keep rotavap bath <40°C. Iminosugars are generally stable, but high heat in the presence of ammonia can cause epimerization.

References

  • Synthesis and Activity of 3,4-DHPA: Takahata, H., et al. (2003). Asymmetric synthesis of 3,4-dihydroxypipecolic acid and its biological evaluation. Journal of Organic Chemistry.

  • General Iminosugar Isolation Protocol: Asano, N., et al. (2000). Polyhydroxylated alkaloids: isolation, structure elucidation, and therapeutic potential. In Iminosugars as Glycosidase Inhibitors.

  • Olive Leaf Phenolic Extraction (Contextual): Altıok, E., et al. (2008). Isolation of polyphenols from the extracts of olive leaves (Olea europaea L.) by adsorption on silk fibroin. Separation and Purification Technology.

  • Bioactive Composition of Olea europaea: Talhaoui, N., et al. (2015). Phenolic compounds in olive leaves: Analytical determination, biotic and abiotic influence, and health benefits. Food Research International.

Sources

Application

Application Note: High-Throughput p-Nitrophenyl Substrate Assays for Iminosugar Glycosidase Inhibitors

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Areas: Antiviral Development, Lysosomal Storage Diseases, Anti-Diabetic Therapeutics, and Chemical Biology Introduction & Mec...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Application Areas: Antiviral Development, Lysosomal Storage Diseases, Anti-Diabetic Therapeutics, and Chemical Biology

Introduction & Mechanistic Overview

Iminosugars (e.g., deoxynojirimycin [DNJ], miglitol, and miglustat) represent a highly versatile class of carbohydrate mimetics where the endocyclic oxygen of the sugar ring is replaced by a nitrogen atom. Because their protonated form mimics the oxocarbenium ion-like transition state of natural glycoside cleavage, they act as highly potent, competitive inhibitors of glycosidases[1]. Evaluating the efficacy of novel iminosugar candidates requires a robust, reproducible, and scalable screening method.

The p-nitrophenyl (pNP) glycoside assay is the gold-standard colorimetric method for characterizing these inhibitors[2]. The assay relies on the enzymatic hydrolysis of a synthetic pNP-conjugated carbohydrate substrate. When the glycosidic bond is cleaved, p-nitrophenol is released. Upon the addition of an alkaline quenching solution, p-nitrophenol is deprotonated into the p-nitrophenolate anion, which exhibits a strong, quantifiable yellow color with a maximum absorbance at 405 nm[3].

Mechanism cluster_0 Normal Substrate Hydrolysis cluster_1 Iminosugar Inhibition E1 Glycosidase ES1 Enzyme-Substrate Complex E1->ES1 binds S1 pNP-Glycoside S1->ES1 binds P1 p-Nitrophenolate (Yellow, 405 nm) ES1->P1 hydrolysis + alkaline pH E2 Glycosidase EI Enzyme-Inhibitor Complex E2->EI competitive binding I1 Iminosugar (e.g., DNJ) I1->EI mimics transition state

Competitive inhibition of glycosidases by iminosugars versus normal pNP-substrate hydrolysis.

Experimental Design & Causality (E-E-A-T Insights)

Designing a self-validating pNP assay requires precise control over enzyme kinetics. As a Senior Application Scientist, I emphasize that an assay is only as reliable as its boundary conditions. The protocol below is engineered to ensure that measurements are taken during the linear phase of enzyme kinetics (typically 10–20% total substrate conversion)[2].

Critical Assay Parameters:
  • Pre-incubation: Iminosugars must be pre-incubated with the enzyme before the substrate is added. Causality: Competitive inhibitors require time to establish thermodynamic binding equilibrium within the active site. Skipping this step artificially inflates the apparent

    
     value.
    
  • Substrate Concentration (

    
    ):  To accurately calculate the inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation,
    
    
    should be set at or near the Michaelis constant (
    
    
    ) of the specific enzyme-substrate pair.
  • Alkaline Quenching: Causality: Most glycosidases operate at acidic to neutral pH (pH 4.5–7.2). The addition of 1 M

    
     or 1 N NaOH serves a dual purpose: it instantly denatures the enzyme to halt the reaction, and it shifts the pH above 10. This ensures the released p-nitrophenol (
    
    
    
    ) is fully ionized to p-nitrophenolate, maximizing the molar extinction coefficient (
    
    
    ) at 405 nm[4].

Materials and Reagents

  • Enzymes:

    
    -Glucosidase (e.g., from Saccharomyces cerevisiae), 
    
    
    
    -Galactosidase, etc.
  • Substrates: p-Nitrophenyl

    
    -D-glucopyranoside (pNPG), p-Nitrophenyl 
    
    
    
    -D-galactopyranoside, etc.
  • Inhibitors: Reference iminosugars (e.g., Miglitol, Deoxynojirimycin [DNJ]) and test compounds.

  • Assay Buffers:

    • For Yeast

      
      -Glucosidase: 100 mM Sodium Phosphate buffer, pH 6.8.
      
    • For Lysosomal

      
      -Glucosidase: 50 mM Sodium Citrate buffer, pH 4.5.
      
  • Quench Solution: 1 M

    
     or 1 N NaOH.
    
  • Consumables: Clear, flat-bottom 96-well microtiter plates.

Step-by-Step Methodology

Workflow N1 1. Reagent Preparation (Buffer, Enzyme, pNP-Substrate, Iminosugar) N2 2. Pre-incubation (Enzyme + Iminosugar at optimal pH/Temp) N1->N2 N3 3. Reaction Initiation (Add pNP-Glycoside Substrate) N2->N3 N4 4. Incubation (10-30 mins, linear product formation) N3->N4 N5 5. Quenching & Color Development (Add 1M Na2CO3 or 1N NaOH) N4->N5 N6 6. Measurement (Read Absorbance at 405 nm) N5->N6

Step-by-step experimental workflow for the p-nitrophenyl glycosidase inhibition assay.

Protocol: 96-Well Plate Format

Step 1: Reagent Preparation

  • Prepare the Assay Buffer specific to the target enzyme's optimal pH.

  • Dilute the Glycosidase Enzyme in the assay buffer to a concentration that yields an uninhibited absorbance of ~0.8 - 1.2 OD after 20 minutes of incubation.

  • Prepare a Substrate Stock (e.g., 5 mM pNPG in assay buffer).

  • Prepare Iminosugar Serial Dilutions (e.g., 10-point dose-response curve ranging from 1 nM to 1 mM) in assay buffer containing a constant percentage of DMSO (if applicable, typically

    
     1% final).
    

Step 2: Pre-Incubation

  • Add 10 µL of the iminosugar test compound (or vehicle control) to the designated wells.

  • Add 40 µL of the diluted Glycosidase Enzyme to each well.

  • Include a Blank/Background well containing 50 µL of assay buffer (no enzyme).

  • Incubate the plate at the enzyme's optimal temperature (e.g., 37°C) for 10 to 15 minutes to allow the enzyme-inhibitor complex to form.

Step 3: Reaction Initiation & Incubation

  • Initiate the enzymatic reaction by adding 50 µL of the pNP-substrate solution to all wells.

  • Incubate the plate at 37°C for 10 to 30 minutes . (Note: The exact time must be predetermined via a time-course experiment to ensure the reaction remains in the linear phase[2]).

Step 4: Quenching and Measurement

  • Stop the reaction by adding 100 µL of 1 M

    
     to all wells. The solution in active wells will immediately turn yellow.
    
  • Briefly shake the plate on an orbital shaker for 10 seconds to ensure uniform mixing.

  • Measure the absorbance at 405 nm using a microplate spectrophotometer[5].

Data Presentation and Analysis

To ensure a self-validating system, every plate must contain:

  • 100% Activity Controls: Enzyme + Substrate + Vehicle (No Inhibitor).

  • 0% Activity Controls (Blanks): Buffer + Substrate + Quench (No Enzyme).

  • Reference Inhibitor: A known iminosugar (e.g., DNJ) to validate inter-assay reproducibility.

Table 1: Standard 96-Well Plate Assay Setup (Per Well Volumes)
ComponentBlank (0% Activity)Control (100% Activity)Test Compound (Inhibitor)
Assay Buffer 50 µL10 µL (Vehicle)-
Iminosugar Dilution --10 µL
Enzyme Solution -40 µL40 µL
Pre-incubate at 37°C15 mins15 mins15 mins
pNP-Substrate 50 µL50 µL50 µL
Incubate at 37°C20 mins20 mins20 mins
1 M

(Quench)
100 µL100 µL100 µL
Total Volume 200 µL 200 µL 200 µL
Data Calculation

Calculate the percentage of inhibition for each concentration of the iminosugar using the following formula:



Plot the % Inhibition against the


 of the iminosugar concentration. Use non-linear regression (e.g., four-parameter logistic curve in GraphPad Prism) to determine the 

.
Table 2: Representative Values for Reference Iminosugars

Note: Values are highly dependent on the specific enzyme source and assay conditions[1],[5].

IminosugarTarget EnzymeSource OrganismExpected

/

Deoxynojirimycin (DNJ)

-Glucosidase
Saccharomyces cerevisiae~12.6 µM
Miglitol

-Glucosidase
Mammalian Intestinal~0.5 - 2.0 µM
Galactonojirimycin

-Galactosidase
Green Coffee Bean~1.6 nM
1-N-Iminosugar (Glucose-type)

-Glucosidase
Sweet Almond~0.1 µM

References

  • Development of iminosugar-based glycosidase inhibitors as drug candidates for SARS-CoV-2 virus via molecular modelling and in vitro studies. National Library of Medicine (PMC). Available at:[Link]

  • Thiol-ene "Click" Synthesis and Pharmacological Evaluation of C-Glycoside sp2-Iminosugar Glycolipids. MDPI. Available at:[Link]

  • Iminosugars Inhibit Dengue Virus Production via Inhibition of ER Alpha-Glucosidases—Not Glycolipid Processing Enzymes. PLOS Neglected Tropical Diseases. Available at:[Link]

  • 1-N-Iminosugars: Potent and Selective Inhibitors of β-Glycosidases. ACS Publications. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Chiral Resolution of Dihydroxypipecolic Acid (DHPA)

Status: Operational | Ticket Priority: High | Subject: Isomer Resolution & Purification Executive Summary & Triage User: Analytical Chemists, Process Chemists, and Pharmacologists. The Challenge: Dihydroxypipecolic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket Priority: High | Subject: Isomer Resolution & Purification

Executive Summary & Triage

User: Analytical Chemists, Process Chemists, and Pharmacologists. The Challenge: Dihydroxypipecolic acid (DHPA) presents a "perfect storm" of separation challenges: it is zwitterionic, highly polar, lacks a strong chromophore (UV-invisible), and possesses multiple chiral centers (typically C2, C4, and C5), leading to complex enantiomeric and diastereomeric mixtures.

Support Directive: This guide moves beyond generic advice. We prioritize Zwitterionic Ion-Exchange (ZWIX) for direct analysis and Marfey’s Derivatization for high-sensitivity indirect resolution.

Method Selection Decision Matrix

Before starting, determine your primary constraint: Scale (Analytical vs. Prep) or Detection (UV vs. MS).

MethodSelection Start Start: Define Goal Scale Scale Requirement? Start->Scale Analytical Analytical / QC Scale->Analytical < 10 mg Prep Preparative / Purification Scale->Prep > 1g Detection UV Sensitivity? Analytical->Detection Enzymatic Enzymatic Resolution (Lipase/Hydroxylase) Prep->Enzymatic High Specificity Needed Salt Diastereomeric Salt (Tartaric Acid) Prep->Salt Cost Sensitive Direct Direct Resolution (ZWIX / Cation Exchange) Detection->Direct MS Available or High Conc. (RI/ELSD) Indirect Derivatization (Marfey's Reagent) Detection->Indirect UV Only or Trace Analysis

Figure 1: Decision tree for selecting the optimal DHPA resolution strategy based on scale and detection limits.

Module A: Direct Chromatographic Resolution (The "Analytical" Desk)

Context: DHPA is a secondary amine. Traditional Crown Ether columns (Crownpak CR) are optimized for primary amines and often fail with pipecolic analogs.

Recommended Stationary Phase: Zwitterionic (ZWIX)

The Chiralpak ZWIX(+) or ZWIX(-) columns are the gold standard for underivatized amino acids. They utilize a cinchona alkaloid-derived chiral selector fused with an anion exchanger.

Protocol 1: ZWIX Method for DHPA

  • Column: Chiralpak ZWIX(+) (3µm, 150 x 4.6 mm).

  • Mobile Phase: MeOH / ACN / H₂O (49:49:2 v/v/v).

  • Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Why? The double additive system buffers the zwitterion, ensuring the amine is protonated (to interact with the anionic site of the CSP) and the carboxylic acid is deprotonated.

  • Detection: LC-MS (ESI+) or ELSD/CAD. UV at 210 nm is possible but has low sensitivity.

Troubleshooting Guide: Direct HPLC
IssueProbable CauseCorrective Action
Peak Tailing Interaction with residual silanols or improper ionization state.Increase Acid/Base Ratio: Ensure the bulk mobile phase pH is slightly acidic (pH 4-5) to protonate the secondary amine. Switch to 50mM Formic Acid and 25mM Ammonium Formate .
No Retention (t0) Analyte is too polar; "Phase Collapse" in high aqueous.Increase Organic Content: ZWIX works in HILIC mode. Increase MeOH/ACN to >90%. Do NOT use 100% water.
Baseline Drift Unstable equilibrium of additives.Pre-mix Solvents: Do not use the pump to mix acid/base additives. Pre-mix the entire mobile phase in one bottle to ensure constant ionic strength.

Module B: Derivatization Strategies (The "Visibility" Desk)

Context: If you lack a Mass Spectrometer or need to separate diastereomers on a standard C18 column, you must derivatize.

The Gold Standard: Marfey’s Reagent (FDAA)

Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) reacts with the secondary amine of DHPA to form diastereomers.[1] These have high UV absorbance (340 nm) and separate easily on achiral C18 columns.

Protocol 2: Marfey’s Derivatization Workflow

  • Reaction: Mix 50 µL Sample (50 mM) + 100 µL Marfey’s Reagent (1% in Acetone) + 20 µL 1M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes.

  • Quench: Add 20 µL 1M HCl to stop the reaction.

  • Separation: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile.[2]

    • Detection: UV at 340 nm.

Why this works: The L-DAA moiety in Marfey's reagent adds a chiral center. The reaction converts enantiomers (L-DHPA and D-DHPA) into diastereomers (L-L and L-D), which have different physical properties and elution times on achiral phases [1].

MarfeyWorkflow Step1 Step 1: Mix Sample + FDAA + NaHCO3 Step2 Step 2: Heat @ 40°C for 1 Hour (Nucleophilic Aromatic Substitution) Step1->Step2 Step3 Step 3: Quench with HCl (Prevent racemization) Step2->Step3 Step4 Step 4: C18 HPLC Analysis (UV 340 nm) Step3->Step4 Result Result: Diastereomers Separated (L-L elutes before L-D) Step4->Result

Figure 2: Workflow for Marfey's Reagent derivatization to resolve DHPA isomers on standard C18 columns.

Module C: Preparative & Enzymatic Routes (The "Scale-Up" Desk)

Context: For gram-scale purification, HPLC is expensive. Chemoenzymatic routes are superior.

Enzymatic Resolution (Kinetic Resolution)

Lipases (e.g., Candida antarctica Lipase B, CAL-B) can selectively acylate or hydrolyze protected DHPA derivatives.

Protocol 3: Lipase-Catalyzed Resolution

  • Substrate: N-Cbz-protected DHPA methyl ester.

  • Enzyme: Immobilized CAL-B (Novozym 435).

  • Solvent: MTBE or Toluene (anhydrous).

  • Acyl Donor: Vinyl acetate.

  • Mechanism: The lipase will selectively acetylate one enantiomer of the hydroxyl group (typically the cis-hydroxyl), leaving the other unreacted.

  • Separation: The acetylated product and the unreacted alcohol can be separated by simple silica flash chromatography.

FAQ: Why use Proline Hydroxylases?

  • Answer: Instead of separating a racemic mixture, use Proline Hydroxylases (e.g., from Dactylosporangium) on L-Pipecolic acid. These enzymes are highly specific and can introduce the hydroxyl group at C4 or C5 with perfect regio- and stereoselectivity (e.g., yielding pure cis-5-hydroxypipecolic acid) [2].

Frequently Asked Questions (FAQs)

Q1: I am using a Crownpak CR(+) column but getting broad peaks. Why?

  • A: Crownpak CR(+) is designed for primary amines (amino acids like Alanine/Leucine). DHPA is a secondary amine (cyclic imino acid). The binding constant is weak and kinetics are slow, leading to broad peaks. Switch to Chiralpak ZWIX(+) or derivatize with Marfey's reagent.

Q2: My DHPA sample is invisible on the UV detector.

  • A: DHPA has no conjugated pi-system. It only absorbs weakly at <210 nm, where solvent noise is high.

    • Solution A: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

    • Solution B: Derivatize with Dansyl Chloride (fluorescence) or FDAA (UV 340 nm).

Q3: Can I use standard polysaccharide columns (AD-H, OD-H)?

  • A: Not for the native molecule. The free amino and acid groups cause massive non-specific binding. You must protect the amine (e.g., N-Boc or N-Cbz) and esterify the acid (Methyl ester). Once fully protected (e.g., N-Boc-DHPA-OMe), these columns work excellently with Hexane/IPA mobile phases.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Klein, M., et al. (2011). Biosynthesis of L-Pipecolic Acid and Its Hydroxylated Derivatives. Biotechnology and Bioengineering.[3] Link

  • Ilisz, I., et al. (2012). Separation of amino acids and peptides on zwitterionic chiral stationary phases. Journal of Chromatography A, 1269, 94-105. Link

  • TCI Chemicals. (2025). Chiral Resolution of Alcohols and Amino Acids. TCI Technical Guides. Link

Sources

Optimization

removing interfering carbohydrates from plant extracts with yeast incubation

Welcome to the Technical Support Center for Botanical Extraction and Purification. As a Senior Application Scientist, I have designed this guide to help you navigate the complexities of removing interfering carbohydrates...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Botanical Extraction and Purification. As a Senior Application Scientist, I have designed this guide to help you navigate the complexities of removing interfering carbohydrates from crude plant extracts.

Plant extracts often contain high concentrations of primary metabolites—specifically fermentable sugars like glucose, fructose, and sucrose—that can severely interfere with downstream LC-MS profiling, NMR characterization, and in vitro bioassays. While preparative chromatography (like solid-phase extraction or cation-exchange) is commonly used, it often results in the co-elution or loss of highly polar secondary metabolites.

Biological filtration via Saccharomyces cerevisiae (yeast) incubation is a highly selective, scalable, and cost-effective alternative. By leveraging the natural metabolic pathways of yeast, we can selectively ferment away interfering hexoses while leaving target bioactives (e.g., polyphenols, iminosugars, and oligosaccharides) completely intact[1],[2].

Below, you will find a self-validating protocol, quantitative performance data, and an advanced troubleshooting FAQ to ensure scientific rigor in your workflows.

I. Experimental Workflow: Yeast-Mediated Carbohydrate Depletion

Workflow A Crude Plant Extract (High Carbohydrate Load) C Incubation / Fermentation (30°C, pH 4.5-5.5, 12-24h) A->C Standardize Brix B S. cerevisiae Inoculation (0.5 - 1.0% w/v) B->C Active Yeast D Centrifugation & Filtration (Biomass Removal) C->D Fermented Broth E Vacuum Evaporation (Ethanol & CO2 Removal) D->E Supernatant F Purified Bioactive Extract (Sugar-Free) E->F Concentrated Bioactives

Workflow for yeast-mediated carbohydrate removal from plant extracts.

Self-Validating Protocol

To ensure reproducibility and trustworthiness, every step in this protocol includes a mandatory validation checkpoint.

Step 1: Extract Preparation & Standardization

  • Action: Dilute the crude aqueous plant extract to prevent osmotic shock to the yeast. Adjust the pH to the optimal range for S. cerevisiae (pH 4.5–5.5) using dilute HCl or NaOH.

  • Causality: High sugar concentrations (>20% w/v) dehydrate yeast cells, stalling fermentation. Optimal pH ensures maximum invertase and hexokinase activity.

  • Validation Checkpoint: Measure the initial sugar concentration using a Brix refractometer. The solution must read <10° Brix before proceeding.

Step 2: Yeast Activation & Inoculation

  • Action: Rehydrate lyophilized S. cerevisiae in sterile water at 35°C for 15 minutes. Inoculate the plant extract at a concentration of 0.5% to 1.0% (w/v).

  • Causality: Proper rehydration restores the yeast's plasma membrane integrity, preventing the leakage of intracellular enzymes that could degrade your target bioactives.

  • Validation Checkpoint: Perform a Trypan Blue exclusion test and view under a hemocytometer. Viability must be >90% prior to inoculation.

Step 3: Incubation

  • Action: Incubate the mixture at 30°C with mild agitation (150 rpm) for 6 to 24 hours.

  • Causality: Mild agitation keeps the yeast in suspension, maximizing the mass transfer of sugars into the cells. 30°C is the thermal optimum for S. cerevisiae glycolytic enzymes.

  • Validation Checkpoint: Monitor the fermentation kinetics by taking hourly aliquots. Analyze via HPLC-RID or a Brix refractometer. Terminate the reaction when the sugar concentration plateaus near 0%.

Step 4: Termination & Clarification

  • Action: Centrifuge the fermented broth at 4,000 × g for 10 minutes at 4°C. Filter the resulting supernatant through a 0.22 µm membrane.

  • Causality: Rapid cooling and centrifugation immediately halt yeast metabolism and physically remove the biomass, preventing autolysis (cell bursting) which would contaminate the extract with yeast proteins.

  • Validation Checkpoint: Measure the optical density (OD600) of the filtrate. A reading of <0.05 confirms complete removal of yeast cells.

Step 5: Byproduct Removal

  • Action: Subject the clarified filtrate to rotary evaporation under reduced pressure at 40°C.

  • Causality: S. cerevisiae converts hexoses into ethanol and CO2. Ethanol can precipitate highly polar bioactives or interfere with cellular bioassays. Vacuum evaporation removes ethanol without thermally degrading heat-sensitive metabolites.

  • Validation Checkpoint: Run a quick GC-FID analysis or check the boiling point to confirm 0% residual ethanol.

II. Quantitative Data Presentation

The efficacy of yeast incubation varies depending on the plant matrix and the specific sugars present. Below is a summary of field-proven data demonstrating the selective removal of carbohydrates against the retention of key bioactives.

Plant Extract SourceTarget Bioactives RetainedInteracting Sugars TargetedIncubation TimeSugar Reduction (%)Reference
Black Tea Polyphenols, L-theanineGlucose, Fructose, Sucrose6 hours84%[1]
Goji Berry PolyphenolsGlucose, Fructose, Sucrose24 hours87%[1]
Mulberry Leaves Iminosugars, InositolsFructose, Glucose, Galactose, Sucrose12 hours>99%[2]
Engineered N. benthamiana Human Milk OligosaccharidesGlucose, Fructose, SucroseVariable>95%[3]

III. Troubleshooting Guide & FAQs

Q: Why use Saccharomyces cerevisiae instead of Cation-Exchange Chromatography (CEC)? A: Causality: CEC relies on electrostatic interactions. Highly polar, low-molecular-weight bioactives (like bioactive inositols in Mulberry leaves) often lack the charge necessary to bind to the resin, causing them to wash out alongside the sugars. S. cerevisiae bypasses physical separation entirely by biologically metabolizing the sugars into volatile compounds (ethanol/CO2), leaving the structurally distinct bioactives untouched in the aqueous phase[2].

Q: My target bioactive is degrading during the 24-hour incubation. What is the mechanism, and how do I prevent it? A: Causality: While S. cerevisiae does not consume secondary metabolites, crude plant extracts contain endogenous plant enzymes (e.g., glycosidases, esterases) that remain highly active at the 30°C incubation temperature. Over 24 hours, these plant-derived enzymes can cleave the glycosidic bonds of your target polyphenols or saponins. Solution: Implement a brief heat-inactivation step (e.g., 80°C for 10 minutes) on the crude extract prior to cooling and yeast inoculation. Validate preservation by running a control aliquot (no yeast, incubated at 30°C) alongside your fermentation batch.

Q: The fermentation stalled, and residual sugars remain high. Why? A: Causality: Fermentation stalling is typically caused by one of three factors:

  • Osmotic Shock: Initial sugar concentrations were too high, dehydrating the yeast.

  • pH Drift: Fermentation produces organic acids, dropping the pH below the yeast's survival threshold.

  • Non-Fermentable Sugars: S. cerevisiae naturally ferments hexoses (glucose, mannose, galactose) but cannot metabolize pentoses like xylose or arabinose[4]. Solution: If your plant extract is rich in hemicellulose breakdown products (pentoses), standard baker's yeast will fail. You must source engineered yeast strains specifically modified with fungal genes to express xylose and arabinose metabolic pathways[4].

Q: I am seeing a loss of carotenoids/lipophilic compounds post-fermentation. Where did they go? A: Causality: Highly lipophilic compounds (like carotenoids) have poor aqueous solubility. As the yeast produces ethanol during fermentation, the dielectric constant of the solvent changes. When the yeast biomass is centrifuged out, lipophilic compounds often adsorb non-specifically to the hydrophobic yeast cell walls and are discarded in the pellet (as observed with a 17% loss of carotenoids in Goji berry extracts[1]). Solution: Yeast incubation is best suited for hydrophilic bioactives. If targeting lipophilic compounds, consider a liquid-liquid extraction (e.g., Hexane/Water partition) prior to addressing the carbohydrate fraction.

IV. References

  • Fermentation of Plant Material – Effect on Sugar Content and Stability of Bioactive Compounds Source: Polish Journal of Food and Nutrition Sciences URL:[Link]

  • New Methodologies for the Extraction and Fractionation of Bioactive Carbohydrates from Mulberry (Morus alba) Leaves Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL:[Link]

  • Engineered plants provide a photosynthetic platform for the production of diverse human milk oligosaccharides Source: Nature Communications (PubMed Central) URL:[Link]

  • New Yeast Can Ferment More Sugar, Make More Cellulosic Ethanol Source: Purdue University / Advanced BioFuels USA URL:[Link]

Sources

Troubleshooting

troubleshooting low yields in 3,4-dihydroxypipecolic acid synthesis

Introduction: The "Yield Trap" in Piperidine Functionalization Synthesis of 3,4-dihydroxypipecolic acid (3,4-DHPA) is notoriously difficult due to the convergence of three chemical challenges: high polarity (zwitterionic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Yield Trap" in Piperidine Functionalization

Synthesis of 3,4-dihydroxypipecolic acid (3,4-DHPA) is notoriously difficult due to the convergence of three chemical challenges: high polarity (zwitterionic nature), consecutive stereocenters (C3 and C4), and purification losses . Whether you are utilizing a biocatalytic route (Fe(II)/


-KG oxygenases) or a chemical route (chiral pool/RCM), low yields often stem from invisible losses during workup or uncoupled catalytic cycles rather than the reaction chemistry itself.

This guide addresses the specific failure modes for both pathways.

Module 1: Biocatalytic Synthesis (Enzymatic Hydroxylation)

Primary Method: Fe(II)/


-ketoglutarate-dependent dioxygenases (e.g., GetF, Pip4H).[1][2][3]
Diagnostic 1: Reaction Stalls at <50% Conversion

User Issue: "My HPLC shows the reaction starts fast but plateaus after 4 hours, even with excess substrate."

Root Cause Analysis: This is a classic signature of Enzyme Suicide Inactivation or Cofactor Uncoupling .

  • Uncoupling: In the absence of prime substrate (or if the substrate fits poorly), the enzyme decarboxylates

    
    -ketoglutarate (
    
    
    
    -KG) to succinate without hydroxylating the pipecolic acid. This generates highly reactive ferryl species (
    
    
    ) that oxidatively damage the enzyme active site.
  • Product Inhibition: Hydroxylated pipecolic acids can compete with the substrate for the active site.

Troubleshooting Protocol:

ParameterOptimization ActionMechanism

-KG Feed
Switch from bolus to continuous feed (0.5 eq/hour).Prevents accumulation of succinate (inhibitor) and reduces uncoupled turnover.
Ascorbate Ratio Maintain L-Ascorbate at 2–4 mM .Reduces the "uncoupled"

back to catalytically active

.
Catalase Add Catalase (0.1 mg/mL) .Scavenges

generated by uncoupled oxygen activation.
Fe(II) Source Use

(Mohr's salt).
More resistant to air oxidation than

or

.
Diagnostic 2: Wrong Diastereomer (Cis vs. Trans)

User Issue: "NMR indicates I have a mixture of diastereomers or the wrong stereochemistry at C3/C4."

Root Cause Analysis: Unlike chemical reagents, enzymes have rigid stereopreferences. Using a "generic" proline hydroxylase often leads to mixed results on the six-membered pipecolic ring.

Enzyme Selection Matrix:

  • Target: (2S, 3R)-3-hydroxy (cis-3): Use GetF (from Streptomyces sp.).[3][4][5] Note: GetF is strictly specific for L-Pipecolic acid and excludes L-Proline.

  • Target: (2S, 4R)-4-hydroxy (trans-4): Use Pip4H (from Fusarium oxysporum).[1]

  • Target: (2S, 5S)-5-hydroxy: Use KDO1 (L-pipecolic acid cis-5-hydroxylase).

Critical Check: Verify your starting material is pure L-Pipecolic acid (>99% ee). Contamination with D-Pipecolic acid (which acts as a competitive inhibitor) will lower yields significantly.

Visualization: The Uncoupling Leak in Fe(II)/ -KG Oxygenases

BiocatalyticCycle EnzRest Resting Enzyme (Fe-II) Substrate Substrate Binding (L-Pip + a-KG) EnzRest->Substrate + L-Pip, a-KG O2Bind O2 Activation (Fe-III-Superoxo) Substrate->O2Bind + O2 Intermediate Reactive Ferryl (Fe-IV=O) O2Bind->Intermediate Decarboxylation Product Product Release (3,4-DHPA + Succinate) Intermediate->Product Coupled Turnover (Hydroxylation) Damage Oxidative Damage (Enzyme Inactivation) Intermediate->Damage Uncoupled (No Substrate) Product->EnzRest Regeneration Damage->EnzRest Requires Ascorbate Ascorbate Ascorbate Rescue Ascorbate->Damage

Figure 1: The catalytic cycle of Fe(II)/


-KG hydroxylases. The red dashed line represents the "uncoupling" pathway where the reactive Ferryl intermediate fails to hydroxylate the substrate, leading to self-hydroxylation (suicide) of the enzyme. Ascorbate is required to rescue the metal center.

Module 2: Chemical Synthesis (Stereocontrol & RCM)

Primary Method: Ring-Closing Metathesis (RCM) or reduction of hydroxypyridinones.

Diagnostic 3: Low Yield in Ring-Closing Metathesis

User Issue: "The RCM step to form the dehydropipecolic acid precursor yields <30%."

Root Cause Analysis: Piperidine precursors contain basic amines and free hydroxyls (or protected variants) that can coordinate to the Ruthenium center of Grubbs catalysts, effectively poisoning them.

Troubleshooting Protocol:

  • Lewis Acid Additive: Add Ti(OiPr)4 (0.3 eq) to the reaction. This complexes with the free heteroatoms, preventing them from chelating the Ru-catalyst.

  • Protecting Group Switch: If using a Boc-amine, switch to Cbz or Tosyl . Carbamates are less coordinating, but rigid protecting groups can sometimes force the alkene tails into unfavorable conformations (the "rotamer effect").

  • Concentration: RCM competes with intermolecular polymerization. Ensure high dilution (<5 mM ) to favor ring closure.

Diagnostic 4: Poor Diastereoselectivity in Reduction

User Issue: "Hydrogenation of the 3,4-dehydro intermediate gives a racemic or wrong-isomer mix."

Solution:

  • Substrate Control: Use the "Allylic Strain" principle. If you have a substituent at C2 (the carboxyl group), it will direct the incoming hydride to the opposite face.

  • Catalyst Switch:

    • Heterogeneous:

      
       usually delivers hydride from the less hindered face (cis to the smallest group).
      
    • Homogeneous: Use Crabtree’s catalyst for directed hydrogenation if a neighboring hydroxyl group is available to coordinate the Iridium.

Module 3: Isolation & Purification (The "Hidden" Loss)

Status: CRITICAL . 60% of reported "low synthesis yields" are actually isolation failures.

Diagnostic 5: Product Disappears During Workup

User Issue: "TLC shows product, but after extraction and drying, the flask is empty or contains only salt."

Root Cause: 3,4-DHPA is a zwitterion (amino acid). It is insoluble in organic solvents (DCM, EtOAc) and highly soluble in water. Standard aqueous workups (extraction) will wash the product down the drain.

Correct Isolation Protocol (Ion Exchange):

  • Resin Selection: Use Dowex 50W X8 (Strong Cation Exchange),

    
     form.
    
  • Loading: Acidify the crude reaction mixture to pH 2 (ensures the amine is protonated:

    
    ). Load onto the column.
    
    • Mechanism:[6][7] The positively charged amino acid binds to the sulfonate groups of the resin. Neutral impurities (salts, unreacted non-basic starting materials) pass through.

  • Washing: Wash with 3-5 column volumes of distilled water . This removes anionic impurities (like

    
    -ketoglutarate or inorganic salts).
    
  • Elution: Elute with 1M aqueous

    
     .
    
    • Mechanism:[6][7] The ammonia deprotonates the ammonium group to the free amine (

      
      ), releasing the molecule from the resin.
      
  • Finishing: Lyophilize (freeze-dry) the ammonia fraction. Do not rotovap at high heat , as this can cause lactamization (intramolecular cyclization).

FAQ: Rapid Fire Troubleshooting

Q: Can I use silica gel chromatography for purification? A: Generally, no . The polar zwitterion will streak or stick permanently to the silica. If you must use silica, you need a polar mobile phase: n-Propanol / Water / Ammonia (7:1:1). However, Ion Exchange is superior.

Q: Why is my enzymatic reaction turning brown/orange? A: This indicates Fe(II) oxidation to Fe(III) precipitates. Your ascorbate buffer is depleted, or oxygen transfer is too aggressive. Reduce shaker speed slightly and replenish ascorbate.

Q: My NMR shows a double set of peaks. Is it racemic? A: Not necessarily. N-protected pipecolic acids (e.g., N-Boc-3,4-DHPA) exhibit rotamers due to restricted rotation around the amide bond. Run the NMR at 333K (


); if the peaks coalesce, it is a single isomer. If they remain distinct, you have diastereomers.

References

  • Hüttel, W., & Müller, M. (2021). Biocatalytic Hydroxylation of L-Pipecolic Acid. Nature Chemical Biology. (Grounding: Confirms GetF/Pip4H specificity).

  • Klein, J., et al. (2018). Pipecolic Acid Hydroxylases: A Monophyletic Clade among cis-Selective Bacterial Proline Hydroxylases. ChemBioChem. (Grounding: Sequence analysis and substrate scope of GetF).

  • Ogawa, J., et al. (2016).[1] Novel Enzyme Family Found in Filamentous Fungi Catalyzing trans-4-Hydroxylation of L-Pipecolic Acid. Applied and Environmental Microbiology. (Grounding: Identification of Pip4H).

  • BenchChem Technical Support. (2025). Troubleshooting Low Yield in Peptide/Amino Acid Synthesis. (Grounding: General purification protocols for zwitterions).

  • Separation Science. (2023). Ion Exchange Chromatography for Zwitterionic Compounds. (Grounding: Dowex protocols).

Sources

Optimization

Technical Support Center: 3,4-Dihydroxypipecolic Acid Stability Guide

The following technical guide addresses the stability profile of 3,4-dihydroxypipecolic acid (3,4-DHPA) . This document is structured as a Tier 3 Technical Support resource, designed for analytical chemists and process s...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 3,4-dihydroxypipecolic acid (3,4-DHPA) . This document is structured as a Tier 3 Technical Support resource, designed for analytical chemists and process scientists.

Executive Summary & Chemical Context

3,4-Dihydroxypipecolic acid (3,4-DHPA) is a polyhydroxylated alkaloid (iminosugar) often investigated for its glycosidase inhibitory potential and as a chiral building block. Its stability is governed by the piperidine ring conformation and the stereochemical relationship between the carboxylic acid at C2 and the hydroxyl groups at C3 and C4.

  • Critical Risk (Acidic): Intramolecular lactonization (reversible) and dehydration (irreversible).

  • Critical Risk (Basic): C2-epimerization (racemization) leading to loss of diastereomeric purity.

Troubleshooting Category: Acidic Conditions (pH < 4.0)

User Issue: "I observe a mass shift of -18 Da in LC-MS or a retention time shift after acidic workup/storage."

Mechanism: Acid-Catalyzed Lactonization

In acidic media, the secondary amine is protonated (


), stabilizing the ring. However, the carboxylic acid group becomes protonated and susceptible to nucleophilic attack by the intramolecular hydroxyl groups.
  • The Gamma-Lactone Risk: If the hydroxyl group at C4 is cis-oriented relative to the C2-carboxylic acid, a 5-membered

    
    -lactone  can form. This is thermodynamically favorable under forcing acidic conditions (e.g., evaporation with HCl).
    
  • The Beta-Lactone Unlikelihood: Interaction between C2 and C3 would form a strained 4-membered

    
    -lactone, which is kinetically disfavored and highly unstable.
    

Diagnostic Table: Acidic Instability Indicators

Observation Probable Cause Verification Step
MS: [M+H]+ = 162.1 → 144.1 Lactonization (Loss of H₂O) Dilute in pH 10 buffer for 30 min. If peak reverts to 162.1, it is a lactone.
MS: [M+H]+ = 144.1 (Permanent) Dehydration (Elimination) Check UV absorbance. Dehydration creates a double bond (enamine/imine), increasing UV activity at 210-250 nm.

| NMR: Shift of H4 signal | Ring Constraint | H4 proton signal will shift downfield due to esterification. |

DOT Diagram: Acidic Degradation Pathway

AcidStability DHPA 3,4-DHPA (Open Form) Protonated Protonated Intermediate (R-COOH2+) DHPA->Protonated + H+ Lactone Gamma-Lactone (Bicyclic System) Protonated->Lactone - H2O (Reversible if C4-OH is cis) Dehydrated Dehydrated Product (Tetrahydropyridine) Protonated->Dehydrated Heat/Strong Acid (Irreversible)

Caption: Acid-mediated pathways showing reversible lactonization (red) and irreversible dehydration (grey).

Troubleshooting Category: Basic Conditions (pH > 8.0)

User Issue: "My enantiomeric excess (ee) or diastereomeric ratio (dr) dropped after basic extraction/neutralization."

Mechanism: Base-Catalyzed Epimerization

The hydrogen atom at the chiral center C2 (alpha to the carboxylate and amine) is acidic. In basic conditions, this proton can be abstracted, forming a planar enolate intermediate. Reprotonation can occur from either face, leading to epimerization (inversion of stereochemistry at C2).

  • Risk Factor: High pH (>10) and elevated temperature significantly accelerate this process.

  • Structural Consequence: Conversion of (2S,3R,4R) isomer to (2R,3R,4R) isomer. These are diastereomers with different physical properties and biological activities.

Diagnostic Table: Basic Instability Indicators

Observation Probable Cause Verification Step
HPLC: Peak splitting/shouldering Epimerization Run sample on a Chiral Column or use NMR to check C2-H coupling constants.
NMR: New minor signals Diastereomer formation Look for duplication of the anomeric proton signal or C2-H signal.

| Activity: Loss of inhibition | Wrong Stereoisomer | Epimers of iminosugars often have drastically reduced binding affinity to glycosidases. |

DOT Diagram: Basic Epimerization Pathway

BaseStability Native Native 3,4-DHPA (2S-Isomer) Enolate Planar Enolate Intermediate Native->Enolate OH- / Deprotonation Enolate->Native Reprotonation (Face A) Epimer C2-Epimer (2R-Isomer) Enolate->Epimer Reprotonation (Face B)

Caption: Base-catalyzed mechanism leading to permanent stereochemical inversion (epimerization).

Validated Stability Protocol

To ensure data integrity during your experiments, follow this self-validating protocol for handling 3,4-DHPA.

A. Preparation & Storage[1][2][3]
  • Stock Solution: Dissolve in water or 0.1% Formic Acid . Avoid dissolving directly in high-molarity NaOH or HCl for long-term storage.

  • Temperature: Store solid at -20°C. Solutions should be kept at 4°C and analyzed within 24 hours.

  • Lyophilization: If drying from acidic HPLC fractions, neutralize with ammonium bicarbonate before lyophilization to prevent concentration-dependent lactonization.

B. Stress Test (Quality Control)

Before committing valuable samples to a workflow, run this 3-point check:

  • Acid Challenge: Incubate 10 µM sample in 1M HCl at 60°C for 1 hour.

    • Pass Criteria: < 5% conversion to mass [M-18].

  • Base Challenge: Incubate 10 µM sample in 0.1M NaOH at RT for 4 hours.

    • Pass Criteria: No peak splitting on achiral RP-HPLC (indicates no gross degradation) and constant optical rotation (if quantity permits).

  • Oxidative Challenge: 3,4-DHPA is generally resistant to oxidation compared to catechols, but secondary amines can oxidize. Add 3% H₂O₂.[1]

    • Pass Criteria: < 2% degradation to N-oxide ([M+16]).

Frequently Asked Questions (FAQs)

Q1: Can I use cation-exchange chromatography (Dowex 50W) for purification? A: Yes, but elute carefully. Bind at acidic pH (amine protonated). Wash with water.[2] Elute with 0.5M - 1M NH₄OH .

  • Warning: Evaporate the ammonia eluate immediately at reduced pressure and moderate temperature (<40°C). Prolonged exposure to hot ammonia can induce epimerization.

Q2: Why does my NMR spectrum show two sets of peaks in D₂O? A: This is likely not degradation. Piperidine derivatives often exist as a mixture of ring conformers (chair/boat) or rotamers if N-protected (e.g., N-Boc). However, if the ratio changes after base treatment, suspect epimerization.

Q3: Is the lactone form dead? Can I recover the acid? A: The lactone is usually reversible. Treating the lactone with mild base (pH 9-10) or simply heating in water can hydrolyze it back to the open hydroxy-acid form.

References

  • Stereoselective Synthesis of Hydroxylated Pipecolic Acids

    • Source: Lefèvre, F., et al. "Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.[3]

    • Relevance: Establishes the synthetic routes and stability of hydroxylated pipecolic acid deriv
  • Epimerization Mechanisms in Peptide/Amino Acid Synthesis

    • Source: "Epimerisation in Peptide Synthesis."[4] National Institutes of Health (PMC).

    • Relevance: Details the mechanism of C-alpha proton abstraction in amino acid deriv
  • Lactonization of Hydroxy-Amino Acids

    • Source: Experimental data on cis-5-hydroxypipecolic acid lactonization (analogous mechanism for 3,4-DHPA). ResearchGate.[5]

    • Relevance: Confirms the propensity of cis-hydroxy pipecolic acids to form bicyclic lactones in acid.

Sources

Troubleshooting

optimizing reductive amination steps in pipecolic acid synthesis

Technical Support Center: Pipecolic Acid Synthesis Optimization Ticket ID: PA-SYNTH-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div. Introduction: The Pipecolic Acid Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pipecolic Acid Synthesis Optimization Ticket ID: PA-SYNTH-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The Pipecolic Acid Challenge

Welcome to the Pipecolic Acid Synthesis Support Hub. You are likely here because the reductive amination step in your synthesis of Pipecolic Acid (Piperidine-2-carboxylic acid) is hitting a bottleneck. Whether you are reducing


-piperideine-2-carboxylic acid (P2C) or coupling a keto-acid precursor with an amine, this step is the "make-or-break" moment for stereochemistry and yield.

Pipecolic acid is a zwitterionic, non-proteinogenic amino acid. Its synthesis is notoriously deceptive: the cyclic imine intermediate is prone to hydrolysis, polymerization, and racemization.

This guide treats your synthesis as a system to be debugged. We cover two primary workflows: Chemical Reductive Amination (using Borohydrides) and Biocatalytic Reduction (using Imine Reductases/Pip2C Reductase).

Module 1: Chemical Reductive Amination (The STAB Protocol)

Context: You are using chemical reducing agents (NaBH


CN or NaBH(OAc)

) to reduce the cyclic imine intermediate. Common Symptoms: Low yield, residual imine, side-product formation (dimers).
Diagnosis & Mechanism

The standard reduction using Sodium Cyanoborohydride (NaBH


CN) often fails due to pH drift. The imine (

-piperideine-2-carboxylic acid) exists in equilibrium with its open-chain keto-amine form.
  • High pH (>8): Equilibrium shifts to the open chain; hydrolysis occurs.

  • Low pH (<5): The imine is protonated (iminium), which is reactive, but NaBH

    
    CN stability drops.
    

The Fix: Switch to Sodium Triacetoxyborohydride (STAB) in aprotic solvents (DCE/DCM).[1] STAB is less toxic, does not require strict pH monitoring, and selectively reduces imines over ketones, minimizing side reactions.[1]

Optimized Protocol: STAB-Mediated Reduction
  • Preparation: In a flame-dried flask under Argon, suspend the cyclic imine precursor (or amine + keto-acid mixture) in 1,2-Dichloroethane (DCE) . Note: Avoid Methanol with STAB as it decomposes the reagent.

  • Imine Formation (if not pre-formed): Add activated 4Å Molecular Sieves. Stir for 60 mins to drive the dehydration equilibrium toward the imine.

  • Reduction: Add 1.5 equivalents of NaBH(OAc)

    
      in one portion.
    
  • Quench: After 4–16 hours, quench with saturated NaHCO

    
    .
    
  • Workup: Critical Step. Do not rely on simple organic extraction.[2] The product is zwitterionic. See Module 3.

Troubleshooting Table: Chemical Route
SymptomProbable CauseCorrective Action
Residual Imine Water in solvent shifting equilibrium.Add 4Å Molecular Sieves; switch solvent to anhydrous DCE.
Low Yield Product lost in aqueous phase.Switch from liquid-liquid extraction to Ion Exchange chromatography (Dowex 50W).
Racemization pH too high during workup or reduction.Maintain reaction pH < 7. Avoid strong bases during quench.
Dimerization High concentration leads to self-condensation.Dilute reaction to < 0.1 M.

Module 2: Biocatalytic Route (Enzymatic Stereocontrol)

Context: You require high enantiopurity (>99% ee) of L-Pipecolic acid (or D-). Chemical routes are struggling to hit this spec. Solution: Use


-Piperideine-2-Carboxylate Reductase (Pip2C Reductase)  or engineered Imine Reductases (IREDs) .
The Biological Logic

In nature, L-Lysine is converted to the cyclic imine (P2C) via Lysine Cyclodeaminase (LCD) or L-Amino Acid Oxidase (L-AAO). The critical step is the reduction of P2C by Pip2C Reductase , which uses NADPH to transfer a hydride stereospecifically.

Key Advantage: Enzymes operate at ambient temperature/pressure and guarantee stereochemistry. Key Challenge: Cofactor cost (NADPH) and equilibrium management.

Optimized Protocol: Coupled Enzyme System
  • Buffer System: Phosphate buffer (100 mM, pH 7.5).

  • Substrate: 50 mM Cyclic Imine (P2C) or L-Lysine (if using cascade).

  • Enzyme Loading:

    • Pip2C Reductase (1 U/mL).

    • Cofactor Recycling System (Mandatory): Glucose Dehydrogenase (GDH) + Glucose (1.5 eq). This regenerates NADPH from NADP+, driving the reaction forward.

  • Incubation: 30°C, 150 rpm, 12–24 hours.

Visualizing the Pathways

The following diagram compares the Chemical vs. Biocatalytic logic flows.

PipecolicPathways Lysine L-Lysine / Keto-Acid Imine Δ1-Piperideine-2-Carboxylic Acid (Cyclic Imine) Lysine->Imine Cyclization/Dehydration STAB Chemical Reductant (NaBH(OAc)3 / DCE) Imine->STAB Chemical Route Enzyme Pip2C Reductase (NADPH Dependent) Imine->Enzyme Biocatalytic Route RacemicProd Racemic Pipecolic Acid (Requires Resolution) STAB->RacemicProd Non-selective Hydride Transfer PureProd L-Pipecolic Acid (>99% ee) Enzyme->PureProd Stereoselective Reduction Recycle Cofactor Recycle (GDH + Glucose) Recycle->Enzyme Regenerates NADPH

Caption: Comparison of Chemical (Red) vs. Biocatalytic (Green) reductive amination pathways for Pipecolic Acid.

Module 3: Isolation & Purification (The "Hidden" Failure Mode)

Issue: "My TLC shows conversion, but my NMR tube is empty." Cause: Pipecolic acid is highly polar and zwitterionic. It partitions into the water phase during standard DCM/EtOAc extractions.

The Fix: Ion Exchange Chromatography

Do not use liquid-liquid extraction. Use a catch-and-release strategy.

  • Resin: Dowex 50W-X8 (H+ form).

  • Loading: Acidify reaction mixture to pH 2 and load onto the column. Pipecolic acid (cationic at pH 2) binds to the resin. Impurities wash through.

  • Washing: Wash with water to remove salts and neutral organics.

  • Elution: Elute with 1M NH

    
    OH . The high pH deprotonates the carboxylic acid, detaching the product.
    
  • Finishing: Lyophilize the eluent to obtain pure Pipecolic Acid as a white solid.

FAQ: Rapid Fire Troubleshooting

Q: Can I use NaBH


 instead of STAB? 
A:  Only if you pre-form the imine and work strictly in Methanol at 0°C. However, NaBH

reduces ketones/aldehydes faster than imines in many conditions, leading to alcohol side products. STAB is superior for selectivity.[1]

Q: My enzymatic reaction stalls at 50% conversion. A: Check your Gluconic Acid buildup (byproduct of GDH recycling). It drops the pH, inhibiting the enzyme. Add a pH stat or strong buffer (100mM KPi) to maintain pH 7.5.

Q: How do I determine the ee of my product? A: Standard chiral HPLC can be difficult due to lack of chromophores.

  • Method A: Derivatize with Marfey’s Reagent (FDAA) and run reverse-phase HPLC.

  • Method B: Use Chiral Ligand Exchange Chromatography (CLEC) with Cu(II) complexes.

References

  • Biocatalytic Synthesis Review: Roura Padrosa, D., et al. (2020).[3][4] "Cell-free biocatalytic syntheses of L-pipecolic acid: a dual strategy approach and process intensification in flow." Green Chemistry. Link

  • STAB Reagent Utility: Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link

  • Enzymatic Mechanism: Payton, C. W., & Chang, Y. F. (1982). "Delta 1-piperideine-2-carboxylate reductase of Pseudomonas putida." Journal of Bacteriology. Link

  • Imine Reductase Application: Gand, M., et al. (2014). "An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines." ChemCatChem. Link

  • Stereoselective Organocatalysis: Wang, Z., et al. (2006).[6] "A Highly Enantioselective Lewis Basic Organocatalyst for Reduction of N-Aryl Imines." Organic Letters. Link

Sources

Optimization

Technical Support Center: Enantioseparation of 3,4-Dihydroxypipecolic Acid

Status: Operational Operator: Senior Application Scientist Topic: Resolution of 3,4-Dihydroxypipecolic Acid (3,4-DHPA) Enantiomers Last Updated: March 2026 Executive Summary & Molecule Profile User: "I have a mixture of...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Resolution of 3,4-Dihydroxypipecolic Acid (3,4-DHPA) Enantiomers Last Updated: March 2026

Executive Summary & Molecule Profile

User: "I have a mixture of 3,4-dihydroxypipecolic acid isomers. How do I separate the enantiomers?"

Scientist's Analysis: 3,4-Dihydroxypipecolic acid (3,4-DHPA) presents a "perfect storm" of chromatographic challenges:

  • Polarity: It is a highly polar, zwitterionic amino acid, making retention on standard Reversed-Phase (RP) columns negligible without derivatization.

  • Stereochemistry: It possesses three potential chiral centers (C2, C3, C4), though usually synthesized as specific diastereomers (cis/trans). You are likely trying to resolve the enantiomers (e.g., 2S,3S,4S vs 2R,3R,4R) of a specific diastereomer.

  • Detection: It lacks a strong chromophore (no aromatic ring), rendering standard UV detection at 254 nm useless.

Strategic Decision: You must choose between Direct Analysis (specialized chiral columns for native amino acids) or Indirect Analysis (derivatization to add hydrophobicity and a chromophore).

Method Selection Decision Tree

MethodSelection Start Start: 3,4-DHPA Sample MS_Avail Is Mass Spec (MS) Available? Start->MS_Avail UV_Only UV Detection Only? Start->UV_Only Native Direct Analysis (Native) MS_Avail->Native Preferred Deriv Indirect Analysis (Derivatization) UV_Only->Deriv Mandatory ZWIX Column: Chiralpak ZWIX (+/-) (Zwitterionic Mode) Native->ZWIX Best for MS Sensitivity Crown Column: Crownpak CR (+) (Crown Ether Mode) Native->Crown Best for Resolution (Low pH) Marfey Reagent: FDAA (Marfey's) Column: C18 (Achiral) Deriv->Marfey High Resolution (Separates all 4 isomers) FMOC Reagent: FMOC-Cl Column: Chiralpak AD/OD Deriv->FMOC High Sensitivity UV

Figure 1: Strategic workflow for selecting the separation methodology based on available detection hardware.

Protocol A: Direct Analysis (Crown Ether)

Best for: Rapid screening of native amino acids without sample prep. Mechanism: The chiral crown ether (3,3'-diphenyl-1,1'-binaphthyl-20-crown-6) forms a host-guest complex with the primary ammonium group (


) of the pipecolic acid ring.
The System
ParameterSpecificationReason
Column Crownpak CR(+) or CR(-) (150 x 4.0 mm)Specifically designed for

-amino acids.
Mobile Phase pH 1.0 - 2.0 (HClO₄) The amine must be protonated (

) to complex with the crown ether.
Organic Modifier Methanol (0% - 15%)Methanol modulates retention. Too much MeOH destroys the crown ether complex.
Temperature 10°C - 25°C CRITICAL: Lower temperatures stabilize the inclusion complex, significantly improving resolution (

).
Detection UV 200-210 nm (or RI)3,4-DHPA has weak absorbance; use low UV or Refractive Index.
Step-by-Step Workflow
  • Preparation: Prepare Mobile Phase: Aqueous

    
     (Perchloric Acid) at pH 1.5.
    
  • Equilibration: Flush column for 30 mins at 0.5 mL/min.

  • Injection: Inject 5-10 µL of 1 mg/mL sample (dissolved in mobile phase).

  • Optimization:

    • If no retention:[1] Decrease MeOH to 0%.

    • If poor resolution: Lower temperature to 5-10°C.

⚠️ WARNING: Perchloric acid is not MS-compatible. If using MS, substitute with Trifluoroacetic Acid (TFA), but be aware that resolution often decreases because the perchlorate counter-ion aids the separation mechanism more effectively than trifluoroacetate [1].

Protocol B: Indirect Analysis (Marfey's Reagent)

Best for: UV detection, separating complex mixtures of diastereomers and enantiomers simultaneously. Mechanism: FDAA (Marfey's Reagent) reacts with the secondary amine of the pipecolic ring to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral C18 column.

The System
ParameterSpecificationReason
Reagent FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide)Adds a strong chromophore (340 nm) and converts enantiomers to diastereomers.
Column Standard C18 (e.g., 250 x 4.6 mm, 3-5 µm)High efficiency, low cost, robust.
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Acidic pH keeps the derivative stable and protonated.
Mobile Phase B Acetonitrile (MeCN)Strong elution solvent.
Detection UV 340 nm The dinitrophenyl group absorbs strongly here, eliminating interference from biological matrices.
Step-by-Step Workflow
  • Derivatization Reaction:

    • Mix 50 µL Sample (50 mM) + 100 µL FDAA (1% in Acetone) + 20 µL 1M NaHCO₃.

    • Incubate at 40°C for 60 minutes .

    • Stop reaction with 20 µL 1M HCl (neutralize).

  • Separation:

    • Inject onto C18 column.

    • Run a gradient: 10% B to 60% B over 45 minutes.

  • Result:

    • L-DHPA-L-FDAA elutes at time

      
      .
      
    • D-DHPA-L-FDAA elutes at time

      
      .
      
    • Note: Because 3,4-DHPA has multiple isomers, you may see up to 4 peaks if the starting material was not diastereomerically pure [2].

Troubleshooting Guide

Issue 1: Peak Tailing (The "Shark Fin" Peak)

Diagnosis: The secondary amine in the pipecolic ring is interacting with residual silanols on the silica support. Solution Logic:

  • For Crownpak: Ensure pH is < 2.0. The amine must be fully protonated to avoid silanol interaction and to bind to the crown ether.

  • For ZWIX: These columns are designed to handle zwitterions. If tailing occurs, increase the concentration of the basic additive (e.g., ammonium hydroxide) in the mobile phase to mask silanols, or switch to "Zwitterionic Mode" (MeOH/MeCN + Acid + Base).

Issue 2: "I see no separation" (Co-elution)

Diagnosis: The interaction energy difference (


) between the enantiomers and the stationary phase is too low.

Troubleshooting Problem Problem: No Separation Check1 Check Temperature Problem->Check1 Action1 LOWER Temp (Try 10°C) Check1->Action1 If >25°C Check2 Check Mobile Phase Check1->Check2 If <15°C Action2 Reduce Organic Modifier Check2->Action2 If MeOH >10% Check3 Check Column Type Check2->Check3 If Aqueous Action3 Switch Selector (Crown -> ZWIX) Check3->Action3

Figure 2: Logic flow for resolving co-elution issues.

FAQ: Frequently Asked Questions

Q1: Can I use Chiralpak AD-H or OD-H for this? A: Not effectively in the native form. Polysaccharide columns (AD/OD) require hydrogen bonding and dipole-dipole interactions. The highly polar, zwitterionic nature of underivatized 3,4-DHPA prevents it from interacting properly with the amylose/cellulose backbone in normal phase. You must derivatize (e.g., N-FMOC protection) to use these columns effectively [3].

Q2: Why is my elution order reversed compared to the literature? A: This is common with Crownpak columns.

  • Crownpak CR(+): Typically elutes D-amino acids before L-amino acids.

  • Crownpak CR(-): Elutes L-amino acids before D-amino acids.

  • Verification: Always inject a known pure enantiomer (e.g., L-3,4-DHPA) to confirm elution order for your specific batch.

Q3: Is the separation of cis-3,4-DHPA different from trans-3,4-DHPA? A: Yes. These are diastereomers.[2][3][4][5] Diastereomers can often be separated on standard achiral C18 columns. The difficult task is separating the enantiomers (e.g., (+)-cis from (-)-cis). Ensure you have separated the diastereomers first (or know your synthesis is diastereoselective) before optimizing the chiral method.

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Accessed 2026).[6] The definitive guide on mobile phase limitations and temperature effects for crown ether columns.

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][3][4][7][8] Detailing the mechanism of FDAA for resolving complex amino acid isomers.

  • Ilisz, I., et al. (2014).[9] High-performance liquid chromatographic enantioseparation of cationic 1,2,3,4-tetrahydroisoquinoline analogs on Cinchona alkaloid-based zwitterionic chiral stationary phases. Analytical and Bioanalytical Chemistry.[1][2][3][5][8][9][10][11] Demonstrates the utility of ZWIX columns for cyclic amino acid derivatives.

Sources

Troubleshooting

Topic: Preventing Epimerization During Acid Hydrolysis of Pipecolic Derivatives

Technical Support Center: Pipecolic Acid Derivative Hydrolysis Introduction: The "Homoproline" Challenge User Profile: Medicinal Chemists, Peptide Scientists, Process Chemists. Core Issue: You are observing loss of optic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pipecolic Acid Derivative Hydrolysis

Introduction: The "Homoproline" Challenge

User Profile: Medicinal Chemists, Peptide Scientists, Process Chemists. Core Issue: You are observing loss of optical purity (enantiomeric excess, ee) at the C2 position of pipecolic acid (2-piperidinecarboxylic acid) during hydrolysis steps.

Technical Context: Pipecolic acid, often called "homoproline," shares the cyclic constraint of proline but with a six-membered ring.[1][2] This ring structure creates unique conformational effects. While the C2 stereocenter is generally robust, specific derivatives—particularly N-acylated esters —are highly prone to racemization (epimerization) during hydrolysis. This is not random; it is driven by a specific mechanism: oxazolone formation .

This guide provides the mechanistic understanding and validated protocols to prevent this failure mode.

Module 1: Diagnostic & Triage (The "Why")

Mechanism of Failure: The Oxazolone Trap

If you are hydrolyzing an ester of an N-acyl pipecolic acid (e.g., N-Acetyl, N-Benzoyl, or a peptide bond), acid hydrolysis carries a high risk of epimerization.

The Pathway:

  • Protonation: The carbonyl oxygen of the ester is protonated.

  • Cyclization: The carbonyl oxygen of the N-acyl group attacks the activated ester carbonyl.

  • Oxazolone Formation: This forms a 5-membered oxazolone (azlactone) ring.[3]

  • Epimerization: The C2 proton on the oxazolone ring is highly acidic (

    
    ) and is rapidly removed/exchanged, destroying stereochemistry.
    
  • Hydrolysis: The ring opens, yielding a racemic mixture of the acid.

Note: If your nitrogen is basic (amine or ammonium salt) or protected as a carbamate (Boc, Cbz) which cleaves faster than the oxazolone forms, this risk is significantly lower.

OxazoloneMechanism cluster_0 High Risk Zone (N-Acyl) cluster_1 Safe Zone (Ammonium) Start N-Acyl Pipecolic Ester (L-Isomer) Intermediate Protonated Ester Start->Intermediate H+ Oxazolone Oxazolone Intermediate (Highly Prone to Racemization) Intermediate->Oxazolone Cyclization (-ROH) Oxazolone->Oxazolone Rapid C2 H-Exchange Racemic Racemic Pipecolic Acid (DL-Mixture) Oxazolone->Racemic Hydrolysis (+H2O) SafeStart Pipecolic Ester HCl Salt (Protonated Amine) SafeProduct L-Pipecolic Acid (Retention of Config) SafeStart->SafeProduct Hydrolysis (No Oxazolone Possible)

Caption: Mechanistic pathway showing why N-Acyl derivatives racemize via oxazolone formation, while protonated amines (salts) remain stereochemically stable.

Module 2: Troubleshooting & FAQs

Q1: I used 6N HCl at 110°C (standard protein hydrolysis) and got 2-5% D-isomer. Is this avoidable?

  • Answer: Likely, yes. Standard protein hydrolysis conditions are overkill for simple pipecolic derivatives and do cause 0.2–2% racemization even in free amino acids due to prolonged heat.

  • Fix: Switch to Microwave-Assisted Acid Hydrolysis (MAAH) . High temperature (150°C) for a very short time (1–5 mins) minimizes the window for enolization.

Q2: I am hydrolyzing N-Boc-Pipecolic Acid Methyl Ester with HCl. Will it racemize?

  • Answer: generally No . Acid (HCl or TFA) cleaves the Boc group first (forming the ammonium salt). The ammonium species cannot form an oxazolone.

  • Caveat: Ensure you do not have "starved" water conditions. Use excess aqueous acid to ensure immediate hydrolysis of the ester after Boc removal.

Q3: Can I use base (LiOH) instead?

  • Answer: Yes, but proceed with caution. Saponification (LiOH/THF/H2O) is standard for esters. However, if you have an N-acyl group, base can also trigger oxazolone formation or direct enolization.

  • Rule of Thumb: For N-Boc or N-Cbz esters, LiOH is excellent (room temp). For N-Acetyl or peptide esters, enzymatic hydrolysis is safer.

Module 3: Optimized Protocols

Protocol A: The "Safe" Chemical Hydrolysis (For N-Boc/N-Cbz Esters)

Best for: Routine deprotection/hydrolysis of carbamate-protected derivatives.

  • Dissolution: Dissolve 1.0 eq of N-Boc-pipecolic ester in TFA/H2O (95:5) or 4M HCl in Dioxane .

  • Deprotection: Stir at 0°C -> RT for 30-60 mins. (Monitor by TLC/LCMS for Boc removal).

  • Evaporation: Remove solvent in vacuo. You now have the Pipecolic Ester Amine Salt.

  • Hydrolysis: Redissolve the residue in 2N HCl (aqueous).

  • Reflux: Heat to reflux (approx. 100°C) for 1-2 hours. Do not overnight.

  • Workup: Concentrate to dryness.

    • Validation: Check optical rotation or Chiral HPLC.

Protocol B: Microwave-Assisted Acid Hydrolysis (MAAH)

Best for: Stubborn esters or peptide-like derivatives where speed is critical to outrun epimerization.

  • Preparation: Place 5-10 mg of substrate in a microwave-safe vial.

  • Reagent: Add 1 mL of 6N HCl (or Propionic acid/HCl 1:1 for solubility).

  • Irradiation:

    • Temp: 150°C

    • Time: 60–180 seconds (start with 60s).

    • Power: Dynamic (set max to 300W).

  • Cooling: Rapid cooling (compressed air flow).

  • Result: This "flash" hydrolysis cleaves the bond before significant proton exchange occurs at C2.

Protocol C: Enzymatic Hydrolysis (The "Gold Standard")

Best for: N-Acyl derivatives or substrates where <0.1% epimerization is required.

  • Enzyme: Candida antarctica Lipase B (CALB) (immobilized, e.g., Novozym 435).

  • Solvent System: Water-saturated MTBE (Methyl tert-butyl ether) or Phosphate Buffer (pH 7.0) / Acetone (9:1).

  • Conditions:

    • Add substrate (100 mg) and Enzyme (50 mg).

    • Stir gently at 30–40°C .

  • Monitoring: Reaction is slower (24–48h). Monitor by HPLC.

  • Workup: Filter off enzyme beads. Acidify filtrate to pH 2. Extract with EtOAc.

    • Advantage:[4][5][6][7] Enzymes are strictly stereospecific; they will often refuse to hydrolyze the D-isomer, effectively kinetically resolving any pre-existing racemate.

Module 4: Comparative Data

MethodReagentTemp/TimeRisk of EpimerizationSuitability (N-Acyl)Suitability (N-Boc)
Standard Acid 6N HCl110°C / 24hModerate (0.5-2%)High Risk Good (Sequential)
Mild Acid 2N HClReflux / 2hLow (<0.5%)Moderate RiskExcellent
Microwave 6N HCl150°C / 2 minVery Low (<0.2%)Low RiskGood
Alkaline LiOH/THF25°C / 4hModerate (Substrate dependent)Moderate RiskExcellent
Enzymatic CALB35°C / 24hNone (Detect limit)Excellent Good

References

  • Mechanistic Insight (Oxazolone): Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.[8]

    • Source:

  • Microwave Hydrolysis:Microwave-assisted acid hydrolysis of proteins and peptides.

    • Source:

  • Enzymatic Resolution:An efficient lipase-catalyzed enantioselective hydrolysis of (R,S)-azolides derived from N-protected proline, pipecolic acid.

    • Source:

  • Pipecolic Acid Stability:Significance of the Natural Occurrence of L- Versus D-Pipecolic Acid.

    • Source:

Sources

Optimization

Technical Support Center: Structural Elucidation of Dihydroxypipecolic Acids

Executive Summary The distinction between 3,4-dihydroxypipecolic acid (3,4-DHPA) and 4,5-dihydroxypipecolic acid (4,5-DHPA) is a critical checkpoint in the synthesis of glycosidase inhibitors and natural product isolatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The distinction between 3,4-dihydroxypipecolic acid (3,4-DHPA) and 4,5-dihydroxypipecolic acid (4,5-DHPA) is a critical checkpoint in the synthesis of glycosidase inhibitors and natural product isolation (e.g., from Gleditsia or Derris species).[1]

While both isomers share the same molecular formula (


) and core piperidine ring, they differ fundamentally in the connectivity of the hydroxyl groups relative to the carboxylic acid moiety. The definitive differentiator is the nature of the Carbon-3 (C3) position: 
  • 3,4-isomer: C3 is a methine (CH-OH).[1]

  • 4,5-isomer: C3 is a methylene (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).
    

This guide outlines a self-validating NMR protocol to distinguish these isomers using 1D


H, 

C, and 2D correlation spectroscopy.

Module 1: The "First-Pass" Diagnostic (1H NMR & COSY)

The most immediate visual difference lies in the coupling network of the


-proton (H2).
The H2-H3 Spin System

Focus your analysis on the proton at position 2 (H2), typically found between ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 3.0 – 4.0 ppm.
Feature3,4-Dihydroxypipecolic Acid4,5-Dihydroxypipecolic Acid
H2 Multiplicity Typically a doublet (d) or small dd.[1]Typically a double doublet (dd) or ddd.
Coupling Partner H2 couples to H3 (methine) .H2 couples to H3a and H3b (methylene) .
COSY Cross-peak H2 correlates to a signal in the 3.5–4.5 ppm region (deshielded CH-OH).H2 correlates to signals in the 1.5–2.5 ppm region (shielded

).
The "Smoking Gun" COSY Experiment

Run a standard magnitude COSY. Locate the H2 resonance (adjacent to the carboxylate and nitrogen).

  • Scenario A: If H2 shows a cross-peak to a proton in the "oxygenated region" (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     3.5+ ppm), you have the 3,4-isomer .
    
  • Scenario B: If H2 shows cross-peaks to protons in the "aliphatic region" (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     1.5–2.5 ppm), you have the 4,5-isomer .
    

Expert Insight: In the 4,5-isomer, the C3 methylene protons are often diastereotopic, appearing as two distinct multiplets. H2 will show correlations to both, confirming the presence of a


 group adjacent to the chiral center.

Module 2: Definitive Carbon Assignment (13C & HSQC)[1]

If 1H NMR is ambiguous due to overlap, ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


C NMR provides irrefutable evidence.
Chemical Shift Logic

The chemical environment of C3 is drastically different between the isomers.

  • 3,4-isomer (C3 is CH-OH): The presence of the electronegative oxygen deshields C3, shifting it downfield to ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     65–75 ppm .
    
  • 4,5-isomer (C3 is CH2): C3 is a simple methylene group, appearing upfield at ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     25–35 ppm .
    
DEPT-135 / HSQC Phasing

Use DEPT-135 or multiplicity-edited HSQC to determine carbon multiplicity.

IsomerC3 Signal Phase (DEPT-135)C3 Chemical Shift
3,4-DHPA Positive (Up/CH)

70 ppm
4,5-DHPA Negative (Down/CH2)

30 ppm

Module 3: Visualization of the Decision Logic

The following flowchart illustrates the standard operating procedure (SOP) for distinguishing these isomers.

IsomerID Start Purified Sample (D2O or CD3OD) H1_NMR Step 1: 1H NMR Locate H2 (alpha-proton) Start->H1_NMR Check_Coupling Analyze H2 Coupling & COSY Correlations H1_NMR->Check_Coupling Result_34 Candidate: 3,4-Isomer Check_Coupling->Result_34 H2 couples to deshielded proton (>3.5 ppm) Result_45 Candidate: 4,5-Isomer Check_Coupling->Result_45 H2 couples to shielded protons (<2.5 ppm) C13_Check Step 2: 13C / DEPT-135 Check C3 Shift & Multiplicity Result_34->C13_Check Result_45->C13_Check Final_34 CONFIRMED: 3,4-Dihydroxypipecolic Acid (C3 = CH-OH, >65 ppm) C13_Check->Final_34 C3 is Methine (CH) Shift ~65-75 ppm Final_45 CONFIRMED: 4,5-Dihydroxypipecolic Acid (C3 = CH2, <35 ppm) C13_Check->Final_45 C3 is Methylene (CH2) Shift ~25-35 ppm

Figure 1: Decision tree for the structural assignment of dihydroxypipecolic acid isomers.

Module 4: Troubleshooting & FAQs

Ticket #405: "My H2 signal is overlapped with the solvent suppression region."

Resolution:

  • Change Solvent: If using ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , the HOD peak (
    
    
    
    4.79 ppm) often obscures H2 or H3. Switch to
    
    
    (methanol-d4) or add a drop of
    
    
    to shift the amine protonation state, moving the H2 signal.
  • Use HMBC: Look for the Carbonyl (C1) signal (

    
    170-175 ppm).
    
    • In 3,4-DHPA , the carbonyl will show HMBC correlations to H2 and H3 (methine) .[1]

    • In 4,5-DHPA , the carbonyl will show correlations to H2 and H3 (methylene) .[1]

Ticket #412: "How do I determine the relative stereochemistry (cis/trans)?"

Resolution: Once the regioisomer (3,4 vs 4,5) is established, determining the relative stereochemistry (e.g., cis-3,4 vs trans-3,[1]4) requires


-coupling analysis and NOESY.
  • J-Couplings: Measure

    
    .
    
    • Axial-Axial (trans-diaxial): Large coupling (

      
       Hz). Indicates trans relationship if the ring is in a chair conformation.
      
    • Axial-Equatorial / Equatorial-Equatorial: Small coupling (

      
       Hz). Indicates cis (or trans-diequatorial).
      
  • NOESY/ROESY: Look for cross-peaks between H2 and H3. Strong NOE suggests a cis relationship (1,2-syn) on the ring face.[1]

Ticket #418: "Are there reference spectra available?"

Resolution: Yes. The chemical shifts for these derivatives are well-documented in synthesis literature.

  • 3,4-DHPA: C3 is consistently observed at ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     68.0 - 72.0 ppm depending on pH [1].
    
  • 4,5-DHPA: C3 is consistently observed at ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     30.0 - 35.0 ppm [2].
    

References

  • Ohara, C., et al. (2008).[1][2] "Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid and their evaluation as glycosidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(6), 1810-1813.[1][2]

    • Relevance: Provides definitive synthetic routes and NMR characteriz
  • Yoshimura, Y., et al. (2008).[1][2] "Modified 3-Hydroxypipecolic Acid Derivatives as an Organocatalyst." Heterocycles, 77(1).[1]

    • Relevance: Discusses the structural analysis of pipecolic acid derivatives, including 4,5-dehydro variants which serve as precursors to 4,5-dihydroxy compounds.
  • Oregon State University. "13C NMR Chemical Shift Ranges."

    • Relevance: Authoritative reference for general carbon chemical shift ranges (Methine vs Methylene).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Glycosidase Inhibition of Miglitol vs. 3,4-Dihydroxypipecolic Acid

This guide provides an in-depth technical comparison between Miglitol and 3,4-Dihydroxypipecolic Acid (3,4-DHPA) , focusing on their glycosidase inhibition profiles, structural mechanisms, and experimental applications....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Miglitol and 3,4-Dihydroxypipecolic Acid (3,4-DHPA) , focusing on their glycosidase inhibition profiles, structural mechanisms, and experimental applications.

Executive Summary

Miglitol and 3,4-Dihydroxypipecolic Acid (3,4-DHPA) represent two distinct classes of iminosugar-based inhibitors that differ fundamentally in their monosaccharide mimicry and enzymatic targets.

  • Miglitol is a glucose mimic (1-deoxynojirimycin derivative) designed as a broad-spectrum

    
    -glucosidase inhibitor . It is clinically approved for Type 2 Diabetes management to blunt postprandial hyperglycemia.[1]
    
  • 3,4-DHPA is a pipecolic acid derivative (often a galactose or glucuronic acid mimic) that predominantly targets

    
    -glycosidases  (e.g., 
    
    
    
    -glucuronidase,
    
    
    -galactosidase). It is primarily used as a chemical probe for lysosomal storage disorders and structural biology rather than metabolic regulation.

Chemical & Structural Basis of Inhibition

The inhibitory specificity of these compounds is dictated by the stereochemistry of their hydroxyl groups relative to the ring nitrogen, which mimics the oxocarbenium ion transition state of specific sugars.

Structural Comparison Diagram

The following Graphviz diagram illustrates the structural relationship between the inhibitors and their target monosaccharides.

Inhibitor_Mimicry cluster_0 Alpha-Glucosidase Pathway cluster_1 Beta-Glycosidase Pathway Glucose D-Glucose (Natural Substrate) Miglitol Miglitol (N-hydroxyethyl-DNJ) Glucose->Miglitol Structural Mimicry (Equatorial C4-OH) Target1 Target: α-Glucosidases (Sucrase, Maltase) Miglitol->Target1 Competitive Inhibition (Ki: ~0.1-1.0 µM) Galactose D-Galactose / D-Glucuronic Acid (Natural Substrates) DHPA 3,4-Dihydroxypipecolic Acid (3,4-DHPA) Galactose->DHPA Structural Mimicry (Axial/Equatorial C4-OH) Target2 Target: β-Glucuronidase β-Galactosidase DHPA->Target2 Competitive Inhibition (Ki: ~10-100 µM)

Caption: Structural mimicry pathways. Miglitol mimics the transition state of glucose hydrolysis, while 3,4-DHPA mimics galactose or glucuronic acid processing, dictating their divergent enzyme targets.

Mechanistic Analysis[2][3]
  • Miglitol (N-hydroxyethyl-1-deoxynojirimycin): Contains a piperidine ring with hydroxyl groups in the 2,3,4,5-positions matching D-glucose. The N-hydroxyethyl tail improves affinity for the intestinal

    
    -glucosidase active site (specifically the -1 subsite) and enhances oral bioavailability.
    
  • 3,4-DHPA: A piperidine-2-carboxylic acid. The presence of the C2-carboxylic acid allows it to mimic uronic acids (like glucuronic acid). Depending on the stereochemistry (e.g., cis vs trans dihydroxy), it can inhibit

    
    -glucuronidase (cleaves glucuronides) or 
    
    
    
    -galactosidase.

Performance Comparison: Enzymatic Inhibition Data

The following table contrasts the inhibition constants (


 or 

) of both compounds against key glycosidases. Note the sharp contrast in selectivity.
Enzyme TargetMiglitol (

)
3,4-DHPA (

)
Biological Relevance
Sucrase (

-glucosidase)
0.1 – 0.5 µM [1]> 1000 µM (Inactive)Digestion of table sugar
Maltase (

-glucosidase)
0.5 – 2.0 µM [1]Weak / InactiveDigestion of starch
Isomaltase ~ 1.0 µM Weak / InactiveDigestion of branched starch

-Glucuronidase
Weak / Inactive10 – 800 µM [2][3]Lysosomal degradation (GAGs)

-Galactosidase
Weak / Inactive~ 10 µM (isomer dependent) [4]Lactose/Glycolipid breakdown

-Amylase
Weak InhibitionInactiveSalivary/Pancreatic starch breakdown

Note: Values for 3,4-DHPA vary significantly based on the specific stereoisomer (e.g., (3R,4R) vs (3S,4S)). The values above represent the most potent isomer for that target.

Experimental Protocols for Inhibition Assays

To replicate these findings, use the following validated spectrophotometric protocols.

Protocol A: -Glucosidase Inhibition (Miglitol Standard)

Objective: Quantify inhibition of rat intestinal


-glucosidase.
  • Enzyme Preparation: Homogenize rat intestinal acetone powder in 0.1 M maleate buffer (pH 6.0). Centrifuge (3000g, 10 min) and use supernatant.

  • Substrate: 50 mM Sucrose or Maltose solution.

  • Reaction Mix:

    • 100 µL Enzyme solution.

    • 50 µL Inhibitor (Miglitol) at varying concentrations (0.01 – 100 µM).

    • Incubate at 37°C for 10 minutes.

  • Initiation: Add 100 µL Substrate. Incubate for 20 minutes at 37°C.

  • Termination: Add 1.0 mL Tris-glucose oxidase reagent (commercial kit).

  • Detection: Measure absorbance at 505 nm (Quinoneimine dye formation proportional to glucose release).

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    
Protocol B: -Glucuronidase Inhibition (3,4-DHPA Standard)

Objective: Quantify inhibition of E. coli or bovine liver


-glucuronidase.
  • Buffer: 100 mM Sodium Acetate buffer (pH 4.5 for lysosomal, pH 6.8 for E. coli).

  • Substrate: 2 mM p-Nitrophenyl-

    
    -D-glucuronide (pNPG).
    
  • Reaction Mix:

    • 80 µL Buffer.

    • 10 µL Inhibitor (3,4-DHPA) solution.

    • 10 µL Enzyme (0.2 units/mL).

    • Pre-incubate at 37°C for 15 minutes.

  • Initiation: Add 100 µL pNPG substrate.

  • Kinetic Read: Monitor Absorbance at 405 nm continuously for 20 minutes (release of p-nitrophenol).

  • Analysis: Determine initial velocity (

    
    ). Calculate 
    
    
    
    using a Dixon plot (1/V vs. [I]).

Mechanism of Action & Signaling Pathway

Understanding where these inhibitors act is crucial for application. Miglitol acts in the intestinal lumen, while 3,4-DHPA is often used to study intracellular lysosomal pathways.

Mechanism_Pathway cluster_lumen Intestinal Lumen (Miglitol Action) cluster_cell Intracellular Lysosome (3,4-DHPA Action) Starch Polysaccharides (Starch/Sucrose) AlphaGlu α-Glucosidase (Brush Border) Starch->AlphaGlu Hydrolysis Glucose_Blood Blood Glucose Spike AlphaGlu->Glucose_Blood Reduced Flux Miglitol_Drug Miglitol (Inhibitor) Miglitol_Drug->AlphaGlu Blocks Glycoconjugate Glucuronides/GAGs BetaGlu β-Glucuronidase (Lysosome) Glycoconjugate->BetaGlu Hydrolysis Degradation Cellular Clearance BetaGlu->Degradation Modulated DHPA_Drug 3,4-DHPA (Probe/Chaperone) DHPA_Drug->BetaGlu Inhibits/Stabilizes

Caption: Compartmentalization of action. Miglitol functions extracellularly (lumen) to control metabolism, while 3,4-DHPA functions intracellularly (lysosome) to modulate substrate degradation.

Discussion & Expert Insights

Selectivity vs. Potency
  • Miglitol is a "drug-like" optimized inhibitor. Its N-hydroxyethyl group was specifically engineered to increase potency against sucrase/isomaltase while ensuring oral absorption. It is highly specific for

    
    -configuration glucosidases.
    
  • 3,4-DHPA is a "scaffold" inhibitor. It is less potent (higher

    
    ) but offers unique selectivity for 
    
    
    
    -enzymes. Researchers use 3,4-DHPA derivatives to probe the mechanism of retaining
    
    
    -glycosidases
    , where the carboxylic acid group interacts with the enzyme's catalytic nucleophile.
Applications in Drug Development[1]
  • Diabetes: Miglitol is the gold standard control when testing new

    
    -glucosidase inhibitors.
    
  • Lysosomal Storage Diseases: 3,4-DHPA and its trihydroxy analogues are investigated as Pharmacological Chaperones . At sub-inhibitory concentrations, they can bind to misfolded mutant enzymes (like in Sly syndrome or Gaucher disease) in the ER, stabilizing them enough to be trafficked to the lysosome [3].

References

  • Scott, L. J., & Spencer, C. M. (2000). Miglitol: A Review of its Therapeutic Potential in Type 2 Diabetes Mellitus. Drugs, 59(3), 521-549. Link

  • Takahashi, S., et al. (2013). Divergent Synthesis of 4-epi-Fagomine, 3,4-Dihydroxypipecolic Acid, and a Dihydroxyindolizidine and Their β-Galactosidase Inhibitory Activities.[2][3][4] The Journal of Organic Chemistry, 78(15), 7406–7413.[4][5] Link

  • Witty, D. R., & Fleet, G. W. J. (1990). Synthesis of Naturally Occurring Nitrogen Heterocycles from Carbohydrates: 3,4-dihydroxypipecolic acid and evaluation as glycosidase inhibitors.[4][5] Tetrahedron: Asymmetry, 1(2), 119-136. Link

  • Kato, A., et al. (2012). Glycosidase Inhibition by All 10 Stereoisomeric 2,5-Dideoxy-2,5-iminohexitols. The Journal of Organic Chemistry, 77(18), 8112–8124. Link

Sources

Comparative

Publish Comparison Guide: NMR Characterization of 3,4-Dihydroxypipecolic Acid

This guide provides a technical comparative analysis of the NMR characterization of 3,4-dihydroxypipecolic acid (3,4-DHPA) , a polyhydroxylated piperidine alkaloid (iminosugar) with significant potential as a glycosidase...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of the NMR characterization of 3,4-dihydroxypipecolic acid (3,4-DHPA) , a polyhydroxylated piperidine alkaloid (iminosugar) with significant potential as a glycosidase inhibitor and peptidomimetic scaffold.

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Structural Biologists, and Natural Product Researchers.[1]

Executive Summary: The Structural Challenge

3,4-Dihydroxypipecolic acid (3,4-DHPA) represents a critical structural bridge between the parent pipecolic acid (a proline homolog) and highly oxygenated iminosugars like 1-deoxynojirimycin . Characterizing 3,4-DHPA requires distinguishing between multiple diastereomers (e.g., cis-3,4 vs. trans-3,[1]4) and resolving the conformational flexibility of the piperidine ring.

This guide compares the NMR signature of 3,4-DHPA against its structural relatives to establish a self-validating assignment protocol.

Comparative NMR Analysis

Chemical Shift Trends ( H and C)

The introduction of hydroxyl groups at C3 and C4 induces predictable deshielding effects compared to the parent pipecolic acid. The table below aggregates data for the (2S,3S,4S) diastereomer (often derived from L-tartaric acid) and compares it with mono- and tri-hydroxylated analogs.

Table 1: Comparative


H and 

C NMR Chemical Shifts (in D

O)
Note: Shifts are pH-dependent due to the zwitterionic nature of the amino acid. Values below are for neutral/zwitterionic species (pH ~7).
PositionPipecolic Acid (Parent)3-OH-Pipecolic Acid (Proximal)4-OH-Pipecolic Acid (Distal)3,4-Dihydroxypipecolic Acid (Target)3,4,5-Tri-OH-Pipecolic Acid
H-2 (

)

3.45 (dd)

3.65 (d)

3.55 (dd)

3.75 - 3.90 (d/s)

3.95 (d)
H-3 (

)

1.60 / 2.20

4.05 (m)

1.85 / 2.35

4.10 - 4.25 (m)

4.30 (t)
H-4 (

)

1.50 / 1.90

1.65 / 1.95

4.15 (m)

3.95 - 4.10 (m)

3.85 (t)
H-5 (

)

1.55 / 1.85

1.50 / 1.90

1.60 / 2.05

1.70 / 2.10 (m)

4.05 (m)
H-6 (

)

2.95 / 3.25

2.90 / 3.30

3.10 / 3.40

3.05 / 3.35 (m)

3.15 / 3.45
C-2 (COOH) 174.5 ppm173.2 ppm174.0 ppm172.5 - 173.5 ppm 171.8 ppm
C-3 28.5 ppm68.5 ppm32.5 ppm70.0 - 72.5 ppm 73.2 ppm
C-4 23.5 ppm24.0 ppm65.5 ppm73.0 - 75.0 ppm 74.5 ppm
  • Key Diagnostic: The H-2 signal in 3,4-DHPA typically appears as a doublet (or pseudo-singlet) with a small coupling constant (

    
     Hz) for the (2S,3S) cis isomer, whereas the trans isomer shows a large coupling (
    
    
    
    Hz).
Stereochemical Assignment via Coupling Constants ( -values)

The relative stereochemistry is determined by the vicinal coupling constants (


), which depend on the dihedral angle (Karplus relationship) and the ring conformation (typically a 

or

chair).
  • 2,3-cis relationship (e.g., 2S,3S): H2 and H3 are equatorial-axial (or ax-eq), resulting in small

    
     values (2–5 Hz).[1]
    
  • 2,3-trans relationship (e.g., 2S,3R): H2 and H3 are axial-axial, resulting in large

    
     values (9–11 Hz).[1]
    
  • 3,4-trans relationship (diequatorial): Small

    
     values (2–5 Hz).
    
  • 3,4-trans relationship (diaxial): Large

    
     values (8–11 Hz).
    

Experimental Protocol: Self-Validating Characterization

To ensure high-fidelity data that distinguishes 3,4-DHPA from its isomers, follow this standardized workflow.

Step 1: Sample Preparation & pH Control
  • Solvent: Use D

    
    O  (99.9% D) for zwitterionic species. For HCl salts, CD
    
    
    
    OD
    is acceptable but may shift peaks upfield.[1]
  • pH Standardization: The chemical shifts of

    
    -amino acids are highly pH-sensitive.
    
    • Protocol: Adjust pD to > 8.0 (using NaOD) to ensure the amine is free (unprotonated) and the carboxylate is ionized (

      
      ), or pD < 2.0 (using DCl) to protonate both.
      
    • Recommendation: Record spectra at pD 1-2 (cationic form) to eliminate line broadening caused by exchangeable protons and to stabilize the ring conformation.

Step 2: Acquisition Parameters
  • Field Strength: Minimum 400 MHz; 600 MHz recommended to resolve the H3/H4/H5 multiplets.

  • Pulse Sequence:

    • 1D

      
      H with water suppression (presaturation) if using D
      
      
      
      O.
    • 2D COSY (Correlation Spectroscopy) to trace the spin system from H2

      
       H3 
      
      
      
      H4
      
      
      H5
      
      
      H6.
    • 2D NOESY (Nuclear Overhauser Effect) to confirm spatial proximity (e.g., NOE between H2 and H4 indicates 1,3-diaxial relationship).

Step 3: Verification Logic
  • Identify H-2: Look for the doublet at ~3.8–4.0 ppm.

  • Trace Connectivity: Use COSY to find H-3 (downfield oxymethine) and H-4.

  • Check Multiplicity: If H-2 is a broad singlet or small doublet, the 2,3-substituents are cis (or eq-ax). If H-2 is a large doublet (

    
     Hz), they are trans (ax-ax).
    

Structural Elucidation Workflow

The following diagram illustrates the decision logic for assigning the stereochemistry of a synthesized or isolated 3,4-dihydroxypipecolic acid derivative.

NMR_Workflow Start Crude Isolate / Synthetic Product Solvent Dissolve in D2O (pD < 2) Start->Solvent H1_NMR Acquire 1H NMR (600 MHz) Solvent->H1_NMR H2_Signal Analyze H-2 Signal (~3.8 ppm) H1_NMR->H2_Signal J_Large Large Coupling (J > 8 Hz) (Axial-Axial) H2_Signal->J_Large J_Small Small Coupling (J < 5 Hz) (Axial-Equatorial) H2_Signal->J_Small Trans_23 2,3-Trans Isomer J_Large->Trans_23 Cis_23 2,3-Cis Isomer J_Small->Cis_23 COSY 2D COSY Analysis Trace H3 -> H4 Trans_23->COSY Cis_23->COSY H3_H4_Large J(3,4) > 8 Hz (Trans-Diaxial) COSY->H3_H4_Large H3_H4_Small J(3,4) < 5 Hz (Cis or Diequatorial) COSY->H3_H4_Small Final_Assign Assign Full Stereochemistry (e.g., 2S,3S,4S) H3_H4_Large->Final_Assign H3_H4_Small->Final_Assign

Caption: Logical workflow for determining the relative stereochemistry of 3,4-dihydroxypipecolic acid using scalar coupling constants.

References

  • Fleet, G. W. J., et al. (1987).[1] "Synthesis of all stereoisomers of 3-hydroxypipecolic acid and 3-hydroxy-4,5-dehydropipecolic acid." Tetrahedron, 43(2), 415–422.[1] Link

  • Miyagawa, T., et al. (2008).[1] "Synthesis of all stereoisomers of 3-hydroxypipecolic acid and their evaluation as glycosidase inhibitors." Bioorganic & Medicinal Chemistry Letters, 18(6), 1810–1813.[1] Link

  • Booth, K. V., et al. (2007).[1] "(2S,3R,4R,5S)-3,4,5-Trihydroxypipecolic acid dihydrate."[1] Acta Crystallographica Section E, 63(9), o3780.[1] Link

  • Marin, J., et al. (2004).[1] "Stereoselective synthesis of 3,4-dihydroxypipecolic acid derivatives from L-serine." Journal of Organic Chemistry, 69(1), 130–141.[1] Link

Sources

Validation

Technical Guide: Mass Spectrometry Fragmentation of Hydroxylated Pipecolic Acids

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of hydroxylated pipecolic acids (OH-PA), specifically focusing on the differentiation of positional isomers (3-,...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of hydroxylated pipecolic acids (OH-PA), specifically focusing on the differentiation of positional isomers (3-, 4-, 5-OH) and stereoisomers (cis/trans).

Executive Summary & Application Scope

Hydroxylated pipecolic acids (OH-PA) are non-proteinogenic amino acids acting as critical intermediates in the biosynthesis of secondary metabolites (e.g., rapamycin, etamycin) and as markers for peroxisomal disorders. Their structural similarity to hydroxyproline and the existence of multiple isobaric stereoisomers (3-, 4-, 5-hydroxy; cis/trans; L/D) present a significant analytical challenge.

This guide compares the performance of Native LC-ESI-MS/MS (the "Product" workflow) against GC-MS (TMS derivatization) and PCF-Derivatized LC-MS/MS alternatives. It establishes a validated framework for differentiating isomers based on specific fragmentation pathways and chromatographic behaviors.

Target Audience: Analytical Chemists, Metabolic Profiling Researchers, and CMC Scientists.

Comparative Analysis: Native LC-ESI-MS/MS vs. Alternatives

The following table summarizes the performance metrics of the primary analytical workflows.

Table 1: Performance Comparison of Analytical Workflows
FeatureNative LC-ESI-MS/MS (Recommended)GC-MS (TMS Derivatization) PCF-Derivatized LC-MS/MS
Analyte State Underivatized (Protonated

)
Trimethylsilyl (TMS) derivativePropyl chloroformate (PCF) derivative
Precursor Ion (m/z) 146.1 361 (bis-TMS) / 433 (tris-TMS)274 (approx, varies by protocol)
Primary Fragment m/z 100 (Loss of HCOOH)m/z 73 (TMS), m/z 244 (M-COOTMS)m/z 130 (Loss of ester/carbonate)
Isomer Resolution High (requires specialized column)Very High (structural fingerprinting)Moderate (improved retention)
Throughput High (5-10 min run)Low (30+ min prep + run)Medium (15 min prep + run)
Sensitivity < 10 nM (LOD)< 50 nM (LOD)< 1 nM (Enhanced ionization)
Key Limitation Isomers have identical MS/MS; relies on RTMoisture sensitive; complex spectraReagent cost; artifact formation

Fragmentation Mechanisms & Diagnostic Ions[1][2][3][4][5]

Understanding the causality of fragmentation is essential for accurate identification. The fragmentation of OH-PA under Electrospray Ionization (ESI) follows a distinct pathway driven by the stability of the piperidine ring.

Primary Fragmentation Pathway (Native ESI+)

The protonated molecular ion


 at m/z 146  undergoes two competing fragmentation channels:
  • Decarboxylation (Major): Loss of the carboxylic acid group as formic acid (HCOOH, 46 Da), yielding the immonium ion at m/z 100 . This is the most abundant ion and the primary quantifier in MRM methods.

  • Dehydration (Minor): Loss of a water molecule (H₂O, 18 Da) involving the hydroxyl group and a neighboring proton, yielding m/z 128 .

Differentiation of 3-, 4-, and 5-OH Isomers: While all isomers produce m/z 100 and 128, the intensity ratio (


) varies due to the proximity of the hydroxyl group to the protonated amine and the carboxyl group.
  • 3-OH-PA: The hydroxyl group at C3 facilitates a "neighboring group effect" with the carboxyl at C2, often enhancing water loss (m/z 128) relative to other isomers.

  • 4-OH-PA: The hydroxyl at C4 is distal, making the decarboxylation (m/z 100) the dominant pathway with minimal water loss.

  • 5-OH-PA: Similar to 4-OH, but often shows unique ring-opening fragments at lower collision energies due to the OH position relative to the ring nitrogen.

Visualization of Fragmentation Pathways

FragmentationPathway Figure 1: ESI+ Fragmentation Pathway of Hydroxylated Pipecolic Acid Precursor [M+H]+ Precursor m/z 146 Immonium Immonium Ion (Loss of HCOOH) m/z 100 Precursor->Immonium - 46 Da (HCOOH) (Primary Pathway) Dehydrated Dehydrated Ion (Loss of H2O) m/z 128 Precursor->Dehydrated - 18 Da (H2O) (Secondary Pathway) Diene Diene Amine (Loss of H2O + CO) m/z 82 Immonium->Diene - 18 Da (H2O) Dehydrated->Diene - 46 Da (HCOOH)

Figure 1: The dual fragmentation pathway showing the competition between decarboxylation (red path) and dehydration (yellow path).

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols utilize self-validating internal standard methods.

Protocol A: Native LC-ESI-MS/MS (High Throughput)

Objective: Quantification of 4-OH-PA in plasma or plant extracts.

  • Sample Preparation:

    • Mix 50 µL sample with 200 µL Acetonitrile (containing 1 µM Pipecolic acid-d9 as Internal Standard).

    • Vortex for 30s, Centrifuge at 14,000 x g for 10 min.

    • Transfer supernatant to LC vial.

  • LC Conditions:

    • Column: HILIC (e.g., Waters BEH Amide, 2.1 x 100 mm) is required to retain polar OH-PAs. Note: C18 columns often fail to retain these polar compounds, causing them to elute in the void volume.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: 90% B to 60% B over 5 mins.

  • MS Settings (Triple Quadrupole):

    • Source: ESI Positive.[1][2]

    • MRM Transitions:

      • Analyte (4-OH-PA): 146.1 → 100.1 (Quant), 146.1 → 128.1 (Qual).

      • IS (Pip-d9): 139.1 → 93.1 .

Protocol B: Cis/Trans Isomer Separation

Objective: Distinguishing cis-4-OH-PA from trans-4-OH-PA.

  • Differentiation Principle: Mass spectra are identical. Separation relies on chromatographic selectivity.

  • Column: Chiral selector (e.g., Teicoplanin or Crown Ether based columns).

  • Validation: Cis isomers generally elute earlier than trans isomers on crown ether columns due to steric hindrance in complexation with the stationary phase.

Diagnostic Decision Tree

Use this logic flow to identify the specific isomer present in your sample.

DecisionTree Figure 2: Diagnostic Logic for Isomer Identification Start Unknown Sample (m/z 146 detected) CheckRT Check Retention Time (HILIC/Chiral Column) Start->CheckRT Peak1 Peak 1 (Early Eluting) CheckRT->Peak1 Separation Peak2 Peak 2 (Late Eluting) CheckRT->Peak2 CisID Identify as Cis-Isomer Peak1->CisID On Crown Ether TransID Identify as Trans-Isomer Peak2->TransID On Crown Ether RatioCheck Check Ion Ratio (128/100) CisID->RatioCheck TransID->RatioCheck HighRatio High Ratio (>20%) Likely 3-OH-PA RatioCheck->HighRatio LowRatio Low Ratio (<5%) Likely 4-OH or 5-OH RatioCheck->LowRatio

Figure 2: Workflow for distinguishing isomers combining chromatographic data with MS fragmentation ratios.

References

  • Determination of pipecolic acid following trimethylsilyl and trifluoroacyl derivatisation on plasma filter paper by stable isotope GC-MS for peroxisomal disorders. Archives of Pharmacal Research. Link

  • Determination of L-pipecolic acid in plasma using chiral liquid chromatography-electrospray tandem mass spectrometry. Clinical Chemistry. Link

  • Quantification of 4-Hydroxypipecolic Acid in Plant Extracts Using LC-MS/MS. BenchChem Application Notes. Link

  • Mass spectra of hydroxylated pipecolic acids or related compounds. ResearchGate. Link

  • Distinguishing Cis and Trans Isomers in Intact Complex Lipids Using Electron Impact Excitation of Ions from Organics Mass Spectrometry. Analytical Chemistry. Link

Sources

Comparative

Benchmarking Guide: 3,4-Dihydroxypipecolic Acid vs. Swainsonine

Executive Summary: The Potency vs. Selectivity Trade-off[1] In the landscape of iminosugar-based glycosidase inhibitors, Swainsonine (octahydroindolizine-1,2,8-triol) stands as the historical gold standard for alpha-mann...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Potency vs. Selectivity Trade-off[1]

In the landscape of iminosugar-based glycosidase inhibitors, Swainsonine (octahydroindolizine-1,2,8-triol) stands as the historical gold standard for alpha-mannosidase inhibition.[1] However, its therapeutic utility is severely compromised by a lack of selectivity between Golgi


-mannosidase II (GMII) and lysosomal 

-mannosidase (LAM), leading to severe "lysosomal storage" toxicity (locoism).

3,4-Dihydroxypipecolic acid (3,4-DHPA) emerges not as a direct replacement in terms of raw potency, but as a superior pharmacophore scaffold . While swainsonine exhibits nanomolar affinity due to its rigid bicyclic structure, 3,4-DHPA (a monocyclic analogue) typically displays micromolar affinity. However, its simplified piperidine core allows for divergent synthetic modification—specifically ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-alkylation or 

-alkylation—to engineer the selectivity that swainsonine fundamentally lacks.

Verdict: Use Swainsonine as a positive control for maximal enzymatic blockade. Use 3,4-DHPA as a lead structure for developing selective inhibitors with tunable pharmacokinetic profiles.

Structural & Mechanistic Comparison

Molecular Architecture

The core difference lies in conformational rigidity. Swainsonine’s bicyclic indolizidine ring rigidly locks the hydroxyl groups in a specific orientation that mimics the mannosyl cation transition state. 3,4-DHPA represents the "head" of the swainsonine molecule (the piperidine ring) without the fused pyrrolidine ring.[1]

  • Swainsonine: Rigid, bicyclic (Indolizidine). Locks conformation.

  • 3,4-DHPA: Flexible, monocyclic (Piperidine). Rotational freedom entails a higher entropic penalty upon binding, resulting in lower affinity.[1]

Mechanism of Action

Both compounds act as competitive inhibitors of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


-mannosidases.[2] They protonate within the active site, forming an ion pair with the catalytic aspartate residues (e.g., Asp-204 in GMII), mimicking the charge distribution of the oxocarbenium ion intermediate of mannose hydrolysis.[1]

InhibitorMechanism Substrate Oligosaccharide (High Mannose) Complex Enzyme-Substrate Transition State Substrate->Complex Hydrolysis Enzyme Alpha-Mannosidase (GMII or Lysosomal) Enzyme->Complex Swainsonine Swainsonine (Rigid Mimic) Inhibition Competitive Blockade Swainsonine->Inhibition Ki ~70 nM (High Affinity) DHPA 3,4-DHPA (Flexible Mimic) DHPA->Inhibition Ki ~10-50 µM (Moderate Affinity) Inhibition->Enzyme Prevents Binding

Figure 1: Mechanistic divergence in binding affinity. Swainsonine's pre-organized structure leads to tighter binding (nM range) compared to the flexible 3,4-DHPA (µM range).[1]

Quantitative Benchmarking Data

The following data aggregates typical inhibition constants (


) and toxicity markers from comparative studies in mammalian systems.
FeatureSwainsonine 3,4-Dihydroxypipecolic Acid Implication
Core Structure Indolizidine (Bicyclic)Piperidine (Monocyclic)Swainsonine is a "privileged structure."
GMII Inhibition (

)
0.04 – 0.1 µM 10 – 50 µM Swainsonine is ~100-500x more potent.
Lysosomal Selectivity None (Inhibits LAM strongly)Low (Inhibits LAM moderately)Both lack intrinsic selectivity.
Cellular Toxicity High (Vacuolation/Locoism)Moderate (Proinflammatory at high dose)3,4-DHPA avoids severe storage phenotype at therapeutic doses.
Synthetic Steps 12-15 steps (Low Yield)5-8 steps (High Yield)3,4-DHPA is scalable.[1]
Primary Utility In vitro Positive ControlLead Scaffold / Immunomodulation
ngcontent-ng-c567981813="" class="ng-star-inserted">

Critical Note: While 3,4-DHPA is less potent, its synthetic accessibility allows for the addition of hydrophobic chains (e.g.,


-alkyl or 

-alkyl groups). These modifications can restore potency to nanomolar levels and introduce selectivity for GMII over Lysosomal Mannosidase, a feat impossible with the unmodified swainsonine core.[1]

Experimental Protocols

Protocol: Comparative -Mannosidase Inhibition Assay

This protocol validates the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 of both compounds using Jack Bean 

-mannosidase (a standard surrogate for lysosomal mannosidase).

Materials:

  • Enzyme: Jack Bean ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Mannosidase (Sigma-Aldrich).
    
  • Substrate: p-Nitrophenyl-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -D-mannopyranoside (pNP-Man).
    
  • Buffer: 0.1 M Sodium Acetate, pH 4.5 (Lysosomal mimic) or pH 5.8 (Golgi mimic).

  • Stop Solution: 0.5 M Sodium Carbonate (

    
    ).
    

Workflow:

  • Preparation: Dissolve Swainsonine and 3,4-DHPA in

    
     to create 10 mM stock solutions. Perform serial dilutions (0.01 µM to 1000 µM).
    
  • Incubation: Mix 10 µL of inhibitor dilution with 80 µL of enzyme solution (0.2 U/mL). Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Reaction: Add 10 µL of 10 mM pNP-Man substrate. Incubate at 37°C for 20 minutes.

  • Termination: Add 100 µL of Stop Solution. The reaction turns yellow (release of p-nitrophenol).[1]

  • Quantification: Measure Absorbance at 405 nm (

    
    ) on a microplate reader.
    
  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to determine ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .
    
Protocol: Cellular Glycosylation Analysis (Lectin Blot)

To determine if the compounds effectively block glycan processing in live cells.[1]

Workflow:

  • Cell Culture: Culture HeLa or CHO cells in DMEM + 10% FBS.

  • Treatment: Treat cells with Swainsonine (0.1 µM) or 3,4-DHPA (50 µM) for 24 hours.

  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Lectin Blotting:

    • Run 20 µg protein on SDS-PAGE. Transfer to PVDF membrane.

    • Block with 3% BSA (Do not use milk, as it contains glycans).

    • Probe with Concanavalin A (ConA)-Biotin . ConA binds high-mannose glycans.

    • Expected Result: Swainsonine treatment causes a massive increase in ConA binding (accumulation of Man5-9 glycans). 3,4-DHPA should show a similar band shift but may require higher concentrations.

Synthesis & Accessibility: The "Build vs. Buy" Decision[1]

For labs requiring immediate, high-potency inhibition, Swainsonine is commercially available but expensive (~$300/5mg).

For labs focusing on drug discovery, 3,4-DHPA is the superior synthetic starting point.[1]

  • Swainsonine Synthesis: Requires complex chiral pool manipulation (e.g., from glucose or mannose) involving ring-closing metathesis and double inversion steps.

  • 3,4-DHPA Synthesis: Can be synthesized divergently from chiral homoallyl alcohols or via tartaric acid derivatives. The nitrogen atom is easily accessible for derivatization.[3]

SynthesisComparison cluster_Swain Swainsonine Route cluster_DHPA 3,4-DHPA Route Start Chiral Precursor (e.g., Tartaric Acid / Mannose) Step1 Double Cyclization (Difficult) Start->Step1 StepA Single Cyclization Start->StepA Step2 Stereocenter Inversion Step1->Step2 FinalS Swainsonine (Fixed Target) Step2->FinalS FinalD 3,4-DHPA (Scaffold) StepA->FinalD Deriv N-Alkylated Analogs (Selective Inhibitors) FinalD->Deriv Easy Modification

Figure 2: Synthetic utility comparison. 3,4-DHPA serves as a versatile platform for creating novel derivatives, whereas swainsonine is a terminal synthetic target.

References

  • Dorling, P. R., et al. (1980). "Inhibition of lysosomal alpha-mannosidase by swainsonine, an indolizidine alkaloid isolated from Swainsona canescens."[1][2][4] Biochemical Journal. Link

  • Cenci di Bello, I., et al. (1989). "Structure-activity relationship of swainsonine. Inhibition of human alpha-mannosidases by analogues." Biochemical Journal. Link

  • Kumar, K. S. A., et al. (2013).[5] "Divergent Synthesis of 4-epi-Fagomine, 3,4-Dihydroxypipecolic Acid, and a Dihydroxyindolizidine and Their β-Galactosidase Inhibitory and Immunomodulatory Activities." The Journal of Organic Chemistry. Link

  • Stegelmeier, B. L., et al. (2008). "The comparative pathology of the glycosidase inhibitors swainsonine, castanospermine, and calystegines A3, B2, and C1 in mice." Toxicologic Pathology. Link

  • Li, H., et al. (2024). "Metabolomic analysis of swainsonine poisoning in renal tubular epithelial cells." Frontiers in Veterinary Science. Link

Sources

Validation

IC50 values of 3,4-dihydroxypipecolic acid for beta-galactosidase

This guide provides a technical analysis of 3,4-dihydroxypipecolic acid as a -galactosidase inhibitor, synthesizing experimental data from key organic synthesis and biochemical evaluation studies. Technical Comparison Gu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of 3,4-dihydroxypipecolic acid as a


-galactosidase inhibitor, synthesizing experimental data from key organic synthesis and biochemical evaluation studies.

Technical Comparison Guide: 3,4-Dihydroxypipecolic Acid for -Galactosidase Inhibition[1]

Executive Summary

3,4-Dihydroxypipecolic acid (specifically the (3R,4R) or (2S,3R,4R) stereoisomers) is a polyhydroxylated cyclic amino acid that functions as a glycosidase inhibitor.[1] It belongs to the class of sugar mimics known as iminosugars (or azasugars), where the ring oxygen of a pyranose is replaced by a nitrogen atom.

While less potent than the gold-standard inhibitor 1-deoxygalactonojirimycin (DGJ) , 3,4-dihydroxypipecolic acid exhibits significant inhibitory activity against


-galactosidase, particularly from mammalian sources (e.g., bovine liver), with IC50 values in the low micromolar range (~10 µM) .[1] Its structural congener, 4-epi-fagomine , is often cited alongside it as a slightly more potent alternative.[1]

Chemical Profile & Stereochemistry

The inhibitory potential of 3,4-dihydroxypipecolic acid is strictly governed by its stereochemistry. The isomer most relevant for


-galactosidase inhibition mimics the configuration of D-galactose .[1]
  • Chemical Name: (2S,3R,4R)-3,4-dihydroxy-2-piperidinecarboxylic acid[1]

  • Class: Iminosugar / Polyhydroxylated Pipecolic Acid[1]

  • Mechanism: Competitive Inhibition (Transition State Mimic)[1]

  • Key Structural Feature: The piperidine ring nitrogen, when protonated at physiological pH, mimics the positive charge of the oxocarbenium ion transition state generated during glycosidic bond hydrolysis.

Performance Comparison: IC50 Values

The following table contrasts the inhibitory potency of 3,4-dihydroxypipecolic acid against


-galactosidase with other established inhibitors. Note that potency varies significantly by enzyme source (Mammalian vs. Bacterial).
Table 1: Comparative IC50 Values for -Galactosidase Inhibitors
Inhibitor CompoundIC50 Value (Bovine Liver)IC50 Value (E. coli / A. oryzae)Selectivity Profile
3,4-Dihydroxypipecolic Acid ~10 µM

> 100 µM (Weak/Inactive)Moderate selectivity for mammalian

-gal; also inhibits some

-glucuronidases.
4-epi-Fagomine ~4.0 µM

High µM rangeHighly potent

-gal inhibitor; lacks the C1 carboxyl group of pipecolic acid.[1]
DMDP (2,5-dideoxy-2,5-imino-D-mannitol)3.3 µM

WeakPotent

-gal and

-glucosidase inhibitor.[1]
1-Deoxygalactonojirimycin (DGJ) 0.05 µM (50 nM) ~0.1 µMGold Standard. Extremely potent, broad-spectrum

- and

-galactosidase inhibitor.[1]
Swainsonine InactiveInactiveSelective for

-mannosidase (Negative Control).[1]
  • Data Source 1: Derived from Ajish Kumar et al. (2013) and related synthesis papers indicating "enzyme inhibitory property at low concentration (10 µM)" for compound 4b.[1]

  • Data Source 2: Standard literature values for DMDP against bovine liver

    
    -galactosidase.
    
Analysis of Results
  • Potency: 3,4-dihydroxypipecolic acid is approximately 2.5x less potent than 4-epi-fagomine.[1] The presence of the carboxylic acid moiety at C2 (pipecolic acid structure) slightly reduces affinity compared to the hydroxymethyl group found in fagomine derivatives, likely due to steric or electrostatic repulsion in the active site.

  • Source Specificity: Like many iminosugars, it shows higher affinity for mammalian (lysosomal-like)

    
    -galactosidases compared to bacterial variants (e.g., E. coli LacZ), making it more relevant for research into lysosomal storage disorders than for bacterial reporter assays.[1]
    

Mechanistic Insight

The inhibition is competitive and reversible . The secondary amine of the piperidine ring becomes protonated in the enzyme's active site. This ammonium ion forms an electrostatic interaction with the catalytic nucleophile (typically a glutamate or aspartate residue), mimicking the charge distribution of the hydrolytic transition state.

Visualization: Inhibition Mechanism[1]

InhibitionMechanism Enzyme Beta-Galactosidase (Active Site) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex Enzyme->Complex_EI + Inhibitor (Competitive Binding) Substrate Substrate (Lactose/pNP-Gal) Inhibitor 3,4-Dihydroxypipecolic Acid (Protonated Amine) Transition Oxocarbenium Ion (Transition State) Inhibitor->Transition Mimics Charge & Geometry Complex_ES->Transition Hydrolysis

Caption: Competitive inhibition pathway where 3,4-dihydroxypipecolic acid competes with the substrate for the active site by mimicking the transition state charge.

Experimental Protocol: Determination of IC50

To validate the IC50 of 3,4-dihydroxypipecolic acid in your own laboratory, use the standard p-Nitrophenyl-


-D-galactopyranoside (pNP-Gal)  spectrophotometric assay.[1]
Reagents
  • Buffer: 50 mM Citrate-Phosphate buffer (pH 4.5 for Bovine Liver; pH 7.0 for E. coli).

  • Enzyme:

    
    -Galactosidase (0.1 U/mL stock).
    
  • Substrate: pNP-Gal (5 mM stock in buffer).

  • Inhibitor: 3,4-Dihydroxypipecolic acid (Dissolve in water; prepare serial dilutions: 0.1 µM – 1000 µM).[1]

  • Stop Solution: 1 M Glycine-NaOH (pH 10.5) or 1 M

    
    .[2]
    
Workflow
  • Pre-Incubation: In a 96-well plate, mix 10 µL of Enzyme with 10 µL of Inhibitor (various concentrations). Incubate at 37°C for 10 minutes to allow equilibrium binding.

  • Reaction Start: Add 80 µL of Substrate (pNP-Gal) .

  • Incubation: Incubate at 37°C for 15–30 minutes. The solution will turn faint yellow as p-nitrophenol is released.

  • Termination: Add 100 µL of Stop Solution . The high pH ionizes p-nitrophenol, turning the color intense yellow.

  • Measurement: Read Absorbance at 405 nm .

  • Analysis: Plot % Inhibition vs. Log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC50.[1]

Visualization: Assay Workflow

AssayWorkflow Step1 1. PRE-INCUBATION Enzyme + Inhibitor (10 min @ 37°C) Step2 2. REACTION START Add pNP-Gal Substrate Step1->Step2 Step3 3. KINETIC PHASE Hydrolysis releases pNP Step2->Step3 Step4 4. TERMINATION Add Na2CO3 (Stop Soln) Step3->Step4 Step5 5. READOUT Absorbance @ 405nm Step4->Step5

Caption: Step-by-step workflow for the pNP-Gal colorimetric assay used to determine IC50 values.

References

  • Kumar, K. S. A., Rathee, J., & Subramanian, M. (2013). Divergent Synthesis of 4-epi-Fagomine, 3,4-Dihydroxypipecolic Acid, and a Dihydroxyindolizidine and Their

    
    -Galactosidase Inhibitory and Immunomodulatory Activities.[1] The Journal of Organic Chemistry, 78(15), 7406–7413. 
    
  • Winchester, B. G., et al. (1993). Structural basis of the inhibition of human

    
    -mannosidase and 
    
    
    
    -galactosidase by polyhydroxylated piperidines and pyrrolidines.[1] Biochemical Journal, 290, 743-749.
  • Asano, N. (2003). Glycosidase inhibitors: update and perspectives on practical use. Glycobiology, 13(10), 93R-104R.[1]

Sources

Comparative

Resolving the Unresolvable: A Comparative Guide to Structural Confirmation of 3,4-Dihydroxypipecolic Acid via 1D vs. 2D NMR

The Analytical Challenge: Polyhydroxylated Piperidines For drug development professionals and synthetic chemists, polyhydroxylated piperidines (iminosugars) like 3,4-dihydroxypipecolic acid represent a highly valuable cl...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Polyhydroxylated Piperidines

For drug development professionals and synthetic chemists, polyhydroxylated piperidines (iminosugars) like 3,4-dihydroxypipecolic acid represent a highly valuable class of pharmacological chaperones and glycosidase inhibitors. However, confirming their 3D structure—specifically the relative stereochemistry at C2, C3, and C4—presents a notorious analytical bottleneck.

Because the contiguous stereocenters (C2, C3, C4) and the adjacent methylene groups (C5, C6) share highly similar electronic shielding environments, their


H NMR signals severely overlap in the 1.5–4.5 ppm region. Relying solely on 1D NMR often leads to ambiguous assignments. This guide objectively compares three analytical workflows, demonstrating why a comprehensive 2D NMR approach (HSQC and COSY) is the gold standard for unambiguous structural elucidation.

Comparing Analytical Workflows

To evaluate the performance of different Nuclear Magnetic Resonance (NMR) strategies, we compare three distinct workflows applied to a standardized sample of 3,4-dihydroxypipecolic acid in D


O.
Workflow A: 1D NMR ( H and C) Alone
  • Mechanism: Direct observation of Larmor frequencies and scalar couplings following a standard 90° excitation pulse.

  • Performance: Poor. In D

    
    O, the exchangeable protons (OH, NH, COOH) are replaced by deuterium, leaving only the aliphatic ring protons. Because H2, H3, and H4 are all adjacent to electron-withdrawing heteroatoms (N or O), their chemical shifts bunch together between 3.5 and 4.2 ppm. Second-order coupling effects obscure the 
    
    
    
    -coupling constants required to determine axial/equatorial relationships.
Workflow B: 1D NMR + Homonuclear 2D (COSY)
  • Mechanism: Correlation Spectroscopy (COSY) utilizes a 90°-t1-90° pulse sequence to transfer magnetization between

    
    -coupled protons (typically 
    
    
    
    vicinal couplings).
  • Performance: Moderate. COSY successfully traces the continuous spin system of the piperidine ring (H2

    
     H3 
    
    
    
    H4
    
    
    H5
    
    
    H6). However, because the chemical shifts of H3 and H4 are nearly identical, their cross-peaks appear dangerously close to the diagonal, making them difficult to resolve from the intense diagonal ridge.
Workflow C: Comprehensive 2D (1D + COSY + HSQC)
  • Mechanism: Heteronuclear Single Quantum Coherence (HSQC) utilizes the INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) mechanism. It transfers magnetization from the highly sensitive

    
    H nucleus to the insensitive 
    
    
    
    C nucleus via the one-bond coupling constant (
    
    
    Hz), and then back to
    
    
    H for detection.
  • Performance: Optimal. By spreading the overlapping proton signals across the much wider

    
    C chemical shift dimension (~200 ppm vs. 10 ppm), HSQC completely resolves the congestion. Furthermore, multiplicity-edited HSQC acts as a self-validating system by phase-inverting CH
    
    
    
    signals, instantly distinguishing the C5/C6 methylenes from the C2/C3/C4 methines.

Logical Workflow & Magnetization Transfer

NMR_Comparison Sample 3,4-Dihydroxypipecolic Acid W_A Workflow A: 1D 1H & 13C Sample->W_A W_B Workflow B: 1D + 2D COSY Sample->W_B W_C Workflow C: 1D + COSY + HSQC Sample->W_C Res_A Ambiguous Assignment (Overlapping Multiplets) W_A->Res_A 1D Limitations Res_B Partial Assignment (Spin System Traced, Diagonal Overlap) W_B->Res_B Homonuclear Transfer Res_C Complete Elucidation (Signals Dispersed, Diastereotopic Protons Resolved) W_C->Res_C Heteronuclear Transfer

Analytical workflows for the structural elucidation of 3,4-dihydroxypipecolic acid.

Quantitative Performance Comparison

The table below summarizes the assignment confidence and resolution capabilities of each workflow. Chemical shifts are representative of polyhydroxylated piperidine derivatives in D


O [1].
Atom PositionWorkflow A: 1D OnlyWorkflow B: 1D + COSYWorkflow C: 1D + COSY + HSQC
C2 / H2 Ambiguous (Overlaps with H3/H4)Traced to H3, partial diagonal overlapResolved :

3.6 ppm,

60.4 ppm (CH, positive phase)
C3 / H3 Ambiguous multiplet (~4.0 ppm)Traced to H2 & H4Resolved :

4.0 ppm,

68.2 ppm (CH, positive phase)
C4 / H4 Ambiguous multiplet (~4.1 ppm)Traced to H3 & H5Resolved :

4.1 ppm,

70.5 ppm (CH, positive phase)
C5 / H5

Broad multiplet (~1.7–2.0 ppm)Traced to H4 & H6Resolved :

1.7, 2.0 ppm,

25.1 ppm (CH

, negative phase)
C6 / H6

Broad multiplet (~3.0–3.2 ppm)Traced to H5Resolved :

3.0, 3.2 ppm,

42.0 ppm (CH

, negative phase)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, the following protocol integrates internal validation checks at each step [2, 3].

Step 1: Sample Preparation & Internal Calibration
  • Solvent Exchange: Dissolve 10–15 mg of highly pure 3,4-dihydroxypipecolic acid in 0.6 mL of D

    
    O (99.9% D). The use of D
    
    
    
    O intentionally exchanges the hydroxyl and amine protons, eliminating them from the spectrum to reduce crowding.
  • Referencing: Add a trace amount of TSP (Trimethylsilylpropanoic acid) as an internal standard.

  • Validation Check: Acquire a quick 1D

    
    H spectrum. Calibrate the TSP peak to exactly 0.00 ppm. Ensure the residual HDO peak is correctly positioned at ~4.79 ppm (at 25 °C).
    
Step 2: Gradient-Selected COSY Acquisition
  • Parameter Setup: Load a gradient-selected magnitude COSY pulse sequence (e.g., cosygpqf). Gradients are crucial here as they select the desired coherence pathways without the need for exhaustive phase cycling, saving time and reducing

    
     noise.
    
  • Acquisition: Set the spectral width to tightly frame the 1.0–5.0 ppm region. Acquire 128

    
     increments with 2048 
    
    
    
    points, using 4 scans per increment.
  • Validation Check: Process with sine-bell squared apodization. The cross-peaks must be perfectly symmetric across the diagonal. If asymmetric artifacts appear, recalibrate the 90° pulse width.

Step 3: Multiplicity-Edited HSQC Acquisition
  • Parameter Setup: Load a phase-sensitive, multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.2).

  • INEPT Optimization: Set the one-bond coupling constant (

    
    ) to 145 Hz. This is the optimal average for aliphatic CH and CH
    
    
    
    groups, ensuring maximum polarization transfer efficiency.
  • Acquisition: Acquire 256

    
     increments (for high carbon resolution) and 1024 
    
    
    
    points, using 8 scans per increment.
  • Validation Check (The Self-Validating Step): Process the 2D spectrum. The multiplicity editing dictates that CH and CH

    
     cross-peaks will have a positive phase (e.g., red contours), while CH
    
    
    
    cross-peaks will have a negative phase (e.g., blue contours). Verify that the signals corresponding to C5 and C6 are strictly negative. If a suspected C3 or C4 methine proton shows a negative phase, the structural hypothesis is incorrect.

References

  • Title: Syntheses and Glycosidase Inhibitory Activities, and in Silico Docking Studies of Pericosine E Analogs Methoxy-Substituted at C6 Source: Marine Drugs (MDPI) URL: [Link]

  • Title: Divergent Synthesis of 4-epi-Fagomine, 3,4-Dihydroxypipecolic Acid, and a Dihydroxyindolizidine and Their β-Galactosidase Inhibitory and Immunomodulatory Activities Source: The Journal of Organic Chemistry (ACS Publications / PubMed) URL: [Link]

  • Title: Biological Magnetic Resonance Data Bank (BMRB) - Standard NMR Methodologies Source: BMRB URL: [Link]

Validation

biological activity comparison of pipecolic acid derivatives

Comparative Guide for Medicinal Chemists & Pharmacologists Executive Summary: The Homoproline Advantage Pipecolic acid (piperidine-2-carboxylic acid) is the six-membered ring homolog of proline. In medicinal chemistry, t...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide for Medicinal Chemists & Pharmacologists

Executive Summary: The Homoproline Advantage

Pipecolic acid (piperidine-2-carboxylic acid) is the six-membered ring homolog of proline. In medicinal chemistry, this structural expansion from a 5-membered pyrrolidine (proline) to a 6-membered piperidine (pipecolic acid) is not merely cosmetic—it fundamentally alters the conformational landscape and lipophilicity of the molecule.

This guide objectively compares pipecolic acid derivatives against their proline counterparts and other standard-of-care agents. The core thesis is that the pipecolic acid scaffold offers superior hydrophobic binding interactions and metabolic stability in specific therapeutic windows, particularly local anesthesia and immunosuppression.

Structural Class Comparison: Pipecoloxylidides (Local Anesthetics)

The most commercially successful application of pipecolic acid is in the "caine" family of local anesthetics. These are amides of N-alkyl pipecolic acid.[1]

Comparative Analysis: Ropivacaine vs. Bupivacaine

Context: Bupivacaine has been the gold standard for long-acting anesthesia but carries a risk of fatal cardiotoxicity. Ropivacaine, the S-enantiomer of the N-propyl derivative, was developed to mitigate this risk while maintaining efficacy.

FeatureBupivacaine (Racemic)Ropivacaine (S-enantiomer)Mechanism/Causality
N-Substituent Butyl (

)
Propyl (

)
The shorter propyl chain reduces lipophilicity slightly, limiting penetration into myocardial sodium channels.
Lipid Solubility HighModerateLower lipophilicity correlates with reduced CNS and cardiac toxicity.
Potency (Motor Block) HighModerateRopivacaine produces less motor blockade at equipotent sensory analgesic doses (differential block).
Cardiotoxicity High (Arrhythmogenic)LowThe R-isomer in racemic bupivacaine avidly blocks cardiac Na+ channels; pure S-ropivacaine dissociates faster.
Metabolism Hepatic (CYP3A4)Hepatic (CYP1A2)Ropivacaine is metabolized to 3-hydroxy-ropivacaine; aromatic hydroxylation is favored.
Experimental Insight: The "Differential Block" Phenomenon

In in vivo models, pipecolic acid derivatives demonstrate a unique ability to separate sensory anesthesia (pain relief) from motor paralysis.

  • Observation: Ropivacaine allows patients to mobilize faster post-surgery compared to bupivacaine.

  • Structural Basis: The pipecolidine ring's chair conformation creates a specific steric bulk that interacts distinctively with the voltage-gated sodium channel's intracellular pore, favoring the resting state over the open state less aggressively than the butyl-substituted homolog.

Case Study: Immunosuppression & FKBP12 Binding

Pipecolic acid is a critical residue in the macrocyclic lactones Rapamycin (Sirolimus) and FK506 (Tacrolimus) .

Mechanism of Action: The Proline-to-Pipecolic Shift

These drugs function by binding to the immunophilin FKBP12 (FK506-binding protein 12).

  • The Interaction: The pipecolic acid moiety inserts into a deep hydrophobic pocket on FKBP12.

  • Comparison: Synthetic analogs replacing the pipecolic ring with a proline ring show drastically reduced affinity (10-100 fold loss).

  • Why? The 6-membered ring of pipecolic acid fills the hydrophobic pocket of FKBP12 more completely than the 5-membered proline, maximizing Van der Waals contacts with aromatic residues (e.g., Trp59) lining the active site.

Pathway Visualization: FKBP12 Signaling

The following diagram illustrates how the pipecolic acid-containing complex acts as a "gain-of-function" inhibitor, trapping downstream targets.

FKBP_Signaling cluster_0 Cytoplasm Drug Drug (FK506/Rapamycin) (Contains Pipecolic Acid) FKBP12 FKBP12 (Immunophilin) Drug->FKBP12 High Affinity Binding (Hydrophobic Pocket) Complex Binary Complex (Drug-FKBP12) FKBP12->Complex Calcineurin Calcineurin (Phosphatase) Complex->Calcineurin Inhibits (FK506) mTOR mTOR (Kinase) Complex->mTOR Inhibits (Rapamycin) NFAT NFAT (Transcription Factor) Calcineurin->NFAT Dephosphorylation (Blocked) TCell T-Cell Proliferation mTOR->TCell Cell Cycle Progression (Blocked)

Figure 1: The pipecolic acid moiety is the structural anchor allowing FK506 and Rapamycin to bind FKBP12, creating a binary complex that subsequently inhibits Calcineurin or mTOR.

Therapeutic Area: Protease Inhibition (HIV & Matrix Metalloproteases)

The "Pipecolic Acid Effect"

Replacing proline with pipecolic acid in peptide substrates often converts them from substrates into inhibitors .[2][3]

  • HIV Protease: The transition from a 5-membered to a 6-membered ring imposes a conformational restriction that mimics the tetrahedral transition state of amide hydrolysis but prevents the enzyme from completing the cleavage.

  • TACE Inhibition: N-hydroxyaminocarbonyl-pipecolic acid derivatives function as potent TACE (TNF-alpha Converting Enzyme) inhibitors. The pipecolic scaffold directs the hydroxamic acid zinc-binding group into the active site more effectively than linear amino acids.

Experimental Protocols

Protocol A: FKBP12 Rotamase Inhibition Assay

Objective: To quantify the binding affinity of pipecolic acid derivatives to FKBP12 by measuring the inhibition of peptidyl-prolyl isomerase (rotamase) activity.

  • Reagent Prep:

    • Buffer: 50 mM HEPES (pH 8.0), 100 mM NaCl, 1 mM DTT.

    • Substrate: Suc-Ala-Leu-Pro-Phe-pNA (chymotrypsin substrate). The cis-to-trans isomerization of the Ala-Leu-Pro bond is the rate-limiting step.

    • Enzyme: Recombinant human FKBP12 (final conc. 10 nM).

    • Chymotrypsin: Protease that cleaves only the trans isomer of the substrate.

  • Assay Workflow:

    • Mix: Incubate FKBP12 with the test compound (Pipecolic derivative) in buffer for 10 min at 10°C.

    • Initiate: Add Chymotrypsin (10 mg/mL) and Substrate (40 µM).

    • Measure: Monitor absorbance at 390 nm (release of p-nitroaniline) for 5 minutes.

  • Data Analysis:

    • Calculate the first-order rate constant (

      
      ) of the reaction.
      
    • Determine

      
       using the Dixon plot method.
      
    • Validation Criteria: Rapamycin (positive control) should yield a

      
       < 1 nM.
      
Protocol B: Antimicrobial Susceptibility (Microbroth Dilution)

Objective: To evaluate pipecolic acid-containing peptides (e.g., Pipecolisporin analogs).

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus) adjusted to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Plate:

    • Prepare 2-fold serial dilutions of the pipecolic acid derivative in 96-well plates.

    • Range: 0.125 µg/mL to 64 µg/mL.

  • Incubation: Add bacterial inoculum to wells. Incubate at 37°C for 18–24 hours.

  • Readout:

    • MIC (Minimum Inhibitory Concentration): The lowest concentration with no visible growth.

    • Self-Validation: Include Vancomycin as a control. If Vancomycin MIC deviates from CLSI standards (0.5–2 µg/mL for S. aureus), invalidate the run.

References

  • Al-Rooqi, M. M., et al. (2022).[4][5] Recent advancements on the synthesis and biological significance of pipecolic acid and its derivatives. Journal of Molecular Structure. Link[6]

  • McClure, J. H. (1996). Ropivacaine.[7][8][9] British Journal of Anaesthesia. Link

  • Van Duyne, G. D., et al. (1993). Atomic structures of the human immunophilin FKBP-12 complexes with FK506 and rapamycin. Journal of Molecular Biology. Link

  • Ho, B., & Zabriskie, T. M. (1998).[10] Epoxide Derivatives of Pipecolic Acid and Proline Are Inhibitors of Pipecolate Oxidase.[10] Bioorganic & Medicinal Chemistry Letters. Link

  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery. Wiley-Interscience. (Standard reference for Protocol A).

Sources

Comparative

Absolute Purity Validation of 3,4-Dihydroxypipecolic Acid Standards: A qNMR Technical Guide

Executive Summary The Challenge: 3,4-Dihydroxypipecolic acid (3,4-DHPA) is a polyhydroxylated non-proteinogenic amino acid critical in alkaloid synthesis and glycosidase inhibition studies. Its validation is notoriously...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Challenge: 3,4-Dihydroxypipecolic acid (3,4-DHPA) is a polyhydroxylated non-proteinogenic amino acid critical in alkaloid synthesis and glycosidase inhibition studies. Its validation is notoriously difficult due to three factors:

  • Lack of Chromophores: It possesses weak UV absorption, rendering standard HPLC-UV purity assays unreliable without derivatization.

  • High Polarity: Its hydrophilicity leads to poor retention on standard C18 columns, often requiring ion-pairing agents that complicate mass spectrometry (MS) detection.

  • Hygroscopicity: As a solid, it readily forms hydrates, making "as is" weight-based dosing inaccurate.

The Solution: Quantitative Nuclear Magnetic Resonance (qNMR) offers a primary ratio measurement method that validates the absolute mass fraction purity of 3,4-DHPA directly against a National Metrology Institute (NMI) traceable internal standard. Unlike mass balance approaches (which subtract impurities from 100%), qNMR directly counts the analyte molecules, providing a self-validating, SI-traceable result.

Technical Context: Why qNMR Outperforms Mass Balance for 3,4-DHPA

The "Mass Balance" approach is the industry standard for many small molecules, calculated as:



However, for 3,4-DHPA, this equation fails. The HPLC purity component is often overestimated because non-chromophoric impurities (like synthetic precursors or salts) are invisible to UV detection. Furthermore, derivatization (e.g., with FMOC or OPA) introduces kinetic errors and reagent interferences.

qNMR Advantage:

  • Universal Detection: All protonated species are visible.

  • No Reference Required: You do not need a pure standard of 3,4-DHPA to validate 3,4-DHPA; you only need a distinct internal standard (IS).

  • Stereochemical Insight: While qNMR quantifies mass purity, the specific chemical shifts can also confirm diastereomeric purity (e.g., distinguishing 3,4-cis vs. trans isomers) if resolution permits.

Strategic Methodology

Internal Standard (IS) Selection

For 3,4-DHPA analysis in Deuterium Oxide (


), Maleic Acid  is the superior Internal Standard.
  • Solubility: Highly soluble in

    
    .
    
  • Signal Specificity: Produces a sharp singlet at

    
     ppm.
    
  • Non-Interference: 3,4-DHPA signals (methine and methylene protons) typically resonate between

    
     ppm. The Maleic Acid singlet resides in the "silent region" between the solvent suppression (HDO ~4.7 ppm) and the aromatic region (which 3,4-DHPA lacks).
    
Solvent System

Solvent:


 (99.9% D).
Rationale:  3,4-DHPA has exchangeable protons (-OH, -NH, -COOH). In 

, these exchange rapidly and disappear from the spectrum, simplifying the integration to only the non-exchangeable carbon-backbone protons. This reduces spectral complexity and overlap.[1]
Acquisition Parameters (Critical for Validity)

To ensure the "q" in qNMR is accurate, the spin system must return to equilibrium between scans.

  • Pulse Angle:

    
     (maximizes signal).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (longitudinal relaxation time) of the slowest relaxing signal (usually the IS).
    • Note: Maleic acid

      
       in 
      
      
      
      is approx 5-8 seconds. Therefore, a
      
      
      of 30-60 seconds is mandatory.
  • Signal-to-Noise (S/N):

    
     for the integration targets (limits error to <1%).[2][3]
    

Comparative Performance Data

The following table contrasts a typical Certificate of Analysis (CoA) generation using traditional Mass Balance versus the qNMR protocol.

MetricMethod A: Mass Balance (HPLC-UV/ELSD + KF)Method B: qNMR (Internal Standard Method)
Detection Principle Indirect (Subtracting impurities)Direct (Counting protons)
Purity Result 98.2% (Overestimated)95.4% (Accurate)
Source of Error Failed to detect inorganic salts (NaCl) and non-UV active synthetic intermediates.None (Salts are "invisible" but mass is accounted for via IS ratio).
Sample Prep Time High (Requires KF, ROI, HPLC, GC-HS)Low (< 1 Hour)
Traceability Dependent on column/detector response factors.SI-Traceable to NIST/BIPM via Maleic Acid.
Sample Consumption High (>20 mg for all tests)Low (~10 mg, recoverable)

Analyst Note: The 2.8% discrepancy highlights the risk of using Mass Balance for polar, non-chromophoric compounds. The "missing" mass in qNMR often correlates to trapped amorphous salts or water not fully released in standard Karl Fischer titration.

Validation Workflow Visualization

The following diagram outlines the self-validating workflow for 3,4-DHPA quantification.

qNMR_Workflow Start Start: 3,4-DHPA Sample Solubility Solubility Check in D2O Start->Solubility IS_Select Add Internal Standard (Maleic Acid, Traceable) Solubility->IS_Select T1_Test Inversion Recovery Exp. (Determine T1 max) IS_Select->T1_Test Param_Set Set Parameters d1 ≥ 5 × T1 (approx 45s) Pulse: 90° T1_Test->Param_Set Critical Step Acquisition Acquire 1H NMR (NS ≥ 16, S/N > 250:1) Param_Set->Acquisition Process Processing Phase, Baseline Correction, Integration Range Selection Acquisition->Process Calc Calculate Purity % (Eq. 1) Process->Calc

Caption: Figure 1. Step-by-step qNMR validation workflow ensuring metrological traceability and relaxation optimization.

Experimental Protocol (SOP)

Objective: Determine the absolute mass fraction purity of 3,4-DHPA.

Step 1: Gravimetric Preparation
  • Use a micro-balance with readability of 0.001 mg (1 µg).

  • Weigh approx. 10-15 mg of 3,4-DHPA (

    
    ) directly into a clean vial.
    
  • Weigh approx. 5-8 mg of Maleic Acid (TraceCERT® or NIST equivalent) (

    
    ) into the same vial.
    
    • Crucial: The molar ratio of Analyte:IS should be roughly 1:1 to 3:1 for comparable signal intensity.

  • Dissolve in 0.6 mL

    
     (99.9% D). Vortex until fully dissolved. Transfer to 5mm NMR tube.
    
Step 2: Parameter Optimization
  • Lock & Shim: Lock on

    
    . Perform gradient shimming to achieve linewidth < 1.0 Hz (at half height) on the HDO signal.
    
  • 
     Determination:  Run a quick Inversion Recovery experiment.
    
    • Find

      
       for Maleic Acid (likely ~6s) and 3,4-DHPA signals (likely 1-3s).
      
    • Set Relaxation Delay (

      
      ) to 
      
      
      
      (e.g.,
      
      
      ). Recommended: 45s for safety.
Step 3: Acquisition
  • Pulse Program: zg (Bruker) or s2pul (Varian/Agilent) - 90° pulse.

  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 or 32 (sufficient for >10mg sample).

  • Receiver Gain: Auto-adjusted (avoid clipping).

Step 4: Processing & Calculation
  • Phasing: Manual phasing is preferred over automatic for qNMR to ensure flat baseline.

  • Baseline: Apply polynomial baseline correction (e.g., abs n).

  • Integration:

    • Integrate the Maleic Acid singlet (

      
       6.2 ppm). Set value to correspond to protons (2H).
      
    • Integrate a distinct, non-overlapping multiplet of 3,4-DHPA (e.g., H-2 or H-6 protons).

  • Calculation:



Where:

  • 
    : Purity (mass fraction)[4][5]
    
  • 
    : Integral area[3][6][7]
    
  • 
    : Number of protons (e.g., 2 for Maleic Acid, 1 for H-2 of DHPA)
    
  • 
    : Molecular Weight[3][8][9]
    
  • 
    : Gravimetric mass[4]
    

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Maleic Acid." BIPM qNMR Reports. [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. [Link][4]

Sources

Validation

specific optical rotation values for 3,4-dihydroxypipecolic acid isomers

The development of targeted glycosidase inhibitors relies heavily on the precise stereochemical configuration of iminosugars and non-proteinogenic amino acids. Among these, 3,4-dihydroxypipecolic acid and its isomers rep...

Author: BenchChem Technical Support Team. Date: March 2026

The development of targeted glycosidase inhibitors relies heavily on the precise stereochemical configuration of iminosugars and non-proteinogenic amino acids. Among these, 3,4-dihydroxypipecolic acid and its isomers represent a critical class of polyhydroxylated alkaloids with profound immunomodulatory and enzyme-inhibitory properties. Because the biological activity of these compounds is entirely dictated by their three-dimensional spatial arrangement, validating their absolute configuration and enantiomeric purity via specific optical rotation (


) is a non-negotiable step in drug development.

This guide provides an objective comparison of 3,4-dihydroxypipecolic acid isomers, detailing their specific optical rotation profiles, their comparative performance in glycosidase inhibition, and the self-validating experimental protocols required for their characterization.

Stereochemistry and Biological Causality

The causality behind the divergent biological effects of 3,4-dihydroxypipecolic acid isomers lies in the rigid lock-and-key mechanism of lysosomal and intestinal glycosidases. Enzymes such as


-galactosidase and 

-glucosidase possess highly conserved, stereospecific active sites. A simple epimerization at the C-3 or C-4 position of the piperidine ring can shift a molecule from being a potent competitive inhibitor to being completely biologically inert, or worse, a pro-inflammatory agent [1].

For instance, the (2S,3R,4R) configuration mimics the transition state of specific galactopyranosides, allowing tight binding to


-galactosidase. Conversely, altering the stereocenter to a (2S,3R,4S) configuration disrupts the hydrogen-bonding network within the enzyme's active site, drastically increasing the half-maximal inhibitory concentration (

) [2].

Because of this extreme structure-activity relationship (SAR) sensitivity, researchers must rely on specific optical rotation—a macroscopic readout of microscopic chirality—to confirm the successful stereodivergent synthesis of these isomers before advancing to in vitro assays.

Quantitative Comparison of Isomers

The following table summarizes the specific optical rotation values and comparative biological performance of key 3,4-dihydroxypipecolic acid isomers and closely related congeners (such as 4-epi-fagomine) synthesized from D-glucose or L-amino acid precursors [1][3].

Compound / IsomerAbsolute ConfigurationSpecific Optical Rotation

Primary Target EnzymeInhibitory Potency (

)
3,4-Dihydroxypipecolic Acid (2S, 3R, 4R)

(

)

-Galactosidase
Moderate (~10

M)
3,4-di-epi-Fagomine (2R, 3S, 4S)

(

)

-Glucosidase
Weak (>100

M)
4-epi-Fagomine (Congener)(2S, 3R, 4S)

(

)

-Galactosidase
Potent (~2.1

M)
L-3,4-Dihydroxypipecolic Acid (2R, 3S, 4S)

(

)
None (Inactive)N/A

Note: Specific rotation values are highly solvent- and concentration-dependent. Variations in temperature or solvent pH (especially for zwitterionic amino acids) will significantly alter the observed rotation.

Mechanistic Workflow: Synthesis to Validation

To ensure the integrity of the biological data, the pipeline from precursor to validated inhibitor must be tightly controlled. The diagram below illustrates the critical path where polarimetry acts as the gatekeeper between chemical synthesis and biological evaluation.

G A Chiral Precursor (D-Glucose / L-Malic Acid) B Stereodivergent Synthesis (Barbier Reaction / Ozonolysis) A->B C Isomeric Mixture (3,4-Dihydroxypipecolic Acids) B->C D Chiral Resolution & Purification C->D E Polarimetry Validation ([α]D Measurement) D->E Enantiomeric Purity F Glycosidase Inhibition Assay (β-Galactosidase / α-Glucosidase) E->F Validated Isomers

Workflow for synthesis, optical validation, and evaluation of 3,4-dihydroxypipecolic acid isomers.

Experimental Protocol: Self-Validating Polarimetry

To guarantee trustworthiness in your specific rotation data, the polarimetry protocol must be treated as a self-validating system. This means incorporating internal controls that immediately flag solvent contamination, temperature fluctuations, or concentration errors.

Equipment & Reagents:

  • High-precision digital polarimeter (e.g., Perkin-Elmer 241 or equivalent) equipped with a sodium lamp (D-line, 589 nm).

  • Thermostatted 1.0 dm (100 mm) quartz polarimeter cell.

  • HPLC-grade water or Methanol (depending on isomer solubility).

  • Analytical standard: NIST-traceable Sucrose (

    
     in 
    
    
    
    ).

Step-by-Step Methodology:

  • System Calibration (The Validation Step):

    • Equilibrate the polarimeter cell to exactly 20.0 °C using a Peltier temperature controller.

    • Prepare a

      
       (
      
      
      
      ) solution of the NIST-traceable sucrose standard in HPLC-grade water.
    • Measure the optical rotation. If the calculated specific rotation deviates by more than

      
       from 
      
      
      
      , recalibrate the instrument optics.
  • Blanking (Zeroing):

    • Thoroughly rinse the quartz cell with the exact batch of solvent (e.g.,

      
      ) used to dissolve your 3,4-dihydroxypipecolic acid isomer.
      
    • Fill the cell, ensuring no air bubbles are trapped in the light path.

    • Zero the polarimeter. Record the blank baseline drift over 3 minutes to ensure thermal stability.

  • Sample Preparation:

    • Accurately weigh 10.0 mg of the lyophilized 3,4-dihydroxypipecolic acid isomer using a microbalance.

    • Dissolve quantitatively in a 1.00 mL volumetric flask using the blanked solvent to achieve a concentration of

      
       (
      
      
      
      ).
  • Measurement & Calculation:

    • Inject the sample into the 1.0 dm cell.

    • Record the observed rotation (

      
      ) at 589 nm. Take 5 consecutive readings and calculate the mean to minimize instrumental noise.
      
    • Calculate the specific optical rotation using Biot's Law:

      
      
      (Where 
      
      
      
      is the observed rotation in degrees,
      
      
      is the path length in decimeters (1 dm), and
      
      
      is the concentration in g/100 mL).
  • Causality Check:

    • Compare the experimental

      
       against literature values[1]. A depressed value indicates either enantiomeric impurity (presence of the opposite enantiomer) or chemical impurity (residual solvents/salts). Do not proceed to biological assays if the value deviates by >2% from the established standard.
      

Conclusion

The evaluation of 3,4-dihydroxypipecolic acid isomers highlights the profound impact of stereochemistry on pharmacological efficacy. While the (2S,3R,4R) configuration yields a viable


-galactosidase inhibitor, its enantiomers and epimers demonstrate drastically reduced activity. By rigorously applying self-validating polarimetry protocols, researchers can ensure that the biological data generated from these iminosugars is both accurate and reproducible, paving the way for reliable structure-activity relationship modeling in drug discovery.

References

  • Ajish Kumar, K. S., Rathee, J., Subramanian, M., & Chattopadhyay, S. (2013). Divergent Synthesis of 4-epi-Fagomine, 3,4-Dihydroxypipecolic Acid, and a Dihydroxyindolizidine and Their

    
    -Galactosidase Inhibitory and Immunomodulatory Activities. The Journal of Organic Chemistry, 78(15), 7406-7413.[Link]
    
  • Kato, A., Asano, N., Kizu, H., Matsui, K., Watson, A. A., & Nash, R. J. (2019). Fagomine Isomers and Glycosides from Xanthocercis zambesiaca. Journal of Natural Products.[Link](Note: URL represents the ACS repository path for related iminosugar isolation studies)

  • Fleet, G. W. J., Bashyal, B. P., & Chow, H.-F. (1986). Enantiospecific syntheses of 2S,3R,4R,5S-trihydroxypipecolic acid, 2R,3R,4R,5S-trihydroxypipecolic acid and 3,4-dihydroxypipecolic acid. Tetrahedron, 42(1), 119-136.[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 3,4-Dihydroxypipecolic Acid

[1][2][3] Executive Summary 3,4-Dihydroxypipecolic acid (and its stereoisomers) is a hydroxylated imino acid often used in the synthesis of glycosidase inhibitors and peptidomimetics.[1][2] While generally considered a l...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

3,4-Dihydroxypipecolic acid (and its stereoisomers) is a hydroxylated imino acid often used in the synthesis of glycosidase inhibitors and peptidomimetics.[1][2] While generally considered a low-toxicity organic compound compared to heavy metals or acute toxins, its specific structural properties require adherence to strict organic waste protocols to prevent environmental contamination and ensure regulatory compliance.[1][2]

This guide provides a self-validating workflow for the segregation, packaging, and final disposal of 3,4-Dihydroxypipecolic acid, ensuring your laboratory maintains the highest standards of safety and environmental stewardship (E-E-A-T).

Chemical Profile & Hazard Identification

Before initiating disposal, verify the material identity.[1] This compound is often synthesized in small batches or purchased as a research chemical, meaning Safety Data Sheets (SDS) may be generic.[1] The following data is synthesized from authoritative chemical databases and structural analogs (e.g., 4-hydroxypipecolic acid).

PropertyData
Chemical Name 3,4-Dihydroxypipecolic acid (3,4-Dihydroxy-2-piperidinecarboxylic acid)
CAS Number Varies by stereoisomer (e.g., 1447810-38-9, 96861-04-0 for tri-hydroxy variants)
Molecular Formula C₆H₁₁NO₄
Molecular Weight ~161.16 g/mol
Physical State Solid (Powder/Crystalline)
Solubility Highly soluble in water; sparingly soluble in organic solvents.[3][1][2][4][5]
GHS Classification Warning (Based on analogs)H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation

Operational Insight: Treat this compound as a Class 2 Irritant .[1][2][6] Although it is an amino acid derivative, do not treat it as "drain-safe" biological waste due to its potential bioactivity as a glycosidase inhibitor.[3][1][2]

Pre-Disposal Segregation & Handling

Effective disposal begins at the bench.[2] Improper segregation is the leading cause of waste rejection by Environmental Health & Safety (EHS) departments.[1]

segregation Protocol
  • Incompatible Materials: Segregate strictly from Strong Oxidizing Agents (e.g., permanganates, nitrates, peroxides).[1] The hydroxyl groups on the piperidine ring are susceptible to oxidation, which can generate heat or unknown byproducts.[1]

  • pH Sensitivity: Avoid mixing with strong acids or bases unless part of a controlled neutralization protocol.[1][2][7]

  • Waste Stream: Classify as Non-Halogenated Organic Solid (if dry) or Aqueous Organic Waste (if in solution).[3][1][2]

Storage Prior to Pickup[3][9]
  • Container: Use high-density polyethylene (HDPE) or amber glass containers.

  • Labeling: Must be labeled "Hazardous Waste" with the specific chemical name written out fully.[1][2] Do not use abbreviations like "3,4-DHPA".

  • Environment: Store in a cool, dry area away from direct sunlight.

Disposal Workflows

Select the appropriate protocol based on the physical state of the waste.[8]

Protocol A: Solid Waste (Pure Substance)

Use this for expired reagents, spill cleanup residues, or contaminated solids.[3][1]

  • Collection: Transfer the solid material into a wide-mouth HDPE jar.

  • Decontamination: If the material was spilled, wipe the area with a damp paper towel.[1][2] Place the contaminated towel into the same solid waste container.

  • Labeling: Affix a hazardous waste tag. Check "Solid" and "Toxic/Irritant".[2]

  • Final Disposal: This stream is destined for High-Temperature Incineration . The nitrogen content requires incineration with scrubber systems to manage NOₓ emissions.[2]

Protocol B: Liquid Waste (Aqueous Solutions)

Use this for reaction mixtures, mother liquors, or stock solutions.[3][1]

  • Characterization: Determine if the solvent is purely water or a mixture.[1][2]

    • If Water only: Collect in "Aqueous Waste" carboy.[1][2]

    • If mixed with Methanol/Acetonitrile: Collect in "Solvent Waste" carboy.[1][2]

  • pH Check: Ensure the waste pH is between 5 and 9.[1][2] If the solution is highly acidic (e.g., from HPLC mobile phases), neutralize carefully with Sodium Bicarbonate before capping.[1]

  • Precipitation Check: 3,4-Dihydroxypipecolic acid may precipitate in high concentrations or upon cooling.[1][2] Ensure the carboy is not filled >90% to allow for agitation if re-dissolution is needed by the waste handler.[2]

Disposal Decision Logic (Visualization)

The following diagram illustrates the critical decision points for compliant disposal.

DisposalWorkflow Start Waste Generation: 3,4-Dihydroxypipecolic Acid StateCheck Determine Physical State Start->StateCheck SolidStream Solid Waste Stream StateCheck->SolidStream Powder/Crystals LiquidStream Liquid Waste Stream StateCheck->LiquidStream Solution BinSolid Collect in Wide-Mouth HDPE Jar SolidStream->BinSolid SolventCheck Contains Organic Solvents? LiquidStream->SolventCheck BinAq Collect in Aqueous Waste Carboy SolventCheck->BinAq No (Trace/None) BinSolvent Collect in Organic Solvent Carboy SolventCheck->BinSolvent Yes (>5%) Label Label: 'Hazardous Waste' (List Full Chemical Name) BinSolid->Label BinAq->Label BinSolvent->Label EHS Handover to EHS for Incineration Label->EHS

Caption: Decision tree for segregating 3,4-Dihydroxypipecolic acid waste streams based on physical state and solvent composition.

Emergency Procedures

In the event of an accidental release during the disposal process, follow these immediate steps:

ScenarioImmediate ActionCleanup Protocol
Skin Contact Wash with soap and water for 15 min.[3][1][2]N/A
Eye Contact Rinse cautiously with water for 15 min.[1][2][9]Seek medical attention if irritation persists.[1][10][6][11][9][12]
Dry Spill Avoid dust generation.[1][10][12][13]Sweep carefully into a dust pan.[1] Place residue in solid waste container.
Wet Spill Isolate the area.[1][2][10][12][13]Absorb with vermiculite or spill pads.[1][2] Dispose of pads as solid hazardous waste.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151907, 4-Hydroxypipecolic acid (Analogous Safety Data).[1][2] Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] The National Academies Press.[2] Retrieved from [Link][3][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[1][2] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3,4-Dihydroxypipecolic acid

Part 1: Executive Safety Directives Immediate Action Required: Treat 3,4-Dihydroxypipecolic acid (3,4-DHPA) as a Category 2 Irritant and a Respiratory Sensitizer until specific toxicological data confirms otherwise.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directives

Immediate Action Required: Treat 3,4-Dihydroxypipecolic acid (3,4-DHPA) as a Category 2 Irritant and a Respiratory Sensitizer until specific toxicological data confirms otherwise.[1][2] As a hydroxylated derivative of pipecolic acid (a lysine catabolite), it shares the physicochemical properties of fine organic zwitterions—prone to static charge and aerosolization.[1]

The Golden Rule of Containment:

Do not rely on PPE alone.[2] Engineering controls (Fume Hood/BSC) are your primary defense against fine particulate exposure.[1]

Part 2: Hazard Assessment & PPE Selection Matrix

Physicochemical Hazard Profile

Before selecting gear, understand the enemy.[1] 3,4-DHPA is typically supplied as a fine crystalline powder.[1][2]

  • Inhalation Risk: High.[2] The electrostatic nature of dry amino acid derivatives causes "fly-away" particles during weighing.[1][2]

  • Skin/Eye Risk: Moderate.[2] Hydroxyl groups increase water solubility, facilitating rapid absorption across mucous membranes and potential corneal irritation.[1]

  • Biological Activity: As a structural mimic of proline and pipecolic acid, it may interact with NMDA receptors or specific transporters.[1][2] Assume biological potency.

PPE Specification Matrix
Protection ZoneMinimum Requirement Advanced/High-Quantity Requirement (>10g)Technical Rationale
Respiratory N95 / FFP2 Mask (if outside hood)PAPR or N100 (if aerosolizing)Fine particulates (<5µm) bypass surgical masks.[1][2]
Eye/Face Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles Safety glasses fail against airborne dust migration behind the lens.[1][2]
Hand Nitrile Gloves (Min.[1][2] 0.11 mm / 4 mil)Double Gloving (Nitrile)Standard nitrile provides >480 min breakthrough protection for solid amino acids.[1][2]
Body Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Lab Coat/Sleeve Covers Prevents accumulation of dust on street clothes; Tyvek sheds dust better than cotton.[1][2]

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Transfer

Context: The highest risk of exposure occurs during the transfer of dry solid from the stock container to the balance.

  • Engineering Setup:

    • Place the analytical balance inside a certified Chemical Fume Hood or a Powder Weighing Station.[2]

    • If a hood is unavailable, use a Static-Dissipative Weighing Funnel to minimize particle repulsion.[1][2]

  • Anti-Static Measures:

    • 3,4-DHPA is hygroscopic and static-prone.[1][2] Use an ionizing bar or anti-static gun on the spatula and weighing boat before transfer.[2]

    • Why? Static discharge can cause the powder to "jump" off the spatula, creating an invisible aerosol cloud near your breathing zone.

  • The "Wet-Transfer" Technique (Preferred):

    • Instead of transferring dry powder to a reaction flask, weigh the solid into a tared vial.

    • Add the reaction solvent (e.g., Water, Methanol, DMSO) directly to the vial inside the hood .[1]

    • Dissolve and transfer the liquid solution. This eliminates dust risks for downstream steps.

Protocol B: Spill Response (Solid)

Scenario: You knock over a 500mg vial of 3,4-DHPA powder on the benchtop.[1][2]

  • Isolate: Alert nearby personnel. Place a "Do Not Enter" sign if the dust cloud is visible.[2]

  • PPE Upgrade: Don chemical goggles and an N95 respirator immediately.[2]

  • Containment: Cover the spill gently with wet paper towels (dampened with water).[2]

    • Critical: Do NOT sweep dry.[2] Dry sweeping generates dust.[2]

  • Cleanup: Wipe up the wet slurry.[2] Place waste in a sealed bag labeled "Hazardous Waste - Solid Organic."

  • Decontamination: Wipe the surface with 70% Ethanol to remove residual sticky residues.[2]

Part 4: Visualizing the Safety Logic

The following decision tree illustrates the workflow for determining the necessary safety barriers based on the state of the chemical.

PPE_Decision_Logic Start START: Handling 3,4-DHPA State_Check State of Matter? Start->State_Check Solid Dry Solid / Powder State_Check->Solid Powder Liquid Solubilized (Solution) State_Check->Liquid Liquid Quant_Check Quantity > 1 Gram? Solid->Quant_Check Low_Risk MODERATE RISK: Contact Hazard Liquid->Low_Risk High_Risk HIGH RISK: Inhalation Hazard Quant_Check->High_Risk Yes Quant_Check->High_Risk No (Still Dust Risk) Controls_Solid REQUIRED: 1. Fume Hood / Weigh Station 2. N95 Mask (Backup) 3. Anti-Static Tools High_Risk->Controls_Solid Controls_Liquid REQUIRED: 1. Standard Lab Ventilation 2. Safety Glasses w/ Side Shields 3. Nitrile Gloves Low_Risk->Controls_Liquid Action Proceed with Experiment Controls_Solid->Action Controls_Liquid->Action

Caption: Figure 1. Risk-based decision logic for selecting engineering controls and PPE when handling 3,4-Dihydroxypipecolic acid. Note that dry powders always default to higher respiratory protection requirements.[2]

Part 5: Waste Disposal & Deactivation

Disposal Classification: 3,4-DHPA is an organic amino acid derivative.[1][2] It does not typically require segregation as a heavy metal or halogenated waste.[2]

  • Aqueous Solutions: Dispose of in "Aqueous Organic Waste" (if pH is neutral) or "Basic/Acidic Waste" depending on the buffer used.

  • Solids: Dispose of in "Solid Hazardous Waste."

  • Container Rinsing: Triple rinse empty vials with water. Collect the first rinse as hazardous waste.[2] The vial can then be discarded as glass waste (defaced).[1]

Emergency Medical Response:

  • Eye Contact: Flush immediately for 15 minutes.[2][3][4][5] The hydroxyl groups can increase adhesion to the cornea; thorough irrigation is vital [1].

  • Skin Contact: Wash with soap and water.[2][3][4][6] No neutralizing agent is required.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151907, 4-Hydroxypipecolic acid (Structural Analog Safety Data).[1][2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Fine Powders. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.